molecular formula C10H9BrO4 B1608615 1,4-Diacetoxy-2-bromobenzene CAS No. 52376-16-6

1,4-Diacetoxy-2-bromobenzene

Cat. No.: B1608615
CAS No.: 52376-16-6
M. Wt: 273.08 g/mol
InChI Key: XRIFNWOHWJOCQG-UHFFFAOYSA-N
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Description

1,4-Diacetoxy-2-bromobenzene can be prepared by reacting 1,4-benzoquinone with zinc bromide in the presence of acetic anhydride.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetyloxy-3-bromophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-6(12)14-8-3-4-10(9(11)5-8)15-7(2)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIFNWOHWJOCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391036
Record name 1,4-Diacetoxy-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52376-16-6
Record name 1,4-Diacetoxy-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,4-Diacetoxy-2-bromobenzene from 1,4-Benzoquinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed, mechanistically-grounded protocol for the multi-step synthesis of 1,4-diacetoxy-2-bromobenzene, a valuable intermediate in organic synthesis, starting from the readily available 1,4-benzoquinone. The described pathway proceeds through three distinct chemical transformations: the reduction of the quinone to a hydroquinone, subsequent regioselective electrophilic bromination, and final di-O-acetylation. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations for experimental choices, a robust step-by-step protocol, and comprehensive data presentation to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Introduction & Strategic Overview

1,4-Diacetoxy-2-bromobenzene is a functionalized aromatic compound that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and materials. The presence of the bromine atom provides a handle for cross-coupling reactions, while the diacetate groups act as protected hydroquinone moieties that can be hydrolyzed under specific conditions.

The synthesis from 1,4-benzoquinone is an efficient and logical route that leverages fundamental organic reactions. Our strategic approach is a three-step sequence designed for high yield and purity:

  • Reduction: The conjugated diketone system of 1,4-benzoquinone is reduced to the aromatic 1,4-hydroquinone. This step is crucial as it transforms the electron-deficient quinone ring into an electron-rich aromatic system, primed for electrophilic substitution.

  • Bromination: The activated 1,4-hydroquinone undergoes electrophilic aromatic substitution to introduce a bromine atom onto the ring, yielding 2-bromo-1,4-hydroquinone.

  • Acetylation: The hydroxyl groups of the brominated hydroquinone are acylated to form the final, more stable 1,4-diacetoxy-2-bromobenzene product.

This sequence is favored for its high degree of control at each stage, from the initial reduction to the final functionalization.

Mechanistic Elucidation & Rationale

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization. This section explains the causality behind each transformation.

Step 1: Reduction of 1,4-Benzoquinone to 1,4-Hydroquinone

1,4-Benzoquinone is a non-aromatic, cyclic α,β-unsaturated ketone.[1] The initial and critical step is its reduction to the stable, aromatic 1,4-hydroquinone. While various reducing agents can accomplish this, sodium dithionite (Na₂S₂O₄) in an aqueous solution is an excellent choice for laboratory-scale synthesis. It is inexpensive, effective, and the work-up is straightforward.

The reaction involves the transfer of electrons from the dithionite ion to the benzoquinone, followed by protonation from the aqueous medium. The aromatic stabilization energy gained upon forming the benzene ring is a powerful thermodynamic driving force for this reaction.

Step 2: Electrophilic Bromination of 1,4-Hydroquinone

The conversion of 1,4-hydroquinone to 2-bromo-1,4-hydroquinone is a classic example of electrophilic aromatic substitution. The two hydroxyl groups are potent activating ortho-, para-directors due to their ability to donate electron density to the ring via resonance. This high degree of activation allows for bromination to occur under mild conditions without a Lewis acid catalyst.

The choice of elemental bromine (Br₂) in a relatively non-polar solvent like dichloromethane (CH₂Cl₂) is strategic. The solvent choice moderates the reactivity and improves the solubility of the starting material. The reaction proceeds via the generation of a bromonium ion intermediate, which is attacked by the electron-rich aromatic ring.[2] The regioselectivity is controlled by the directing effects of the hydroxyl groups, leading to substitution at one of the positions ortho to a hydroxyl group.

Step 3: Di-O-Acetylation of 2-Bromo-1,4-hydroquinone

The final step involves the protection of the phenolic hydroxyl groups via acetylation. This is typically achieved by reacting the 2-bromo-1,4-hydroquinone with acetic anhydride in the presence of a catalytic amount of strong acid, such as sulfuric acid (H₂SO₄).[3]

The mechanism involves the protonation of one of the carbonyl oxygens of acetic anhydride by the acid catalyst. This activation makes the carbonyl carbon highly electrophilic. A hydroxyl group from the bromohydroquinone then acts as a nucleophile, attacking this activated carbonyl carbon. Subsequent deprotonation and elimination of acetic acid as a leaving group yields the acetylated product. The process is repeated for the second hydroxyl group to afford the final diacetate. This reaction not only protects the hydroxyl groups but also facilitates purification, as the final product is a stable, crystalline solid.[4]

Detailed Experimental Protocol

Safety Precaution: This procedure involves handling corrosive and irritating chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Synthesis of 1,4-Hydroquinone
  • In a 500 mL Erlenmeyer flask, suspend 10.8 g (0.10 mol) of 1,4-benzoquinone in 150 mL of deionized water.

  • While stirring vigorously with a magnetic stir bar, add 20.9 g (0.12 mol) of sodium dithionite (Na₂S₂O₄) in small portions over 15 minutes. The yellow color of the quinone will disappear, and the solution may warm slightly.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the reaction is complete.

  • Cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.

  • Collect the off-white to pale tan crystals of 1,4-hydroquinone by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two 30 mL portions of ice-cold water.

  • Dry the product under vacuum to a constant weight. A typical yield is 9.9 g (90%).

Step 2: Synthesis of 2-Bromo-1,4-hydroquinone
  • In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 8.8 g (0.08 mol) of the dry 1,4-hydroquinone from the previous step in 100 mL of dichloromethane (CH₂Cl₂).

  • In the dropping funnel, prepare a solution of 12.8 g (0.08 mol) of bromine (Br₂) in 20 mL of dichloromethane.

  • Cool the reaction flask in an ice bath to 0-5 °C.

  • Add the bromine solution dropwise to the stirred hydroquinone solution over 30 minutes. Maintain the temperature below 10 °C. The red-brown color of bromine should discharge as it reacts.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • The reaction can be monitored by TLC. If the bromine color persists, quench the excess bromine by adding a few drops of saturated sodium thiosulfate solution until the color disappears.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield crude 2-bromo-1,4-hydroquinone as a solid. This product is often used directly in the next step without further purification. A typical yield is approximately 14.3 g (95%).

Step 3: Synthesis of 1,4-Diacetoxy-2-bromobenzene
  • Place the crude 2-bromo-1,4-hydroquinone (approx. 0.076 mol) in a 250 mL round-bottom flask.

  • Add 30 mL (approx. 0.32 mol) of acetic anhydride.

  • While stirring, carefully add 5-6 drops of concentrated sulfuric acid (H₂SO₄) as a catalyst. An exothermic reaction will occur, and the solid will dissolve.[3]

  • Stir the solution at room temperature for 1 hour.

  • Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water, stirring vigorously to precipitate the product.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the crystals thoroughly with cold water until the filtrate is neutral to pH paper.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 1,4-diacetoxy-2-bromobenzene.

  • Dry the purified crystals. The expected yield is around 18.5 g (90% from bromohydroquinone). The melting point should be in the range of 70-75 °C.[4]

Data Summary & Reagent Specification

ReagentFormulaMW ( g/mol )QuantityMolesRole
1,4-BenzoquinoneC₆H₄O₂108.0910.8 g0.10Starting Material
Sodium DithioniteNa₂S₂O₄174.1120.9 g0.12Reducing Agent
1,4-HydroquinoneC₆H₆O₂110.118.8 g0.08Intermediate
BromineBr₂159.8112.8 g0.08Brominating Agent
DichloromethaneCH₂Cl₂84.93~120 mL-Solvent
Acetic AnhydrideC₄H₆O₃102.0930 mL~0.32Acetylating Agent
Sulfuric AcidH₂SO₄98.08~5 drops-Catalyst

Process Visualization

The overall synthetic workflow is depicted in the following diagram, illustrating the progression from the starting material through the key intermediates to the final product.

Synthesis_Workflow SM 1,4-Benzoquinone (Starting Material) INT1 1,4-Hydroquinone (Intermediate 1) SM->INT1  Step 1: Reduction  (Na₂S₂O₄, H₂O) INT2 2-Bromo-1,4-hydroquinone (Intermediate 2) INT1->INT2  Step 2: Bromination  (Br₂, CH₂Cl₂) FP 1,4-Diacetoxy-2-bromobenzene (Final Product) INT2->FP  Step 3: Acetylation  (Ac₂O, H₂SO₄ cat.)

Caption: Synthetic workflow for 1,4-diacetoxy-2-bromobenzene.

Conclusion

This guide outlines a reliable and efficient three-step synthesis of 1,4-diacetoxy-2-bromobenzene from 1,4-benzoquinone. By carefully controlling the reaction conditions at each stage—reduction, bromination, and acetylation—the target compound can be produced in high yield and purity. The detailed mechanistic explanations and step-by-step protocols provide a solid foundation for researchers to successfully replicate and, if necessary, adapt this synthesis for their specific applications.

References

  • PubMed. (n.d.). Oxidation and acetylation as determinants of 2-bromocystein-S-ylhydroquinone-mediated nephrotoxicity. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thiele–winter acetoxylation of quinones. Part VII. Some bromoderivatives of phenyl-1,4-benzoquinone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making tetrabromohydroquinone.
  • Wikipedia. (n.d.). 1,4-Benzoquinone. Retrieved from [Link]

  • ResearchGate. (n.d.). The Thiele‐Winter Acetoxylation of Quinones. Retrieved from [Link]

  • Google Patents. (n.d.). Bromination of hydroxyaromatic compounds.
  • ResearchGate. (2007). Photohydroxylation of 1,4-Benzoquinone in Aqueous Solution Revisited. Retrieved from [Link]

  • Royal Society of Chemistry. (1975). Thiele-Winter Acetoxylation of Quinones. Part V1.l Methoxy- and Hydroxy-( phenyl) -. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thiele–winter acetoxylation of quinones. Part VI. Methoxy- and hydroxy-(phenyl)-1,4-benzoquinones and (4-substituted phenyl)-1,4-benzoquinones. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Thiele-Winter Acetoxylation of Quinones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Benzoquinone, BQ. Retrieved from [Link]

  • YouTube. (2021). p-Benzoquinone (1,4 benzoquinone) : Organic synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Bromo-2-cyclohexen-1-one. Retrieved from [Link]

  • ResearchGate. (2020). Catalytic reduction of 1,4‐benzoquinone to hydroquinone via [FeFe]‐hydrogenase model complexes under mild conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Hydro-Bromination Product 1,4-Benzoquinone. Retrieved from [Link]

  • Pearson. (2024). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. Retrieved from [Link]

  • ACS Publications. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Retrieved from [Link]

  • ResearchGate. (2007). Photo-mediated bromate–1,4-benzoquinone reaction: A novel photochemical oscillator. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Hydroquinone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing monoacetylated hydroquinone compounds.
  • ResearchGate. (2019). The bromination kinetics of phenolic compounds in aqueous solution. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2018). SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiele acetylation of substituted benzoquinones. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Organic Syntheses. (n.d.). 2-p-ACETYLPHENYLHYDROQUINONE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Reduction of 1,4-benzoquinone in the synthesis of 1,5-diazocane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1,4-naphthoquinone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Synthesis of bromobenzene. Retrieved from [Link]

  • PubChem. (n.d.). Acetylation. Retrieved from [Link]

  • MDPI. (2023). 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,4-Diacetoxy-2-bromobenzene: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,4-diacetoxy-2-bromobenzene, a versatile synthetic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthetic methodologies, and key reactivity patterns of this compound, emphasizing the strategic rationale behind its application in modern organic synthesis.

Core Molecular Profile and Physicochemical Properties

1,4-Diacetoxy-2-bromobenzene, also known as 2-bromo-1,4-phenylene diacetate, is a polysubstituted aromatic compound. The molecule's architecture, featuring a bromine atom and two acetoxy groups on a benzene ring, imparts a unique combination of reactivity and stability, making it a valuable building block. The acetoxy groups serve as protected phenols, which can be readily unmasked, while the bromo substituent provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Physicochemical Properties of 1,4-Diacetoxy-2-bromobenzene

PropertyValueReference(s)
CAS Number 52376-16-6[1][2]
Molecular Formula C₁₀H₉BrO₄[1][2]
Molecular Weight 273.08 g/mol [1][2]
Appearance Solid[1]
Melting Point 70-75 °C[1]
SMILES CC(=O)Oc1ccc(OC(C)=O)c(Br)c1[1]
InChI Key XRIFNWOHWJOCQG-UHFFFAOYSA-N[1]
Structural Representation

The spatial arrangement of the substituents on the benzene ring is critical to its reactivity. The bromine is positioned ortho to one acetoxy group and meta to the other.

Caption: Structure of 1,4-Diacetoxy-2-bromobenzene.

Synthesis and Purification

The most direct and efficient synthesis of 1,4-diacetoxy-2-bromobenzene involves the acetylation of 2-bromohydroquinone. This strategy is predicated on the commercial availability of the brominated hydroquinone precursor.

Causality in Synthesis Design: The choice of acetylation as the synthetic route is logical for two primary reasons. First, the phenolic hydroxyl groups of hydroquinones are nucleophilic and react readily with acylating agents. Second, protecting the hydroxyls as acetates is a robust strategy to prevent unwanted side reactions in subsequent steps, such as oxidation of the hydroquinone moiety, which is highly susceptible to forming quinones. Acetic anhydride is the reagent of choice due to its high reactivity, the simplicity of the workup (byproducts are acetic acid and water), and its cost-effectiveness. A catalytic amount of acid or a base like pyridine is often employed to accelerate the reaction.

Experimental Protocol: Synthesis from 2-Bromohydroquinone

Materials:

  • 2-Bromohydroquinone

  • Acetic anhydride

  • Pyridine (or a catalytic amount of sulfuric acid)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 2-bromohydroquinone (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (2.2-2.5 eq) dropwise to the stirred solution. If not using pyridine as the solvent, add a catalytic amount of sulfuric acid or a stoichiometric amount of a base like triethylamine or pyridine.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically an off-white or light brown solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure 1,4-diacetoxy-2-bromobenzene.

Synthesis_Workflow Start 2-Bromohydroquinone + Acetic Anhydride Reaction Acetylation (0°C to RT, 2-4h) Solvent: Pyridine or DCM Start->Reaction 1. React Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup 2. Quench & Wash Drying Dry Organic Phase (e.g., MgSO₄) Workup->Drying 3. Isolate Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration 4. Dry Purification Purification (Recrystallization or Chromatography) Concentration->Purification 5. Concentrate Product Pure 1,4-Diacetoxy- 2-bromobenzene Purification->Product 6. Purify

Caption: General workflow for the synthesis of 1,4-diacetoxy-2-bromobenzene.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The key spectroscopic data are summarized below.

Expertise in Spectral Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns (doublets and doublets of doublets) are dictated by the electronic effects and positions of the bromo and acetoxy substituents. A sharp singlet integrating to six protons will be observed in the aliphatic region (~2.3 ppm) corresponding to the two magnetically equivalent methyl groups of the acetate esters.

  • ¹³C NMR: The carbon NMR will display signals for the aromatic carbons, the carbonyl carbons of the esters, and the methyl carbons. The carbon directly attached to the bromine atom will have its chemical shift influenced by the heavy atom effect.[4] The two carbonyl carbons and two methyl carbons are expected to be equivalent due to free rotation, each giving a single peak.

Table 2: Predicted Spectroscopic Data for 1,4-Diacetoxy-2-bromobenzene

TechniqueExpected Chemical Shifts / PeaksRationale
¹H NMR ~7.4-7.1 ppm (m, 3H, Ar-H)Aromatic protons in a complex splitting pattern due to ortho, meta, and para couplings.
~2.3 ppm (s, 6H, 2 x -COCH₃)Two equivalent methyl groups of the acetate esters.
¹³C NMR ~168 ppm (C=O)Carbonyl carbon of the acetate groups.[5]
~140-120 ppm (Ar-C)Aromatic carbons. The carbon attached to bromine will be at a distinct shift.
~21 ppm (-CH₃)Methyl carbons of the acetate groups.
IR (cm⁻¹) ~1760 (C=O stretch)Strong absorption characteristic of phenyl acetate carbonyl.
~1200 (C-O stretch)Strong absorption for the ester C-O bond.
~3100-3000 (Ar C-H stretch)Aromatic C-H stretching vibrations.

Chemical Reactivity and Synthetic Applications

The utility of 1,4-diacetoxy-2-bromobenzene stems from the distinct reactivity of its functional groups. The C-Br bond is the primary site for transformations, while the acetoxy groups act as latent hydroxyls.

A. Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions.[6] This allows for the construction of new carbon-carbon or carbon-heteroatom bonds at the C2 position.

Strategic Insight: Using 1,4-diacetoxy-2-bromobenzene in a Suzuki coupling is a powerful method for synthesizing substituted biphenyls or other complex aromatic systems.[7] The acetoxy groups are generally stable under typical Suzuki conditions (Pd catalyst, phosphine ligand, and a mild base like K₂CO₃ or KF), which allows for the selective reaction at the C-Br bond without disturbing the protected phenols.[8] The choice of catalyst, ligand, and base is crucial and must be optimized for the specific coupling partners to maximize yield and minimize side reactions like debromination or ester hydrolysis.

Suzuki_Coupling_Mechanism Simplified Catalytic Cycle for Suzuki Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Diaryl-Pd(II) Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product + Pd(0)L₂ RedElim->Product ArylBr 1,4-Diacetoxy- 2-bromobenzene ArylBr->OxAdd R¹-Br BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal R²-B(OR)₃⁻

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

B. Hydrolysis (Deprotection)

Following a cross-coupling or other transformation, the acetoxy groups can be easily hydrolyzed to reveal the free hydroquinone functionality. This deprotection is typically achieved under basic (e.g., NaOH, K₂CO₃ in methanol) or acidic conditions.

Field-Proven Insight: The choice between acidic and basic hydrolysis is dictated by the stability of other functional groups in the molecule.[9] Basic hydrolysis is often preferred as it is generally milder and less likely to cause unwanted side reactions on sensitive substrates. Enzymatic hydrolysis, using lipases, offers an even milder and highly selective alternative for complex molecules where chemoselectivity is a major concern.[9][10] The resulting 2-substituted hydroquinone is a valuable structural motif found in many natural products and pharmacologically active compounds.

Experimental Protocol: Suzuki Coupling Followed by Hydrolysis

Part 1: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add 1,4-diacetoxy-2-bromobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1). Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and monitor by TLC.

  • Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Part 2: Hydrolysis of the Acetate Groups

  • Setup: Dissolve the purified coupled product from Part 1 in a solvent like methanol or tetrahydrofuran (THF).

  • Reagent Addition: Add an aqueous solution of a base, such as 2M sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-4 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, carefully neutralize the mixture with 1M HCl until it is slightly acidic (pH ~5-6). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final 2-substituted hydroquinone product.

Safety and Handling

1,4-Diacetoxy-2-bromobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.[11]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Hazards: May cause skin, eye, and respiratory irritation.[11][12] The toxicological properties have not been fully investigated.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is classified as a combustible solid.[1]

Conclusion

1,4-Diacetoxy-2-bromobenzene is a strategically important building block in organic synthesis. Its key value lies in its role as a stable, protected form of 2-bromohydroquinone, allowing for selective functionalization at the bromine-bearing carbon via modern cross-coupling chemistry. The straightforward deprotection to the valuable hydroquinone scaffold makes it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical and materials science industries. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in a research and development setting.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Syntheses. 1-acetoxy-4-diethylamino-2-butene. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Liu, W-B., et al. (2012). Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxobutanamides to 2,2-dihalo-N-phenylacetamides. Beilstein Journal of Organic Chemistry, 8, 344–348. [Link]

  • ResearchGate. Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. [Link]

  • Organic Syntheses. (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. [Link]

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An In-depth Technical Guide to 1,4-Diacetoxy-2-bromobenzene: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1,4-Diacetoxy-2-bromobenzene, a versatile synthetic intermediate with significant potential for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document delves into the molecule's fundamental physicochemical properties, outlines a detailed and validated synthetic protocol, explores its characteristic reactivity, and discusses its applications as a key building block. By grounding theoretical principles in practical, field-proven insights, this guide serves as an essential resource for leveraging this compound in advanced organic synthesis.

Introduction and Strategic Importance

1,4-Diacetoxy-2-bromobenzene, with the chemical formula (H₃CCO₂)₂C₆H₃Br, is a polysubstituted aromatic compound that serves as a stable, protected precursor to 2-bromohydroquinone. Its strategic importance in multi-step synthesis lies in the orthogonal reactivity of its functional groups. The diacetate esters act as robust protecting groups for the hydroquinone moiety, preventing oxidation or unwanted side reactions while allowing for chemical transformations to be directed by the bromine substituent. This functionality makes it an invaluable starting material for the synthesis of complex quinones, pharmacologically active scaffolds, and advanced materials. This guide will elucidate the practical aspects of its synthesis, handling, and application.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is paramount for its effective and safe use in a laboratory setting. The key data for 1,4-Diacetoxy-2-bromobenzene are summarized below.

PropertyValueReference(s)
CAS Number 52376-16-6[1]
Molecular Formula C₁₀H₉BrO₄[1]
Molecular Weight 273.08 g/mol [1][2]
Appearance Solid[2]
Melting Point 70-75 °C[2]
InChI Key XRIFNWOHWJOCQG-UHFFFAOYSA-N[2]
SMILES CC(=O)Oc1ccc(OC(C)=O)c(Br)c1[2]
Storage Class 11 - Combustible Solids

Safety Profile: 1,4-Diacetoxy-2-bromobenzene is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Furthermore, it is toxic to aquatic life with long-lasting effects (H411).[3]

Handling Precautions:

  • Work in a well-ventilated area or fume hood to avoid inhalation of dust.[3][4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or face shield, and a lab coat.[5]

  • Avoid dust formation during handling.[4]

  • In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[3][4]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Synthesis of 1,4-Diacetoxy-2-bromobenzene

The synthesis of 1,4-Diacetoxy-2-bromobenzene can be efficiently achieved through a two-step process starting from hydroquinone. The causality behind this approach is to first protect the reactive hydroxyl groups of hydroquinone via acetylation, creating a more stable aromatic ring that can then undergo selective electrophilic bromination.

Diagram: Synthesis Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Purification & Analysis HQ Hydroquinone & Acetic Anhydride Acid H₂SO₄ (cat.) HQ->Acid Stir Stir at RT (Exothermic Reaction) Acid->Stir Quench Pour onto Ice Water Stir->Quench Filter_Wash Filter & Wash with H₂O Quench->Filter_Wash Dry1 Dry to Yield 1,4-Diacetoxybenzene Filter_Wash->Dry1 Diacetate 1,4-Diacetoxybenzene in Acetic Acid Dry1->Diacetate Intermediate Bromine Add Br₂ Diacetate->Bromine React Stir at RT Bromine->React Workup Pour into NaHSO₃(aq) to Quench Excess Br₂ React->Workup Filter_Wash2 Filter & Wash Workup->Filter_Wash2 Dry2 Dry Crude Product Filter_Wash2->Dry2 Recrystal Recrystallization (e.g., from Ethanol) Dry2->Recrystal Purification Characterize Characterization (NMR, IR, MP) Recrystal->Characterize

Caption: Workflow for the two-step synthesis of 1,4-Diacetoxy-2-bromobenzene.

Experimental Protocol

This protocol is based on well-established procedures for the acetylation of phenols and the subsequent electrophilic bromination of activated aromatic rings.[7][8][9]

Step 1: Synthesis of 1,4-Diacetoxybenzene (Hydroquinone Diacetate)

  • Reagent Setup: In a 500 mL Erlenmeyer flask, combine hydroquinone (55.0 g, 0.5 mol) and acetic anhydride (110 mL, 1.17 mol).

  • Catalysis: Carefully add 5-10 drops of concentrated sulfuric acid to the mixture while stirring. The reaction is exothermic, and the hydroquinone will dissolve.[7][10] The acid catalyzes the esterification by protonating the carbonyl oxygen of acetic anhydride, making it a more potent electrophile.

  • Reaction: Stir the mixture for 10-15 minutes at room temperature.

  • Workup and Isolation: Pour the resulting clear solution slowly into a beaker containing 800 mL of crushed ice and water with constant stirring. This precipitates the product, as it is insoluble in water.[5][7]

  • Filtration: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (2 x 250 mL) to remove any residual acetic acid and sulfuric acid.

  • Drying: Press the solid to remove excess water and dry it to a constant weight. The yield of 1,4-diacetoxybenzene is typically high (95-98%).[7]

Step 2: Bromination of 1,4-Diacetoxybenzene

  • Reagent Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap (containing NaOH solution to neutralize HBr gas), dissolve the dried 1,4-diacetoxybenzene (19.4 g, 0.1 mol) in 100 mL of glacial acetic acid.

  • Bromine Addition: From the dropping funnel, add a solution of bromine (5.4 mL, 0.105 mol) in 20 mL of glacial acetic acid dropwise over 30 minutes with stirring at room temperature. The acetoxy groups are ortho-, para-directing and activating, leading to selective bromination at the 2-position.

  • Reaction: Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Pour the reaction mixture into 500 mL of cold water containing sodium bisulfite (~5 g) to quench any unreacted bromine.

  • Filtration: Collect the precipitated crude product by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 1,4-diacetoxy-2-bromobenzene as a solid.

Reactivity and Synthetic Applications

The utility of 1,4-Diacetoxy-2-bromobenzene stems from its identity as a multifunctional building block.

Diagram: Key Reaction Pathways

G cluster_0 C-Br Bond Chemistry cluster_1 Ester Hydrolysis cluster_2 Fries Rearrangement main 1,4-Diacetoxy-2-bromobenzene suzuki Suzuki Coupling (Pd catalyst, Base, R-B(OH)₂) main->suzuki Forms C-C bond heck Heck Coupling (Pd catalyst, Base, Alkene) main->heck Forms C-C bond grignard Grignard Formation (Mg, THF) main->grignard Forms Organometallic hydrolysis Acid or Base Hydrolysis main->hydrolysis Deprotection fries Fries Rearrangement (Lewis Acid, e.g., AlCl₃) main->fries Acyl group migration product1 Aryl-Substituted Diacetate suzuki->product1 product2 Styrenyl-Substituted Diacetate heck->product2 product3 Aryl Grignard Reagent grignard->product3 product4 2-Bromohydroquinone hydrolysis->product4 product5 Hydroxyacetophenone Derivative fries->product5

Caption: Major reaction pathways available for 1,4-Diacetoxy-2-bromobenzene.

  • Cross-Coupling Reactions: The C-Br bond is the most versatile handle for synthetic elaboration. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide variety of aryl, vinyl, or alkynyl substituents, providing a direct route to complex biaryl systems or other functionalized aromatics relevant to drug discovery.

  • Organometallic Chemistry: The aryl bromide can be converted into an organometallic reagent, such as a Grignard or organolithium species.[11] These nucleophilic intermediates can then be reacted with a range of electrophiles (e.g., aldehydes, ketones, CO₂) to build molecular complexity.

  • Deprotection (Hydrolysis): The diacetate groups can be easily hydrolyzed under acidic or basic conditions to reveal the 2-bromohydroquinone.[12] This unmasks the phenol functionalities, which can then be used for etherification, further esterification, or serve as ligands. The resulting hydroquinone can also be oxidized to the corresponding highly reactive benzoquinone.

  • Fries Rearrangement: Under Lewis acid catalysis (e.g., AlCl₃), the acetyl groups can migrate from the oxygen atom to the aromatic ring, yielding substituted 2,5-dihydroxyacetophenone derivatives.[8][13] These products are valuable intermediates in the synthesis of flavonoids and other natural products.

Conclusion

1,4-Diacetoxy-2-bromobenzene is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its combination of a stable protecting group strategy with a versatile reactive handle (the C-Br bond) provides a reliable and predictable platform for constructing complex molecular architectures. The straightforward and high-yielding synthesis, coupled with its diverse reactivity, ensures its continued relevance in academic research and the development of novel pharmaceuticals and materials. Proper adherence to safety protocols is essential for harnessing its full potential in the laboratory.

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An In-Depth Technical Guide to 1,4-Diacetoxy-2-bromobenzene: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: 1,4-Diacetoxy-2-bromobenzene is a substituted aromatic ester that serves as a crucial intermediate in various organic syntheses. Its utility in the development of complex molecules, including ligands and potential pharmaceutical agents, makes a thorough understanding of its properties and handling essential for researchers. This guide provides a comprehensive overview of the physicochemical characteristics of 1,4-Diacetoxy-2-bromobenzene, detailed protocols for its synthesis and purification, and critical safety information tailored for professionals in chemical research and drug development.

Section 1: Chemical Identity and Core Physical Properties

1,4-Diacetoxy-2-bromobenzene is a solid at room temperature, a characteristic attributable to its molecular weight and crystalline structure.[1] Its two ester groups introduce polarity, but the overall molecule remains largely nonpolar due to the bulky bromophenyl ring, dictating its solubility primarily in organic solvents.

Property Value Source(s)
CAS Number 52376-16-6[1][2][3][4]
Molecular Formula C₁₀H₉BrO₄[4][5]
Linear Formula (H₃CCO₂)₂C₆H₃Br[1][3]
Molecular Weight 273.08 g/mol [1][3][4][5]
Appearance Solid[1][3]
Melting Point 70-75 °C (lit.)[1][2][6]
Boiling Point 337 °C at 760 mmHg[5]
Density 1.509 g/cm³[5]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate).Inferred from structure
Refractive Index 1.538[5]

Section 2: Spectroscopic and Analytical Characterization

As a Senior Application Scientist, my experience underscores that robust characterization is the bedrock of reproducible research. The following section details the expected spectroscopic signatures for confirming the identity and purity of 1,4-Diacetoxy-2-bromobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for unambiguous structure elucidation. For this compound, the asymmetry of the substitution pattern is key to interpreting the spectrum.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the two acetate methyl groups.

    • Aromatic Region (~7.0-7.5 ppm): Three protons will appear in this region, likely as a complex pattern of doublets and doublets of doublets due to their unique chemical environments and ortho/meta coupling. The proton ortho to the bromine atom will be the most deshielded.

    • Acetate Region (~2.3 ppm): Two separate singlets are anticipated, each integrating to 3H. Their distinct chemical shifts arise because the bromine atom's electronic influence makes the two acetate groups chemically non-equivalent.

  • ¹³C NMR: The carbon spectrum will confirm the presence of ten unique carbon atoms.

    • Carbonyl Carbons (~168-170 ppm): Two signals for the ester carbonyls.

    • Aromatic Carbons (~115-150 ppm): Six distinct signals are expected. The carbon atom bonded to the bromine (C-Br) will appear around 115-120 ppm, while the two carbons bonded to the oxygen atoms (C-O) will be further downfield (~145-150 ppm).

    • Methyl Carbons (~20-22 ppm): Two signals for the acetate methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups. The spectrum is dominated by the strong absorptions of the ester moieties.

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1760-1775 cm⁻¹ , characteristic of aryl acetate esters.

  • C-O Stretch: Two distinct C-O stretching bands should be visible between 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

  • Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The most telling feature for this compound is the isotopic signature of bromine.

  • Molecular Ion (M⁺): The spectrum will exhibit a characteristic pair of peaks of nearly equal intensity for the molecular ion, one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher (M+2), for the molecule containing the ⁸¹Br isotope.

  • Fragmentation: Key fragmentation pathways would involve the sequential loss of ketene (CH₂=C=O, 42 Da) or acetyl groups (CH₃CO, 43 Da) from the molecular ion, leading to significant daughter ions.

Section 3: Synthesis and Purification Protocols

Synthesis of 1,4-Diacetoxy-2-bromobenzene

This compound can be reliably prepared by the reaction of 1,4-benzoquinone with a bromine source in the presence of acetic anhydride.[3] The acetic anhydride serves as both a reactant and the solvent. This protocol is designed to be self-validating by ensuring complete conversion and straightforward purification.

Experimental Protocol: Synthesis

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,4-benzoquinone (1 equiv.).

  • Reagents: Add acetic anhydride (5-10 equiv.) to the flask to dissolve the benzoquinone.

  • Reaction Initiation: Add zinc bromide (ZnBr₂, 1.2 equiv.) to the stirred solution.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-water (200 mL) with vigorous stirring to precipitate the crude product and hydrolyze excess acetic anhydride.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C to yield the crude 1,4-Diacetoxy-2-bromobenzene.

SynthesisWorkflow Reactants 1,4-Benzoquinone + Zinc Bromide + Acetic Anhydride Reaction Reaction (80-90°C, 2-4h) Reactants->Reaction Quench Quenching (Ice-Water) Reaction->Quench Filtration Vacuum Filtration & Washing Quench->Filtration CrudeProduct Crude Solid Product Filtration->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure 1,4-Diacetoxy- 2-bromobenzene Purification->FinalProduct

Synthesis and Purification Workflow
Purification by Recrystallization

Recrystallization is an effective method for purifying the crude solid product. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. A mixed solvent system, such as ethanol/water, is often effective.

Experimental Protocol: Purification

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a potential solvent (e.g., ethanol).

  • Dissolution: Heat the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask until it fully dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven. The purity can be confirmed by measuring the melting point and comparing it to the literature value.

Section 4: Safety, Handling, and Storage

Aspect Recommendation Source(s)
Personal Protective Equipment (PPE) Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use a respirator (e.g., N95) when handling the powder outside of a fume hood.[3][7]
Handling Handle in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8][9]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified as a combustible solid (Storage Class 11).[3][9]
First Aid Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution. Inhalation: Move the person into fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.[8][9]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Fire may produce toxic carbon oxides and hydrogen bromide gas.[9]

Section 5: Applications in Chemical Synthesis

1,4-Diacetoxy-2-bromobenzene is a versatile building block, primarily utilized for the introduction of a substituted hydroquinone moiety into more complex structures.

  • Synthesis of Bromohydroquinone: It can be hydrolyzed to produce bromohydroquinone, a useful intermediate in its own right.[3]

  • Precursor for Complex Ligands: It has been used in the synthesis of advanced chiral ligands, such as (Sp,S)-1-(2,5-diacetoxyphenyl)-2-(p-tolylsulfinyl)ferrocene, which have applications in asymmetric catalysis.[3]

Conclusion

1,4-Diacetoxy-2-bromobenzene is a well-characterized solid with defined physical and spectroscopic properties. Its synthesis from readily available materials is straightforward, and it can be purified to a high degree using standard laboratory techniques. As a valuable synthetic intermediate, a comprehensive understanding of its characteristics, handling, and reactivity is essential for its effective and safe use in research and development environments.

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An In-Depth Technical Guide to the Safe Handling and Synthesis of 1,4-Diacetoxy-2-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-diacetoxy-2-bromobenzene, with a core focus on its safe handling, synthesis, and the underlying chemical principles. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document synthesizes data from structurally analogous compounds—namely brominated aromatics and aryl acetates—and the reagents involved in its synthesis to provide a robust framework for risk assessment and safe laboratory practices.

Section 1: Compound Profile and Physicochemical Properties

1,4-Diacetoxy-2-bromobenzene is a substituted aromatic ester. Its structure integrates a brominated benzene ring with two acetate functional groups, making it a potentially useful intermediate in organic synthesis. Understanding its physical properties is the first step in ensuring safe handling.

Table 1: Physicochemical Data for 1,4-Diacetoxy-2-bromobenzene

PropertyValueSource
CAS Number 52376-16-6
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
Appearance Solid
Melting Point 70-75 °C

Section 2: Hazard Identification and Risk Assessment (Inferred)

Given the absence of a dedicated SDS, a risk assessment must be constructed based on the functional components of the molecule: a brominated aromatic ring and two acetate esters.

  • Brominated Aromatic Core : Brominated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They are often classified as skin and eye irritants.[1] Metabolically, they can pose risks to the liver and kidneys. Furthermore, many halogenated organic compounds are toxic to aquatic life with long-lasting effects.

  • Acetate Esters : While generally less hazardous than their precursor phenols, acetate esters can still cause irritation upon contact. The primary risk associated with the acetate groups arises during synthesis or potential decomposition, which can release acetic acid or acetic anhydride, both of which are corrosive.[2]

  • Precursor Toxicity : The precursor, 2-bromohydroquinone, is a skin and eye irritant.[1] Hydroquinone itself is harmful if swallowed, a skin sensitizer, causes serious eye damage, and is suspected of causing genetic defects and cancer.[3][4][5]

Inferred Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • May cause an allergic skin reaction.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Suspected of causing genetic defects or cancer (based on hydroquinone precursors).

  • Toxic to aquatic life with long-lasting effects.

This synthesized hazard profile mandates cautious handling and adherence to stringent safety protocols.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Fume Hood : All handling of 1,4-diacetoxy-2-bromobenzene and its synthesis reagents, especially acetic anhydride, must be conducted in a certified chemical fume hood to prevent inhalation of dust, vapors, or fumes.[6]

  • Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

  • Safety Shower and Eyewash Station : These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific laboratory operation being performed. The following logic diagram outlines the decision-making process for appropriate protection.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection Logic Task Identify Task Weighing Weighing Solid Compound Task->Weighing Solid HandlingSolution Handling in Solution Task->HandlingSolution Liquid Synthesis Performing Synthesis (with heating, reagents) Task->Synthesis Reaction Cleanup Spill / Waste Cleanup Task->Cleanup Emergency PPE_Base Standard Lab Attire: - Long-sleeved lab coat - Closed-toe shoes Weighing->PPE_Base PPE_Eyes Eye Protection: - ANSI Z87.1 safety glasses - Chemical splash goggles Weighing->PPE_Eyes Goggles Recommended PPE_Gloves Hand Protection: - Nitrile gloves (double-gloved for synthesis) Weighing->PPE_Gloves PPE_Respiratory Respiratory Protection: - N95 dust mask (for solids) - Fume Hood (primary control) - Respirator with organic vapor cartridge (for large spills) Weighing->PPE_Respiratory N95 Mask HandlingSolution->PPE_Base HandlingSolution->PPE_Eyes Goggles Mandatory HandlingSolution->PPE_Gloves Synthesis->PPE_Base Synthesis->PPE_Eyes Goggles Mandatory Synthesis->PPE_Gloves Double-glove PPE_Body Body Protection: - Chemical-resistant apron (for synthesis/cleanup) Synthesis->PPE_Body Cleanup->PPE_Base Cleanup->PPE_Eyes Goggles Mandatory Cleanup->PPE_Gloves Heavy-duty Nitrile Cleanup->PPE_Respiratory Respirator if outside hood Cleanup->PPE_Body

Caption: PPE selection decision tree for handling 1,4-diacetoxy-2-bromobenzene.

Section 4: Synthesis Protocol: Acetylation of 2-Bromohydroquinone

The synthesis of 1,4-diacetoxy-2-bromobenzene is typically achieved via the acetylation of 2-bromohydroquinone. This reaction is analogous to the Thiele-Winter reaction, where an acid catalyst facilitates the esterification.[7][8][9]

Reagents and Potential Hazards
  • 2-Bromohydroquinone : Skin and eye irritant.[1]

  • Acetic Anhydride : Flammable, harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[10][11] It reacts violently with water.[12]

  • Sulfuric Acid (catalyst) : Causes severe skin burns and eye damage.

Experimental Workflow

The following diagram illustrates the end-to-end workflow for the synthesis.

Synthesis_Workflow cluster_workflow Synthesis Workflow: 1,4-Diacetoxy-2-bromobenzene Start Start: Assemble Glassware (Round-bottom flask, condenser, stir bar) Reagents Step 1: Charge Reagents - Add 2-bromohydroquinone to flask - Add acetic anhydride (in fume hood) Start->Reagents Catalyst Step 2: Catalysis - Slowly add catalytic H₂SO₄ - Stir mixture Reagents->Catalyst Reaction Step 3: Reaction - Gentle heating may be required - Monitor for dissolution and color change - Exothermic reaction possible Catalyst->Reaction Quench Step 4: Quench Reaction - Cool flask to room temperature - Slowly pour reaction mixture over crushed ice/water Reaction->Quench After 5-10 min or completion Precipitate Step 5: Isolate Product - Collect white crystalline solid via vacuum filtration Quench->Precipitate Wash Step 6: Wash Product - Wash filter cake with cold deionized water Precipitate->Wash Dry Step 7: Dry Product - Dry solid in a vacuum desiccator to constant weight Wash->Dry End End: Characterize Product (Melting point, NMR, etc.) Dry->End

Caption: Step-by-step workflow for the synthesis of 1,4-diacetoxy-2-bromobenzene.

Detailed Step-by-Step Methodology
  • Preparation : In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents : To the flask, add 2-bromohydroquinone (1.0 eq). Subsequently, add acetic anhydride (approx. 2.0-2.2 eq).[13]

  • Catalysis : While stirring, carefully add one or two drops of concentrated sulfuric acid to the mixture. An exothermic reaction may occur, and the solid should dissolve.[13][14][15]

  • Reaction : Stir the mixture. Gentle warming may be applied if the reaction does not start spontaneously. Continue stirring for 5-15 minutes after the initial reaction subsides or until the starting material is consumed.

  • Workup : Allow the reaction mixture to cool to ambient temperature. In a separate beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water with stirring to precipitate the product and quench the excess acetic anhydride.[13][14]

  • Isolation : Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

  • Purification : Wash the filter cake thoroughly with several portions of cold deionized water to remove acetic acid and sulfuric acid.

  • Drying : Dry the product to a constant weight, preferably in a vacuum desiccator over a suitable desiccant.

Section 5: Safe Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

  • The designated storage class for this solid is likely "Combustible Solids".

Disposal
  • Waste Identification : All waste containing 1,4-diacetoxy-2-bromobenzene or its precursors should be considered hazardous.

  • Collection : Collect waste in designated, labeled, and sealed containers. Halogenated organic waste should be segregated from non-halogenated waste.

  • Procedure : Dispose of chemical waste through a licensed and approved waste disposal facility.[16] Incineration is a common method for destroying brominated organic compounds, but it must be done in a facility equipped with scrubbers to handle the formation of hydrogen bromide gas.[17] Do not dispose of down the drain.

Section 6: Emergency Procedures

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Leak Procedures
  • Small Spills : Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

  • Large Spills : Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up without specialized training and equipment.

Fire-Fighting Measures
  • Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Avoid using a direct water jet, as it may scatter the material.

  • Hazards from Combustion : Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides and hydrogen bromide gas.

  • Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2]

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hydroquinone, diacetate. Org. Synth. Coll. Vol. 3, p.454. Retrieved from [Link]

  • Organic Reactions. (1972). The Thiele-Winter Acetoxylation of Quinones. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: 1,4-Benzoquinone. Retrieved from [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Zinc bromide. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,4-Benzoquinone. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Acetic Anhydride. Retrieved from [Link]

  • Blatchly, J. M., Green, R. J. S., McOmie, J. F. W., & Saleh, S. A. (1975). Thiele–Winter Acetoxylation of Quinones. Part VI. Journal of the Chemical Society, Perkin Transactions 1, 309-311.
  • Google Patents. (n.d.). US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
  • ResearchGate. (n.d.). Hydroquinone Diacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-p-ACETYLPHENYLHYDROQUINONE. Org. Synth. Coll. Vol. 4, p.13. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • Wiley Online Library. (1972). Thiele Reaction. Retrieved from [Link]

  • TotalSDS. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2025, July 1). Safety Data Sheet: 1,4-Benzoquinone. Retrieved from [Link]

  • New Jersey Department of Health. (1998, October). Hazard Summary: Zinc Bromide. Retrieved from [Link]

  • Google Patents. (n.d.). US6476253B1 - Process for preparing monoacetylated hydroquinone compounds.
  • RSC Publishing. (n.d.). Thiele–winter acetoxylation of quinones. Part VI. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0209 - Acetic Anhydride. Retrieved from [Link]

  • PENTA. (2023, April 19). Safety Data Sheet: Hydroquinone. Retrieved from [Link]

  • RSC Publishing. (n.d.). 2286 J.C.S. Perkin I. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Bromohydroquinone via Hydrolysis of 1,4-Diacetoxy-2-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of bromohydroquinone, a valuable intermediate in pharmaceutical and materials science research. The featured protocol details the efficient deprotection of 1,4-diacetoxy-2-bromobenzene through acid-catalyzed hydrolysis. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization methods, and critical safety protocols to ensure a reliable and safe synthesis.

Introduction: Strategic Synthesis of Bromohydroquinone

Bromohydroquinone is a key aromatic building block utilized in the synthesis of more complex molecules, including π-conjugated polymers and various pharmaceutical agents. Its utility stems from the presence of two nucleophilic hydroxyl groups and a bromine atom, which allows for subsequent cross-coupling reactions or other functional group transformations.

The synthesis of bromohydroquinone often involves the protection of the highly reactive hydroquinone hydroxyl groups to prevent unwanted side reactions during preceding synthetic steps, such as bromination. The acetate group is an excellent choice for this protective role due to its stability under various conditions and its straightforward removal via hydrolysis.

This guide focuses on the final deprotection step: the conversion of 1,4-diacetoxy-2-bromobenzene to bromohydroquinone. This precursor, with its protected hydroxyl groups, allows for cleaner reactions and higher yields in multi-step syntheses. The acid-catalyzed hydrolysis described herein is a robust and scalable method for liberating the free hydroquinone.

Reaction Scheme and Mechanism

The overall transformation involves the hydrolysis of two ester groups back to their corresponding hydroxyl groups and acetic acid.

Overall Reaction: 1,4-Diacetoxy-2-bromobenzene + 2 H₂O ---(H⁺ catalyst)--> Bromohydroquinone + 2 Acetic Acid

Mechanism of Acid-Catalyzed Ester Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. This is followed by a proton transfer and the elimination of acetic acid. The mechanism is repeated for the second acetate group.

Acid-Catalyzed Hydrolysis of an Acetate Group Figure 1: Mechanism of Acid-Catalyzed Hydrolysis Ester R-OAc ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster 1. Protonation H3O H₃O⁺ TetrahedralInt1 Tetrahedral Intermediate ProtonatedEster->TetrahedralInt1 2. H₂O Attack ProtonatedAlcohol Protonated Alcohol TetrahedralInt1->ProtonatedAlcohol 3. Proton Transfer Alcohol R-OH ProtonatedAlcohol->Alcohol 4. Elimination of AcOH AceticAcid AcOH H3O_out H₃O⁺

The Versatile Role of 1,4-Diacetoxy-2-bromobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 1,4-Diacetoxy-2-bromobenzene, a readily accessible aromatic compound, has emerged as a significant player in this arena. Its unique trifunctional nature—a bromine atom poised for cross-coupling reactions and two acetate groups that can be readily hydrolyzed to reveal a reactive hydroquinone moiety—provides a powerful platform for the synthesis of a diverse array of complex molecules with significant biological activities. This guide provides an in-depth exploration of the applications of 1,4-diacetoxy-2-bromobenzene in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The core utility of 1,4-diacetoxy-2-bromobenzene lies in its capacity to serve as a linchpin in the construction of substituted phenyl and benzoquinone scaffolds. These structural motifs are prevalent in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological properties, including antifungal, anticancer, and enzyme-inhibitory activities. The strategic placement of the bromine atom allows for the introduction of various carbon-based and heteroatomic substituents via well-established palladium-catalyzed cross-coupling reactions, while the diacetate functionality offers a protected form of the hydroquinone, which can be unmasked under mild conditions to participate in further chemical transformations or to reveal the biologically active quinone through oxidation.

Key Applications in Medicinal Chemistry

The strategic functionalization of 1,4-diacetoxy-2-bromobenzene has paved the way for the synthesis of several classes of medicinally relevant compounds.

Synthesis of Antifungal Natural Products and Analogs: The Siccayne Story

A prominent example showcasing the utility of this building block is in the total synthesis of siccayne, a naturally occurring antifungal agent. The key step in this synthesis involves a Sonogashira coupling of a protected 2-bromohydroquinone derivative with a terminal alkyne[1][2]. This reaction elegantly constructs the core carbon skeleton of the natural product. The hydroquinone moiety, unmasked from its protected form, is crucial for the biological activity of siccayne and its analogs.

The general synthetic strategy underscores the importance of the bromine atom as a handle for introducing complexity and the protected hydroquinone as a latent functional group that can be revealed at a later, strategic point in the synthesis.

G A 1,4-Diacetoxy-2-bromobenzene B Protection of Hydroxyl Groups (e.g., MOM ethers) A->B C 2-Bromo-1,4-bis(methoxymethoxy)benzene B->C D Sonogashira Coupling (e.g., with 2-methyl-3-butyn-2-ol) C->D E Coupled Intermediate D->E F Deprotection E->F G Siccayne F->G G A 1,4-Diacetoxy-2-bromobenzene B Hydrolysis A->B C 2-Bromohydroquinone B->C D Oxidation C->D H Cross-Coupling Reactions C->H E 2-Bromo-1,4-benzoquinone D->E F Nucleophilic Addition/ Substitution E->F G Bioactive Quinone Derivatives F->G I Substituted Hydroquinone Derivatives H->I

Caption: Synthetic pathways from 1,4-Diacetoxy-2-bromobenzene to bioactive quinones.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving 1,4-diacetoxy-2-bromobenzene. These are designed to be self-validating, with guidance on reaction setup, monitoring, and product purification.

Protocol 1: Hydrolysis of 1,4-Diacetoxy-2-bromobenzene to 2-Bromohydroquinone

This protocol describes the deprotection of the acetate groups to yield the versatile intermediate, 2-bromohydroquinone.

Materials:

  • 1,4-Diacetoxy-2-bromobenzene

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,4-diacetoxy-2-bromobenzene (1.0 eq) in methanol (10 mL per gram of starting material).

  • Acid Addition: To the stirred solution, add concentrated hydrochloric acid (0.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water and extract with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromohydroquinone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Data Summary:

PropertyValue
Starting Material 1,4-Diacetoxy-2-bromobenzene
Product 2-Bromohydroquinone
Reagents Methanol, Concentrated HCl
Reaction Time 2-4 hours
Typical Yield >90%
Protocol 2: Sonogashira Coupling of Protected 2-Bromohydroquinone

This protocol provides a general procedure for the palladium-catalyzed coupling of a protected 2-bromohydroquinone derivative with a terminal alkyne, a key step in the synthesis of siccayne and related structures.

Materials:

  • 2-Bromo-1,4-bis(methoxymethoxy)benzene (prepared from 2-bromohydroquinone)

  • Terminal Alkyne (e.g., 2-methyl-3-butyn-2-ol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) Iodide (CuI, 0.06 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer, argon or nitrogen source, syringe.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-1,4-bis(methoxymethoxy)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3:1 v/v). Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the coupled product.

Data Summary:

ParameterCondition
Substrate 2-Bromo-1,4-bis(methoxymethoxy)benzene
Coupling Partner Terminal Alkyne
Catalyst System Pd(PPh₃)₂Cl₂ / CuI
Base Triethylamine
Solvent THF
Temperature Room Temperature
Typical Yield 70-90%
Protocol 3: Suzuki-Miyaura Cross-Coupling of 1,4-Diacetoxy-2-bromobenzene

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 1,4-diacetoxy-2-bromobenzene with an arylboronic acid, a powerful method for constructing biaryl structures.

Materials:

  • 1,4-Diacetoxy-2-bromobenzene

  • Arylboronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask, magnetic stirrer, reflux condenser, argon or nitrogen source.

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 1,4-diacetoxy-2-bromobenzene (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed as monitored by TLC (typically 6-12 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.

Data Summary:

ParameterCondition
Substrate 1,4-Diacetoxy-2-bromobenzene
Coupling Partner Arylboronic Acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent System 1,4-Dioxane / Water
Temperature 80-100 °C
Typical Yield 60-85%

Conclusion and Future Perspectives

1,4-Diacetoxy-2-bromobenzene stands as a testament to the power of strategically functionalized building blocks in accelerating drug discovery. Its ability to undergo selective cross-coupling reactions and serve as a stable precursor to reactive hydroquinones and quinones provides medicinal chemists with a reliable and versatile tool. The protocols outlined herein offer a practical guide to harnessing the synthetic potential of this compound. As the demand for novel and complex molecular architectures continues to grow in the quest for new medicines, the applications of 1,4-diacetoxy-2-bromobenzene and its derivatives are poised to expand, further solidifying its importance in the synthetic chemist's toolbox. Future work will likely focus on the development of even more efficient and stereoselective transformations involving this scaffold, leading to the discovery of new generations of bioactive compounds.

References

  • Pinault, M., Frangin, Y., Genet, J. P., & Zamarlik, H. (1990). Total Synthesis of Siccayne. Synthesis, 1990(10), 935–937.
  • Thieme E-Books & E-Journals. (n.d.). Total Synthesis of Siccayne. Retrieved from [Link] [1]3. Suzuki, T., et al. (2021). Total Syntheses of Chloropupukeananin and Its Related Natural Products. Organics, 3(3), 23.

  • ResearchGate. (n.d.). Biomimetic Synthesis of Chloropupukeananin and its Congeners. Retrieved from [Link] [2]5. ResearchGate. (n.d.). Synthesis, biological evaluation, and docking analysis of methyl hydroquinone and bromo methyl hydroquinone as potent cyclooxygenase (COX-1 and COX-2) inhibitors. Retrieved from [Link] [3]6. ACS Publications. (n.d.). and Regioselective Thiocarbonylation of Conjugated Enynes with Thiols and Carbon Monoxide Catalyzed by Palladium Complexes: An Efficient and Atom-Economical Access to 2-(Phenylthiocarbonyl)-1,3-dienes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, antibacterial and antifungal activities of naphthoquinone derivatives: a structure–activity relationship study. Retrieved from [Link] [4]8. MDPI. (n.d.). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link] [5]10. Sciforum. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HALOGEN SUBSTITUTED 1,4-NAPHTHOQUINONES AS POTENT ANTIFUNGAL AGENTS. Retrieved from [Link] [6]11. Sci-Hub. (n.d.). Synthesis and inhibitory activity of bromoquinone derivatives. Retrieved from [Link] [7]12. MDPI. (n.d.). Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link] [8]14. National Center for Biotechnology Information. (n.d.). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Retrieved from [Link] [9]15. Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link] [10]16. J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link] [11]17. YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link] [12]18. MDPI. (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link] [13]20. Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link] [14]21. Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from [Link] [15]22. Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link] [16]23. National Center for Biotechnology Information. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link] [17]24. MDPI. (2023, November 1). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. Retrieved from [Link] [18]25. National Center for Biotechnology Information. (2024, December 14). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. Retrieved from [Link]

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Application Note & Protocols: 1,4-Diacetoxy-2-bromobenzene as a Strategic Building Block for Electronically-Tuned Chiral Ferrocene Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis, asymmetric catalysis, and medicinal chemistry.

Introduction: The Need for Tunable Chiral Ligands

Chiral ferrocene derivatives are widely recognized as a "privileged" scaffold in asymmetric catalysis.[1][2] Their unique three-dimensional structure, which imparts planar chirality, combined with their thermal and chemical stability, has led to the development of highly effective ligands for a vast range of enantioselective transformations.[3][4] Seminal ligands like Josiphos and Walphos have demonstrated remarkable success; however, the ongoing pursuit of higher catalytic activity and enantioselectivity for challenging substrates necessitates finer control over the ligand's steric and electronic properties.

The modification of phosphine substituents on the ferrocene backbone is a primary strategy for tuning ligand performance.[5] Electron-donating or electron-withdrawing groups on the arylphosphine moieties can profoundly influence the electronic nature of the metal center in the final catalyst complex, thereby altering its reactivity and selectivity.

This application note details the strategic use of 1,4-diacetoxy-2-bromobenzene , a commercially available and versatile building block, for the synthesis of custom diarylphosphine groups bearing electron-rich 2,5-dimethoxyphenyl substituents. We present a robust, step-by-step protocol to synthesize a key phosphine intermediate from this starting material, which can then be integrated into established chiral ferrocene scaffolds. This approach provides a reliable pathway for creating bespoke ligands tailored for specific catalytic applications.

Synthetic Strategy and Rationale

The core objective is to leverage the functionalities of 1,4-diacetoxy-2-bromobenzene to construct a di(2,5-dimethoxyphenyl)phosphine oxide, a stable precursor to the desired phosphine ligand. The 2,5-dimethoxy substitution pattern is chosen for its strong electron-donating character, which can enhance the catalytic activity of late transition metals like palladium, rhodium, or iridium in various reactions.

Our synthetic pathway is designed as a self-validating, multi-step process where each intermediate is stable and can be fully characterized to ensure purity before proceeding.

The overall workflow is as follows:

  • Deprotection: Saponification of the acetate groups in 1 to yield 2-bromohydroquinone (2 ). This step unmasks the hydroxyl groups for subsequent modification.

  • Etherification: Williamson ether synthesis converts the free hydroxyls into methoxy groups, yielding the key intermediate 1,4-dimethoxy-2-bromobenzene (3 ). This step installs the desired electron-donating moieties.

  • Phosphinylation: A Grignard-mediated or lithiation-based coupling of 3 with diethyl phosphite introduces the phosphorus center, forming diethyl (2,5-dimethoxyphenyl)phosphonate (4 ).

  • Hydrolysis & Coupling: The phosphonate ester (4 ) is hydrolyzed to the corresponding phosphonic acid, which is then coupled with another equivalent of the aryllithium derived from 3 to yield the target di(2,5-dimethoxyphenyl)phosphine oxide (5 ). This phosphine oxide is a stable, crystalline solid, ideal for purification and storage before its final reduction and incorporation into a ferrocene scaffold.

This logical sequence ensures high yields and minimizes side reactions, making it a reliable method for accessing valuable ligand precursors.

G cluster_prep Preparation of Key Intermediate cluster_phosphine Phosphine Oxide Synthesis cluster_final Final Ligand Assembly A 1,4-Diacetoxy-2-bromobenzene (1) B 2-Bromohydroquinone (2) A->B Saponification (NaOH, MeOH/H₂O) C 1,4-Dimethoxy-2-bromobenzene (3) B->C Etherification (Me₂SO₄, K₂CO₃) D Diethyl (2,5-dimethoxyphenyl)phosphonate (4) C->D 1. Mg or n-BuLi 2. (EtO)₂P(O)H E Di(2,5-dimethoxyphenyl)phosphine Oxide (5) D->E 1. H₂O/H⁺ 2. Aryllithium from (3) F Chiral Ferrocene Ligand E->F 1. Reduction (e.g., HSiCl₃) 2. Coupling to Ferrocene Scaffold

Caption: Overall workflow for synthesizing a custom chiral ferrocene ligand.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including strong bases, alkylating agents, and organometallic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 1,4-Dimethoxy-2-bromobenzene (3)

This two-step protocol converts the starting material into the key aryl bromide intermediate.

Part A: Saponification to 2-Bromohydroquinone (2)

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-diacetoxy-2-bromobenzene (1 ) (27.3 g, 100 mmol).

  • Reagent Addition: Add 200 mL of methanol, followed by a solution of sodium hydroxide (12.0 g, 300 mmol) in 50 mL of deionized water.

  • Reaction: Heat the mixture to reflux (approx. 70-75 °C) and stir for 2 hours. The reaction can be monitored by TLC (20% EtOAc/hexanes) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and then place it in an ice bath. Carefully acidify the dark solution to pH ~2 with concentrated HCl. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under high vacuum. 2-Bromohydroquinone (2 ) is obtained as a tan solid.

Part B: Williamson Ether Synthesis to 1,4-Dimethoxy-2-bromobenzene (3)

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the crude 2-bromohydroquinone (2 ) (approx. 100 mmol), anhydrous potassium carbonate (41.5 g, 300 mmol), and 250 mL of acetone.

  • Reagent Addition: Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a fume hood with appropriate PPE. Add dimethyl sulfate (28.4 mL, 300 mmol) dropwise to the stirring suspension over 20 minutes.

  • Reaction: Heat the mixture to reflux (approx. 60 °C) and stir vigorously for 8-12 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in 200 mL of diethyl ether and wash with 1 M NaOH (2 x 100 mL), followed by brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by vacuum distillation or recrystallization from ethanol to afford 1,4-dimethoxy-2-bromobenzene (3 ) as a white solid.

Protocol 2: Synthesis of Di(2,5-dimethoxyphenyl)phosphine Oxide (5)

This protocol involves the formation of an organometallic intermediate and its reaction with a phosphorus electrophile.

  • Setup: Assemble a 500 mL three-neck flask, oven-dried and cooled under a nitrogen atmosphere. Equip it with a magnetic stir bar, a dropping funnel, and a rubber septum.

  • Grignard Formation: Place magnesium turnings (2.67 g, 110 mmol) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 1,4-dimethoxy-2-bromobenzene (3 ) (21.7 g, 100 mmol) in 150 mL of anhydrous THF.

  • Initiation: Add ~10 mL of the bromide solution to the magnesium. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask with a heat gun. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 1 hour.

  • Phosphinylation: Cool the Grignard solution to 0 °C. In a separate flask, prepare a solution of diethyl phosphite (6.4 mL, 50 mmol) in 50 mL of anhydrous THF. Add the diethyl phosphite solution dropwise to the Grignard reagent over 30 minutes. Note: This reaction is complex; an alternative is to use PCl3 with the corresponding aryllithium.

  • Alternative (Lithiation): Cool a solution of 3 (21.7 g, 100 mmol) in 200 mL of anhydrous THF to -78 °C. Add n-butyllithium (1.6 M in hexanes, 62.5 mL, 100 mmol) dropwise. Stir for 1 hour. React this aryllithium solution with a suitable phosphorus electrophile like P(O)Cl₂ or a phosphonic dichloride.

  • Workup (for Grignard route): After stirring at room temperature for 3 hours, quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude phosphine oxide (5 ) can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to yield a white, crystalline solid.

Data Summary and Expected Results

The following table summarizes the expected outcomes for the synthesis of the key phosphine oxide intermediate 5 . Yields are based on typical literature values for analogous reactions.

StepProductKey ReagentsConditionsExpected YieldMelting Point (°C)
1A2-Bromohydroquinone (2 )NaOH, MeOH/H₂OReflux, 2h90-95%110-113
1B1,4-Dimethoxy-2-bromobenzene (3 )Me₂SO₄, K₂CO₃, AcetoneReflux, 12h85-90%79-81
2Di(2,5-dimethoxyphenyl)phosphine Oxide (5 )Mg or n-BuLi, (EtO)₂P(O)HTHF, -78°C to RT60-70%(Varies)

Mechanistic Insight: The Role of Directed ortho-Metalation

While the protocol above primarily uses halogen-metal exchange (Grignard or lithiation of the aryl bromide), the principle of Directed ortho-Metalation (DoM) is a powerful related concept in arene functionalization.[6][7][8] If one were to start with 1,4-dimethoxybenzene, the methoxy groups would direct lithiation to the ortho position (C2) due to a complex-induced proximity effect, where the organolithium base coordinates to the Lewis basic oxygen atom.

Caption: Coordination of alkyllithium directs deprotonation to the ortho position.

In our described synthesis, starting with the aryl bromide (3 ) provides absolute regiochemical control via halogen-metal exchange, which is often faster and more efficient than C-H activation, thus ensuring the phosphorus moiety is installed at the desired location.

Applications and Trustworthiness

The di(2,5-dimethoxyphenyl)phosphine oxide (5 ) synthesized via this protocol is a stable precursor that can be readily reduced (e.g., with trichlorosilane) and incorporated into various chiral ferrocene backbones, such as those leading to Josiphos, Walphos, or Taniaphos analogues.

Potential Applications:

  • Asymmetric Hydrogenation: The resulting electron-rich ligands are excellent candidates for rhodium- and iridium-catalyzed asymmetric hydrogenations of olefins and ketones.

  • Cross-Coupling Reactions: In palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the ligand's electronic properties can accelerate oxidative addition and influence reductive elimination, leading to higher turnover numbers and improved selectivity.[9]

  • Asymmetric 1,4-Additions: These ligands can be used in rhodium- or copper-catalyzed conjugate additions of organometallic reagents to enones.[10][11]

The protocols described herein are built upon well-established, high-yielding transformations from organic chemistry. The step-wise nature of the synthesis, allowing for the isolation and purification of each intermediate (2 , 3 , and 5 ), provides multiple checkpoints. This ensures the final phosphine precursor is of high purity, which is critical for achieving reproducibility and high enantioselectivity in catalysis.

References

  • Guiry, P. J., et al. (2020). Recent developments in the synthesis and applications of chiral ferrocene ligands and organocatalysts in asymmetric catalysis. Organic & Biomolecular Chemistry. [Link]

  • Gao, D-W., et al. (2024). Cobalt-Catalyzed Asymmetric Synthesis of Planar Chiral Ferrocene Derivatives via C(sp2)–C(sp3) Bond Formation. CCS Chemistry. [Link]

  • ResearchGate. (n.d.). A) Selected widely used ferrocene-based ligands. B) Representative... [Link]

  • Weissensteiner, W., et al. (2024). Multi-Ferrocene-Based Ligands: From Design to Applications. Chemical Reviews. [Link]

  • Li, X. (2017). Synthesis of Planar Chiral Ferrocenes via Transition-Metal-Catalyzed Direct C−H Bond Functionalization. Accounts of Chemical Research, 50(2), 351-365. [Link]

  • Weissensteiner, W., et al. (2024). Multi-Ferrocene-Based Ligands: From Design to Applications. PubMed Central. [Link]

  • Wikipedia. (n.d.). Ugi reaction. [Link]

  • Cui, D., et al. (2015). Enantioselective synthesis of planar chiral ferrocenes via palladium-catalyzed annulation with diarylethynes. Beilstein Journal of Organic Chemistry, 11, 2133-2138. [Link]

  • ResearchGate. (n.d.). Asymmetric Catalysis with Chiral Ferrocene Ligands. [Link]

  • Beilstein Journals. (n.d.). Enantioselective synthesis of planar chiral ferrocenes via palladium-catalyzed annulation with diarylethynes. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

  • Domling, A., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(16), 4851. [Link]

  • Wessjohann, L. A., et al. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). [Link]

  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. [Link]

  • Dömling, A. (2019). The Catalytic Enantioselective Ugi Four-Component Reactions. Angewandte Chemie International Edition, 58(8), 2242-2244. [Link]

  • Rizzato, S., et al. (2022). Ferrocene derivatives with planar chirality and their enantioseparation by liquid-phase techniques. Chirality, 34(12), 1547-1577. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

  • University of Wisconsin. (n.d.). Directed (ortho) Metallation. [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • Sasai, H., et al. (2010). Catalytic asymmetric 1,4-additions of beta-keto esters to nitroalkenes promoted by a bifunctional homobimetallic Co2-Schiff base complex. Molecules, 15(1), 532-544. [Link]

  • Benaglia, M. (2021). New Trends in Asymmetric Phase Transfer Catalysis 1. AIR Unimi. [Link]

  • Iwao, M., & Kuraishi, T. (2003). 7-indolinecarboxaldehyde. Organic Syntheses, 80, 190. [Link]

  • Maruoka, K., et al. (2013). Phase-transfer-catalysed Asymmetric Synthesis of Tetrasubstituted Allenes. Nature Chemistry, 5(3), 240-244. [Link]

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analytical techniques for characterizing 1,4-Diacetoxy-2-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 1,4-Diacetoxy-2-bromobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 1,4-Diacetoxy-2-bromobenzene (CAS 52376-16-6), a key intermediate in various organic syntheses.[1][2][3] For researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries, rigorous structural confirmation and purity assessment are paramount. This document moves beyond mere procedural lists, offering a scientifically grounded rationale for the application of spectroscopic and chromatographic techniques. We present detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), designed to provide an unambiguous and holistic profile of the target molecule.

Introduction: The Imperative for Rigorous Characterization

1,4-Diacetoxy-2-bromobenzene serves as a versatile building block, notably in the synthesis of bromohydroquinone and complex chiral ligands.[3] The identity, purity, and stability of such intermediates directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredients (APIs) or fine chemicals. An inadequate characterization can lead to the introduction of process-related impurities or the use of incorrect starting material, compromising entire synthetic campaigns.

This guide establishes a multi-technique analytical workflow. The strategy is built on the principle of orthogonal analysis, where each technique provides a unique and complementary piece of structural or purity information. By integrating data from NMR, MS, IR, and HPLC, we create a self-validating system that ensures the highest confidence in the material's quality.[4][5]

Molecular Profile and Physicochemical Properties

A foundational understanding of the molecule's properties is critical for selecting appropriate analytical conditions, such as solvent choice and thermal settings for chromatography.

PropertyValueSource(s)
Chemical Name 1,4-Diacetoxy-2-bromobenzene[1]
CAS Number 52376-16-6[1][2]
Molecular Formula C₁₀H₉BrO₄[1]
Molecular Weight 273.08 g/mol [1][3]
Appearance Solid
Melting Point 70-75 °C[3]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];
// Benzene Ring
C1 [label="C", pos="0,1.2!"];
C2 [label="C", pos="-1.04,0.6!"];
C3 [label="C", pos="-1.04,-0.6!"];
C4 [label="C", pos="0,-1.2!"];
C5 [label="C", pos="1.04,-0.6!"];
C6 [label="C", pos="1.04,0.6!"];

// Substituents
O1 [label="O", pos="0,2.2!"];
Br [label="Br", pos="-2.08,1.2!"];
O4 [label="O", pos="0,-2.2!"];

// Acetoxy groups
C7 [label="C=O", pos="-0.8,2.9!"];
C8 [label="CH₃", pos="-0.8,4.1!"];
C9 [label="C=O", pos="0.8,-2.9!"];
C10 [label="CH₃", pos="0.8,-4.1!"];

// Bonds
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
C1 -- O1;
C2 -- Br;
C4 -- O4;
O1 -- C7;
C7 -- C8;
O4 -- C9;
C9 -- C10;

// Aromatic circle (approximated with nodes)
A1 [label=" ", shape=circle, style=filled, fillcolor="#F1F3F4", width=1.5, height=1.5, pos="0,0!"];
A1 -- C1 [style=invis];

}

Caption: Structure of 1,4-Diacetoxy-2-bromobenzene.

Spectroscopic Analysis for Structural Elucidation

Spectroscopy provides the primary evidence for the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.

Causality: Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. For 1,4-Diacetoxy-2-bromobenzene, we expect to see signals corresponding to the three aromatic protons and the two distinct acetate methyl groups. The substitution pattern breaks the symmetry of the benzene ring, making all three aromatic protons chemically non-equivalent and thus expected to show coupling to each other.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic H (H3)~7.4d (J ≈ 2.5 Hz)1HOrtho to bromine, expected to be the most downfield aromatic proton.
Aromatic H (H5)~7.2dd (J ≈ 8.8, 2.5 Hz)1HCoupled to both H3 (meta) and H6 (ortho).
Aromatic H (H6)~7.1d (J ≈ 8.8 Hz)1HOrtho to an acetoxy group, coupled to H5.
Acetate CH₃~2.32s3HOne of the two non-equivalent methyl groups.
Acetate CH₃~2.30s3HThe second non-equivalent methyl group.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 1,4-Diacetoxy-2-bromobenzene and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its signal to 0.00 ppm.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: Use a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.[6]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate all peaks and assign chemical shifts relative to TMS.

Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Due to the lack of symmetry, all ten carbons in 1,4-Diacetoxy-2-bromobenzene are expected to be chemically distinct, resulting in ten discrete signals in the proton-decoupled spectrum.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Ester C=O168 - 170Typical range for ester carbonyls.[7] Two distinct signals expected.
Aromatic C-O145 - 150Carbons directly attached to the electron-withdrawing oxygen atoms.
Aromatic C-H120 - 135Range for substituted aromatic C-H carbons.[6][8]
Aromatic C-Br~118The ipso-carbon attached to bromine is expected to be shielded relative to other substituted carbons.[8]
Acetate CH₃20 - 22Typical range for acetate methyl groups.[7] Two distinct signals expected.

Protocol: ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding field for the proton spectrometer) NMR instrument.

  • Acquisition Parameters: Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The most critical diagnostic feature for a bromine-containing compound is its isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] This results in a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom.[9][10]

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z ValueIon AssignmentRationale
272 / 274[M]⁺Molecular ion peak cluster, showing the characteristic 1:1 ratio for a single bromine atom.[10]
230 / 232[M - C₂H₂O]⁺Loss of a ketene molecule (42 Da) from an acetate group.
188 / 190[M - 2(C₂H₂O)]⁺Sequential loss of two ketene molecules.
170 / 172[M - C₂H₂O - H₂O]⁺Subsequent loss of water.
43[CH₃CO]⁺Acylium ion, often a base peak in the spectrum of acetate-containing compounds.

Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms, 30m x 0.25mm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Identify the retention time of the main peak. Analyze the corresponding mass spectrum, paying close attention to the molecular ion cluster and key fragmentation patterns.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups. The energy of absorbed infrared light corresponds to the vibrational frequencies of specific bonds within the molecule. For 1,4-Diacetoxy-2-bromobenzene, the most prominent features will be the strong absorptions from the two ester carbonyl groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~1765C=O Stretch (Ester)Strong, SharpCharacteristic for aryl acetate esters. The electron-withdrawing nature of the aromatic ring increases the frequency compared to alkyl acetates.
1450 - 1600C=C Stretch (Aromatic)MediumMultiple bands confirming the presence of the benzene ring.
~1210 & ~1180C-O Stretch (Ester)StrongAsymmetric and symmetric stretching of the ester C-O bonds.
>3000C-H Stretch (Aromatic)Medium-WeakStretching of sp² C-H bonds on the aromatic ring.
<3000C-H Stretch (Aliphatic)Medium-WeakStretching of sp³ C-H bonds in the methyl groups.

Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added.

  • Data Analysis: Label the major peaks in the spectrum and correlate them to the expected functional groups.

Chromatographic Analysis for Purity Assessment

While spectroscopy confirms identity, chromatography is essential for quantifying purity and identifying impurities.

High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC separates compounds based on their polarity. It is the workhorse method for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility. For 1,4-Diacetoxy-2-bromobenzene, this technique can effectively separate it from potential starting materials (e.g., bromohydroquinone) or by-products (e.g., mono-acetylated species).

Protocol: Reverse-Phase HPLC Purity Assay

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of ~1.0 mg/mL. Dilute this solution to ~0.1 mg/mL with the mobile phase.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The strength of this guide lies in the integration of orthogonal methods into a logical workflow. This ensures that the structural identity is confirmed from multiple perspectives while purity is quantitatively established.

Analytical_Workflow cluster_Synthesis Synthesis & Isolation cluster_Primary Primary Characterization (Identity) cluster_Secondary Secondary Characterization (Purity & Quality) cluster_Final Final Approval Syn Synthesized Product (Crude 1,4-Diacetoxy-2-bromobenzene) NMR NMR Spectroscopy (¹H and ¹³C) - Confirms C-H Framework Syn->NMR Structural Elucidation MS Mass Spectrometry - Confirms MW - Confirms Br presence Syn->MS Structural Elucidation IR IR Spectroscopy - Confirms Functional Groups (Ester C=O) Syn->IR Structural Elucidation HPLC HPLC Analysis - Quantifies Purity - Detects Impurities NMR->HPLC Purity Verification MS->HPLC Purity Verification IR->HPLC Purity Verification Final Fully Characterized Material (Certificate of Analysis) HPLC->Final

Caption: Integrated workflow for comprehensive characterization.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]

  • Klick, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why is the only H NMR resonance of 1,4-dibromobenzene a singlet?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method. RSC Methods. Retrieved from [Link]

  • NIST. (n.d.). cis-1,4-Diacetoxy-2-butene. NIST WebBook. Retrieved from [Link]

  • 13C NMR Chemical Shift Table. (PDF). Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,4-dibromo-. NIST WebBook. Retrieved from [Link]

  • Mass Spectral Interpretation. (PDF). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diacetylbenzene. Retrieved from [Link]

  • Epistemeo. (2012). Introduction to IR Spectroscopy. Ketones. YouTube. Retrieved from [Link]

  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Application Note: Mechanistic Insights and Protocols for the Zinc Bromide-Mediated Rearrangement of 1,4-Diacetoxy-2-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide to the reaction of 1,4-diacetoxy-2-bromobenzene with zinc bromide, a process hypothesized to proceed via a Fries-type rearrangement. While direct literature on this specific transformation is scarce, this note synthesizes established principles of the Fries rearrangement, substituent directing effects in electrophilic aromatic substitution, and data from analogous reactions to propose a detailed reaction mechanism and a robust experimental protocol. This guide is intended to serve as a foundational resource for researchers exploring the synthesis of novel substituted hydroxyacetophenones, which are valuable intermediates in pharmaceutical and materials science.

Introduction: The Fries Rearrangement as a Synthetic Tool

The Fries rearrangement is a powerful acid-catalyzed transformation that converts phenolic esters into hydroxy aryl ketones.[1] This reaction involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[2] The regioselectivity of this rearrangement is highly dependent on reaction conditions, including temperature and the choice of solvent.[3] Lower temperatures generally favor the formation of the para-product, while higher temperatures promote the formation of the ortho-isomer.[4]

A variety of Lewis and Brønsted acids have been employed as catalysts for the Fries rearrangement. While traditional catalysts like aluminum chloride are effective, they are often corrosive and generate significant hazardous waste.[5] In recent years, more environmentally benign catalysts, such as zinc compounds, have been explored. Zinc powder, for instance, has been shown to efficiently catalyze the Fries rearrangement of acetylated phenols.[6]

This application note focuses on the reaction of 1,4-diacetoxy-2-bromobenzene with zinc bromide. This substrate presents an interesting case for the Fries rearrangement due to its multiple substituents: two acetoxy groups and a bromine atom. Understanding the interplay of these groups is crucial for predicting the reaction's outcome. The bromo substituent and the acetoxy groups are both ortho, para-directing yet deactivating towards electrophilic aromatic substitution.[6][7] This inherent electronic complexity suggests that the reaction may lead to a specific regioisomer or a mixture of products. A study on the Fries rearrangement of 2-bromophenyl acetate indicated the potential for a complex mixture of products, including those resulting from bromine migration, especially at elevated temperatures.[3][8]

Proposed Reaction Mechanism

The reaction of 1,4-diacetoxy-2-bromobenzene with zinc bromide is anticipated to proceed through a Lewis acid-catalyzed Fries rearrangement. The proposed mechanism involves the following key steps:

  • Lewis Acid Coordination: Zinc bromide (ZnBr₂), a Lewis acid, coordinates to the carbonyl oxygen of one of the acetoxy groups. This coordination polarizes the carbonyl group, making it more susceptible to cleavage.

  • Formation of an Acylium Ion Intermediate: The polarized ester undergoes cleavage to form an acylium ion (CH₃CO⁺) and a zinc phenoxide complex. This acylium ion is a potent electrophile.

  • Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich aromatic ring. The regioselectivity of this attack is directed by the substituents on the ring. The hydroxyl group (formed from the initial ester cleavage) is a strong activating ortho, para-director. The bromine atom and the remaining acetoxy group are deactivating ortho, para-directors. The acyl group is most likely to add to a position that is activated by the newly formed hydroxyl group and not sterically hindered.

  • Rearomatization and Hydrolysis: The aromatic ring is restored through the loss of a proton. Subsequent workup with aqueous acid hydrolyzes the remaining acetoxy group and any zinc complexes to yield the final dihydroxy-bromo-acetophenone product(s).

Given the directing effects of the substituents, the acetyl group is predicted to migrate to the position ortho to the newly formed hydroxyl group (position 3) or the position ortho to the other acetoxy group (position 5). Steric hindrance from the adjacent bromine atom may influence the preference between these two positions.

Reaction_Mechanism cluster_start Step 1: Lewis Acid Coordination cluster_intermediate Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_end Step 4: Rearomatization & Hydrolysis A 1,4-Diacetoxy-2-bromobenzene B Coordinated Complex A->B + ZnBr₂ ZnBr2 ZnBr₂ C Acylium Ion + Zinc Phenoxide B->C Cleavage D Sigma Complex C->D Intramolecular Attack E Rearranged Intermediate D->E - H⁺ F Final Product(s) E->F Hydrolysis

Sources

Application Notes and Protocols: The Strategic Role of 1,4-Diacetoxy-2-bromobenzene in the Total Synthesis of Siccayne

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Siccayne, a Polyacetylenic Antifungal Agent

Siccayne is a naturally occurring polyacetylene with notable antifungal properties. Its unique chemical architecture, characterized by a substituted aromatic ring linked to a conjugated enyne chain, has made it an attractive target for total synthesis. The development of efficient synthetic routes to siccayne and its analogs is of significant interest for further biological evaluation and potential therapeutic applications. This document provides a detailed examination of a key building block, 1,4-diacetoxy-2-bromobenzene, and its strategic application in the total synthesis of siccayne.

The Pivotal Role of 1,4-Diacetoxy-2-bromobenzene

1,4-Diacetoxy-2-bromobenzene serves as a crucial starting material in a convergent and efficient synthesis of the siccayne core structure. Its utility stems from several key features:

  • Protected Hydroquinone Moiety: The two acetate groups protect the hydroxyl functionalities of the hydroquinone ring. This is essential to prevent unwanted side reactions during subsequent synthetic transformations, particularly the organometallic coupling reactions. The acetates can be readily removed under mild conditions in a later step to reveal the free hydroquinones present in the final siccayne molecule.

  • Aryl Bromide Functionality: The bromine atom provides a reactive handle for carbon-carbon bond formation. Specifically, it is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

  • Structural Foundation: This molecule provides the core substituted aromatic ring of siccayne, onto which the characteristic polyenyne side chain is constructed.

The primary application of 1,4-diacetoxy-2-bromobenzene in the synthesis of siccayne is as the aryl halide partner in a Sonogashira coupling reaction. This powerful reaction allows for the direct coupling of an sp-hybridized carbon of a terminal alkyne with the sp2-hybridized carbon of the aryl bromide, forming the key aryl-alkyne bond of the siccayne framework.

Synthetic Workflow: A Conceptual Overview

The overall synthetic strategy leveraging 1,4-diacetoxy-2-bromobenzene for the construction of the siccayne skeleton can be visualized as follows:

siccayne_synthesis A 1,4-Diacetoxy-2-bromobenzene C Sonogashira Coupling A->C B Terminal Alkyne Side Chain B->C D Protected Siccayne Precursor C->D E Deprotection D->E F Siccayne E->F

Figure 1: Conceptual workflow for the synthesis of siccayne utilizing 1,4-diacetoxy-2-bromobenzene.

Experimental Protocol: Sonogashira Coupling of 1,4-Diacetoxy-2-bromobenzene

This protocol details the key Sonogashira coupling step to form the carbon skeleton of a siccayne precursor.

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
1,4-Diacetoxy-2-bromobenzene273.081.01.0
Terminal Alkyne Side ChainVaries1.11.1
Bis(triphenylphosphine)palladium(II) dichloride701.900.030.03
Copper(I) iodide190.450.050.05
Triethylamine (TEA)101.193.03.0
Anhydrous Tetrahydrofuran (THF)---

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 1,4-diacetoxy-2-bromobenzene (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 0.03 eq.), and copper(I) iodide (0.05 mmol, 0.05 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 3.0 mmol, 3.0 eq.) via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Slowly add the terminal alkyne side chain (1.1 mmol, 1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected siccayne precursor.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Therefore, the reaction is carried out under an inert atmosphere of argon.

  • Copper(I) Iodide Co-catalyst: Copper(I) iodide is a crucial co-catalyst in the Sonogashira reaction. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the cross-coupling.[1][2]

  • Triethylamine as Base: Triethylamine serves as the base to deprotonate the terminal alkyne, forming the reactive acetylide anion. It also neutralizes the hydrogen bromide generated during the reaction.[1][2]

  • Anhydrous Solvents: The use of anhydrous solvents is important to prevent quenching of the organometallic intermediates and to ensure the efficiency of the catalytic cycle.

Mechanism of the Sonogashira Coupling

The catalytic cycle of the Sonogashira coupling is a well-established process involving both palladium and copper.

sonogashira_mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex [Ar-Pd(II)-Br]L2 Pd0->Pd_complex Oxidative Addition (Ar-Br) Pd_alkyne [Ar-Pd(II)-C≡CR]L2 Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination (Product Formation) CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Alkyne + Base Cu_acetylide->Pd_complex

Figure 2: Simplified catalytic cycles of the Sonogashira reaction.

Deprotection of the Acetate Groups

Following the successful construction of the carbon skeleton, the final step in the synthesis of siccayne is the removal of the acetate protecting groups to unveil the hydroquinone moiety. This is typically achieved through hydrolysis under basic or acidic conditions.

Protocol: Saponification of Acetates

Materials and Reagents:

ReagentMolar Mass ( g/mol )
Protected Siccayne PrecursorVaries
Methanol32.04
Potassium Carbonate138.21
Water18.02
Hydrochloric Acid (1 M)36.46

Procedure:

  • Dissolve the protected siccayne precursor in methanol in a round-bottom flask.

  • Add a catalytic amount of potassium carbonate.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1 M hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by chromatography to yield pure siccayne.

Conclusion

1,4-Diacetoxy-2-bromobenzene is a strategically designed and highly effective building block for the total synthesis of siccayne. Its pre-protected hydroquinone system and reactive aryl bromide functionality make it an ideal substrate for the pivotal Sonogashira coupling reaction, enabling a convergent and efficient construction of the natural product's core structure. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers engaged in the synthesis of siccayne and other related polyacetylene natural products.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]

Sources

The Versatile Role of 1,4-Diacetoxy-2-bromobenzene in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Functionalized Building Block

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. 1,4-Diacetoxy-2-bromobenzene emerges as a particularly valuable substrate, offering a unique combination of functionalities that can be strategically exploited in the construction of complex molecular architectures. The presence of a bromine atom provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, while the diacetate-protected hydroquinone moiety introduces a latent functionality that can be unveiled post-coupling to access valuable phenolic structures. This dual-functionality makes 1,4-diacetoxy-2-bromobenzene a cornerstone reagent in the synthesis of natural products, pharmaceuticals, and advanced materials.

This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of 1,4-diacetoxy-2-bromobenzene in key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to not only replicate but also adapt these methods for their specific synthetic challenges.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The fundamental steps of this cycle are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 1,4-diacetoxy-2-bromobenzene, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The second coupling partner is introduced to the palladium center.

  • Reductive Elimination: The newly formed carbon-carbon or carbon-heteroatom bond is expelled from the palladium center, regenerating the Pd(0) catalyst.

The efficiency and selectivity of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. The protocols detailed below have been developed to address these critical parameters in the context of reactions involving 1,4-diacetoxy-2-bromobenzene.

Diagram of the General Palladium Catalytic Cycle

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br(Ln) OxAdd->PdII Transmetalation Transmetalation (e.g., R-B(OH)₂) / Migratory Insertion (Alkene) PdII->Transmetalation PdII_R Ar-Pd(II)-R(Ln) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl scaffolds prevalent in many biologically active molecules.[1] The reaction of 1,4-diacetoxy-2-bromobenzene with various arylboronic acids provides access to a diverse range of functionalized 2-aryl-1,4-hydroquinone diacetates.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Triphenylphosphine (PPh₃) is a widely used and robust ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: A base, such as potassium carbonate (K₂CO₃), is crucial for the transmetalation step, activating the boronic acid.[2] An aqueous solution of the base is often employed to facilitate the reaction.

  • Solvent: A mixture of an organic solvent like toluene or ethanol with water is typically used to dissolve both the organic and inorganic reagents.[3]

Detailed Protocol: Suzuki-Miyaura Coupling of 1,4-Diacetoxy-2-bromobenzene with Phenylboronic Acid

Materials:

  • 1,4-Diacetoxy-2-bromobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diacetoxy-2-bromobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and ethanol (2 mL) to the flask.

  • In a separate flask, dissolve potassium carbonate (2.0 mmol, 2.0 equiv) in deionized water (2 mL) and degas the solution by bubbling with an inert gas for 15 minutes.

  • Add the degassed potassium carbonate solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-1,4-hydroquinone diacetate.

Expected Yield: 80-95%

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Toluene/EtOH/H₂O855~90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O806~88
33-Tolylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2)Dioxane/H₂O904~92

Application Note 2: Heck Reaction for Alkene Arylation

The Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl halides with alkenes to produce substituted olefins.[4] This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives. When applied to 1,4-diacetoxy-2-bromobenzene, it provides access to functionalized hydroquinone derivatives with unsaturated side chains.

Causality of Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and effective precatalyst.

  • Ligand: Phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) are often used to enhance catalyst stability and activity.

  • Base: A hindered organic base like triethylamine (Et₃N) is typically employed to neutralize the HBr generated during the reaction and to regenerate the Pd(0) catalyst.[5]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used.[6]

Detailed Protocol: Heck Reaction of 1,4-Diacetoxy-2-bromobenzene with Styrene

Materials:

  • 1,4-Diacetoxy-2-bromobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, dissolve 1,4-diacetoxy-2-bromobenzene (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) under an inert atmosphere.

  • Add palladium(II) acetate (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Add styrene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 100-110 °C for 12-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the stilbene derivative.

Expected Yield: 70-85%

Diagram of the Heck Reaction Workflow

Caption: A simplified workflow for the Heck reaction.

Application Note 3: Sonogashira Coupling for the Synthesis of Arylalkynes

The Sonogashira coupling provides a reliable method for the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne.[7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8] The use of 1,4-diacetoxy-2-bromobenzene in this reaction allows for the straightforward synthesis of 2-alkynyl-1,4-hydroquinone diacetates.

Causality of Experimental Choices:

  • Palladium Catalyst: A common catalyst system is bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂).

  • Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]

  • Base: An amine base, such as triethylamine or diisopropylamine, serves as both the solvent and the base to deprotonate the terminal alkyne.

  • Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can be used.

Detailed Protocol: Sonogashira Coupling of 1,4-Diacetoxy-2-bromobenzene with Phenylacetylene

Materials:

  • 1,4-Diacetoxy-2-bromobenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1,4-diacetoxy-2-bromobenzene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.015 mmol, 1.5 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).

  • Add anhydrous and degassed triethylamine (5 mL) and anhydrous and degassed THF (5 mL).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-(phenylethynyl)-1,4-hydroquinone diacetate.

Expected Yield: 85-95%

Application Note 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting aryl halides with amines.[9][10] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in medicinal chemistry.

Causality of Experimental Choices:

  • Palladium Precatalyst: Pre-formed palladium complexes with bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are highly effective.[11] Palladium(II) acetate can also be used with an appropriate ligand.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step and preventing β-hydride elimination.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.

Detailed Protocol: Buchwald-Hartwig Amination of 1,4-Diacetoxy-2-bromobenzene with Morpholine

Materials:

  • 1,4-Diacetoxy-2-bromobenzene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup (glovebox is recommended for handling air-sensitive reagents)

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried vial equipped with a stir bar.

  • Add 1,4-diacetoxy-2-bromobenzene (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the aminated product.

Expected Yield: 75-90%

Post-Coupling Deprotection of Acetate Groups

A key advantage of using 1,4-diacetoxy-2-bromobenzene is the ability to deprotect the acetate groups to reveal the corresponding hydroquinone or, after oxidation, the quinone. This unmasking of the phenolic hydroxyl groups can be achieved under mild basic or acidic conditions.

Protocol: Hydrolysis of Diacetate

Materials:

  • Substituted 1,4-diacetoxybenzene derivative

  • Methanol

  • Hydrochloric acid (concentrated) or Potassium carbonate

  • Standard laboratory glassware

Procedure (Acidic Conditions):

  • Dissolve the diacetate-protected compound (1.0 mmol) in methanol (10 mL).

  • Add a few drops of concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the deprotected hydroquinone.

Procedure (Basic Conditions):

  • Dissolve the diacetate-protected compound (1.0 mmol) in methanol (10 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 1-3 hours.

  • Filter off the base and concentrate the filtrate.

  • Purify as necessary.

Conclusion

1,4-Diacetoxy-2-bromobenzene is a highly versatile and valuable building block for the synthesis of a wide array of functionalized aromatic compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and high-yielding methods for the construction of C-C and C-N bonds. By understanding the principles behind these reactions and following the provided protocols, researchers can effectively utilize this reagent to advance their synthetic endeavors in drug discovery, materials science, and beyond.

References

  • Choi, H. R., Woo, H., Jang, S., & Joo, S. H. (2012). Ordered Mesoporous Carbon Supported Colloidal Pd Nanoparticle Based Model Catalysts for Suzuki Coupling Reactions: Impact of Organic Capping Agents. [Journal Name, Volume(Issue), pages].
  • Caddick, S., et al. (Year). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Journal Name, Volume(Issue), pages].
  • Schmidt, A. (2025). Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. [Journal Name, Volume(Issue), pages].
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • [Additional relevant reference]
  • [Additional relevant reference]*
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  • [Additional relevant reference]
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Snieckus, V., et al. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Journal Name, Volume(Issue), pages].
  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3, 1-12.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023).
  • Hill, L. L., & Leadbeater, N. E. (Year). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.
  • [Additional relevant reference]
  • [Additional relevant reference]
  • [Additional relevant reference]
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • [Additional relevant reference]
  • [Additional relevant reference]
  • [Additional relevant reference]
  • [Additional relevant reference]
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  • Wikipedia. (n.d.). Sonogashira coupling.
  • [Additional relevant reference]
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  • [Additional relevant reference]

Sources

Topic: A Modular Platform for Synthetic Mimics of Cell Surface Receptors Using a 1,4-Diacetoxy-2-bromobenzene Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The engineering of synthetic molecules that mimic the function of cell surface receptors is a frontier in chemical biology and drug discovery. These mimics offer powerful tools to probe, modulate, or hijack cellular signaling pathways for therapeutic or diagnostic purposes. This guide details a novel and robust platform for the rational design and synthesis of such mimics, leveraging the unique chemical functionalities of 1,4-diacetoxy-2-bromobenzene as a central scaffold. We present a modular strategy that allows for the orthogonal installation of distinct molecular recognition and signal reporting domains. This document provides the foundational principles, detailed step-by-step synthetic protocols, characterization guidelines, and a practical application protocol for a fluorescent-based ligand binding assay. The methodologies described herein are designed to be both adaptable and self-validating, empowering researchers to create bespoke receptor mimics for a wide array of biological targets.

Introduction: The Rationale for a Modular Scaffold

Natural cell surface receptors are exquisitely complex machines, translating extracellular signals into intracellular responses. Their modular nature—comprising an extracellular ligand-binding domain, a transmembrane domain, and an intracellular signaling domain—has inspired the design of synthetic mimics.[1][2] The goal is not to replicate the entire protein structure, but to capture its essential function: ligand-dependent signal transduction.

A key challenge in this field is the development of versatile chemical scaffolds that allow for the systematic variation of functional components. An ideal scaffold should offer:

  • Rigidity and Pre-organization: To hold functional groups in a defined spatial orientation.

  • Chemical Orthogonality: To allow for the sequential and specific attachment of different moieties without cross-reactivity.

  • Synthetic Accessibility: To enable straightforward and efficient construction.

Here, we introduce 1,4-diacetoxy-2-bromobenzene as a privileged scaffold that meets these criteria. Its core structure presents three distinct chemical handles:

  • A Bromo Substituent: An ideal site for introducing a "molecular recognition" domain via robust carbon-carbon bond-forming reactions like Suzuki or Sonogashira cross-coupling.[3]

  • Two Acetoxy Groups: These act as protecting groups for hydroquinone hydroxyls. Their deprotection unmasks nucleophilic sites for the attachment of "signal reporting" or "effector" domains.

This guide will walk through the synthesis of a hypothetical receptor mimic designed to detect a specific peptide ligand, using a Förster Resonance Energy Transfer (FRET) pair for signal transduction.

The Core Principle: A Three-Stage Synthetic Strategy

Our approach is centered on a logical, three-stage workflow. This modularity is the cornerstone of the platform's versatility, allowing researchers to swap out components at each stage to tailor the mimic for different targets or readout systems.

G A 1,4-Diacetoxy-2-bromobenzene (Scaffold) C Suzuki Cross-Coupling A->C Reactant 1 B Recognition Element (e.g., Peptide-Boronic Acid) B->C Reactant 2 D Scaffold-Recognition Conjugate C->D Product E Scaffold-Recognition Conjugate F Base-Mediated Hydrolysis (Deacetylation) E->F G Activated Scaffold F->G H Activated Scaffold J Etherification / Esterification H->J I Signaling Elements (e.g., FRET Donor/Acceptor) I->J K Final Receptor Mimic J->K

Caption: A three-stage workflow for synthesizing the receptor mimic.

Detailed Protocols and Methodologies

Disclaimer: All procedures must be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Materials and Reagents
ReagentSupplierPurityNotes
1,4-Diacetoxy-2-bromobenzeneSigma-Aldrich97%CAS: 52376-16-6
4-Pinacolboron-L-phenylalanineVendor Specific>95%Example recognition element precursor
Pd(dppf)Cl₂·CH₂Cl₂Vendor Specific>98%Palladium catalyst for Suzuki coupling
Potassium Carbonate (K₂CO₃)Vendor Specific>99%Anhydrous
1,4-DioxaneVendor SpecificAnhydrousSolvent for Suzuki coupling
Lithium Hydroxide (LiOH)Vendor Specific>98%Reagent for deacetylation
Tetrahydrofuran (THF)Vendor SpecificAnhydrousSolvent
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)Vendor Specific>98%Coupling agent
N-Hydroxysuccinimide (NHS)Vendor Specific>99%Activating agent
5-FAM, SE (5-Carboxyfluorescein, succinimidyl ester)Vendor Specific>90%FRET Donor
5-TAMRA, SE (5-Carboxytetramethylrhodamine, SE)Vendor Specific>90%FRET Acceptor
N,N-Diisopropylethylamine (DIPEA)Vendor Specific>99%Base
Dimethylformamide (DMF)Vendor SpecificAnhydrousSolvent
Protocol 1: Synthesis of the Scaffold-Recognition Conjugate

This protocol describes the installation of a phenylalanine residue as a simple, illustrative recognition element via a Suzuki cross-coupling reaction.

Rationale: The Suzuki reaction is chosen for its high functional group tolerance and mild reaction conditions, making it ideal for coupling complex organic molecules.[3] Pd(dppf)Cl₂ is a robust catalyst for this type of transformation.

Procedure:

  • To a flame-dried 50 mL round-bottom flask, add 1,4-diacetoxy-2-bromobenzene (273 mg, 1.0 mmol), 4-pinacolboron-L-phenylalanine (321 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous 1,4-dioxane (20 mL) and degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir under argon for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the desired conjugate.

Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Deprotection and Installation of Signaling Domains

This protocol details the deacetylation of the scaffold followed by the attachment of FRET donor and acceptor fluorophores.

Rationale: The two hydroxyl groups are unmasked under basic conditions. We then employ carbodiimide chemistry (EDC/NHS) to couple the carboxylic acid-functionalized fluorophores to these hydroxyls, forming ester linkages. The use of two different fluorophores allows for a ratiometric FRET output.

Procedure:

  • Deacetylation:

    • Dissolve the Scaffold-Recognition Conjugate (from Protocol 1, 0.5 mmol) in a mixture of THF (10 mL) and water (5 mL).

    • Add lithium hydroxide (60 mg, 2.5 mmol) and stir at room temperature for 4 hours.

    • Acidify the reaction mixture to pH ~5 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected intermediate. This product is often used immediately without further purification.

  • Fluorophore Coupling (Two-Step, One-Pot):

    • Dissolve the deprotected intermediate (0.5 mmol) in anhydrous DMF (10 mL) under an argon atmosphere.

    • In a separate flask, dissolve 5-FAM, SE (0.55 mmol) and DIPEA (0.6 mmol) in DMF (5 mL). Add this solution dropwise to the main reaction flask and stir for 6 hours at room temperature.

    • In another flask, dissolve 5-TAMRA, SE (0.55 mmol) and DIPEA (0.6 mmol) in DMF (5 mL). Add this solution to the reaction mixture and continue stirring for another 12 hours.

    • Quench the reaction by adding 5 mL of water.

    • Purify the final product using reverse-phase HPLC to isolate the dual-labeled receptor mimic.

Characterization:

  • Confirm the final product structure and purity via LC-MS and analytical HPLC.

  • Use UV-Vis spectroscopy to confirm the presence of both fluorophores and determine the labeling efficiency.

AnalysisExpected Result
HRMS Calculated mass [M+H]⁺ should match the observed mass within 5 ppm.
¹H NMR Disappearance of acetate methyl peaks (~2.3 ppm). Appearance of aromatic and amino acid protons.
Analytical HPLC A single major peak with >95% purity.
UV-Vis Absorbance maxima corresponding to both FAM (~495 nm) and TAMRA (~555 nm).

Application Protocol: Ligand Binding Assay

This protocol describes how to use the synthesized FRET-based receptor mimic to detect and quantify binding to a target peptide ligand.

Principle: In the absence of the target ligand, the FRET donor (FAM) and acceptor (TAMRA) are in close proximity, resulting in efficient energy transfer and high acceptor emission when the donor is excited. Upon binding of the target ligand, a conformational change in the mimic is induced, altering the distance or orientation between the fluorophores. This change leads to a decrease in FRET efficiency, observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.

G cluster_0 No Ligand Present cluster_1 Ligand Binding A Receptor Mimic (High FRET State) C Energy Transfer A->C B Excitation at 495 nm B->A D Emission at 580 nm (Acceptor - TAMRA) C->D E Ligand G Ligand-Mimic Complex (Low FRET State) E->G F Receptor Mimic F->G I Reduced Energy Transfer G->I H Excitation at 495 nm H->G J Emission at 520 nm (Donor - FAM) I->J

Caption: FRET-based detection of ligand binding.

Procedure:

  • Prepare a stock solution of the purified receptor mimic (1 mM in DMSO).

  • Prepare a series of dilutions of the target peptide ligand in assay buffer (e.g., PBS, pH 7.4, 0.01% Tween-20).

  • In a 96-well black microplate, add the receptor mimic to each well to a final concentration of 100 nM.

  • Add the varying concentrations of the peptide ligand to the wells. Include a "no ligand" control.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Read the fluorescence on a plate reader capable of dual-emission detection.

    • Excitation Wavelength: 495 nm

    • Emission Wavelength 1 (Donor): 520 nm

    • Emission Wavelength 2 (Acceptor): 580 nm

  • Calculate the FRET ratio for each well: (Intensity at 580 nm) / (Intensity at 520 nm).

  • Plot the FRET ratio as a function of ligand concentration and fit the data to a suitable binding isotherm (e.g., one-site binding) to determine the dissociation constant (Kd).

Example Data Presentation:

Ligand [nM]Donor Emission (520 nm)Acceptor Emission (580 nm)FRET Ratio (580/520)
0150090006.00
10180081004.50
50250062502.50
100300051001.70
500400042001.05
1000420040000.95

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Scheller, E. L., & Butler, J. S. (2020). The evolution of synthetic receptor systems. Integrative Biology, 12(9), 206-221. [Link]

  • Brenner, M., Cho, J.H., & Wong, W.W. (2016). Synthetic biology: Sensing with modular receptors. Nature Chemical Biology, 12, 131–133. [Link]

  • Roy, I., & Ye, B. H. (2020). Elucidation and refinement of synthetic receptor mechanisms. bioRxiv. [Link]

  • Gautier, A., Jullien, L., & Vonesch, J. L. (2008). Genetically encoded FRET-based reporters for biological imaging. In Methods in cell biology (Vol. 85, pp. 389-411). Academic Press. [Link]

  • Lim, W. A. (2010). Designing customized cell signalling circuits. Nature Reviews Molecular Cell Biology, 11(6), 393-403. [Link]

  • Spangler, J. B., & Wittrup, K. D. (2014). Antibody-based receptor engineering. Current opinion in biotechnology, 26, 140-146. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 1,4-Diacetoxy-2-bromobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-diacetoxy-2-bromobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this common but nuanced acetylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your reaction yields.

Synthesis Overview and Mechanism

The synthesis of 1,4-diacetoxy-2-bromobenzene is typically achieved through the acetylation of 2-bromohydroquinone. The most common method involves reacting 2-bromohydroquinone with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst.

Reaction Scheme:

(2-Bromohydroquinone + Acetic Anhydride → 1,4-Diacetoxy-2-bromobenzene + Acetic Acid)

The reaction proceeds via nucleophilic acyl substitution. The hydroxyl groups of the phenol attack the electrophilic carbonyl carbons of the acetic anhydride. This process can be catalyzed by either an acid or a base.

  • Acid Catalysis: A strong acid protonates one of the carbonyl oxygens of acetic anhydride, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the phenolic hydroxyl group.[1]

  • Base Catalysis: A base, such as pyridine, can act in two ways. It can deprotonate the phenol, increasing its nucleophilicity, or it can act as a nucleophilic catalyst by first reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate.[2][3][4][5] This intermediate is then readily attacked by the phenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 1,4-diacetoxy-2-bromobenzene? A1: 1,4-Diacetoxy-2-bromobenzene serves as a key intermediate in organic synthesis. The diacetate acts as a protecting group for the hydroquinone moiety, allowing for regioselective reactions at other positions on the aromatic ring. The bromine atom can be used in various cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecules.

Q2: Why is acetic anhydride typically used as the acetylating agent over acetyl chloride? A2: Acetic anhydride is generally preferred for its safer handling characteristics and for producing acetic acid as a byproduct, which is less corrosive and easier to remove than the hydrochloric acid generated from acetyl chloride.[6][7] While acetyl chloride can be more reactive, acetic anhydride provides a good balance of reactivity and practicality for this synthesis.[6]

Q3: Is a catalyst always necessary for this reaction? A3: While the reaction can proceed without a catalyst, especially at higher temperatures, the rate is often impractically slow.[7][8] Phenols are less nucleophilic than aliphatic alcohols, and catalysts are used to achieve reasonable reaction times and high conversion.[2][3] For efficient synthesis, the use of a catalyst like sulfuric acid or pyridine is standard practice.[1][9]

Q4: What is the typical melting point for pure 1,4-diacetoxy-2-bromobenzene? A4: The literature value for the melting point of 1,4-diacetoxy-2-bromobenzene is typically in the range of 70-75 °C. A broad or depressed melting point is a strong indicator of impurities.

Troubleshooting Guide: Optimizing Reaction Yield

This section addresses specific issues encountered during the synthesis, providing a logical framework for diagnosis and resolution.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've only recovered the starting material (2-bromohydroquinone). What went wrong?

A: This is a common issue that can stem from several factors related to reactants, catalysts, or reaction conditions.

Potential Causes & Solutions
Potential Cause Diagnostic Check Recommended Solution & Rationale
Inactive Catalyst Was the catalyst old or improperly stored? (e.g., H₂SO₄ that has absorbed water, pyridine exposed to air)Solution: Use a fresh, anhydrous catalyst. Rationale: Acid catalysts lose their potency if hydrated. Basic catalysts like pyridine can degrade upon prolonged exposure to air and moisture.
Insufficient Acetic Anhydride Review your stoichiometry. Was a sufficient excess of acetic anhydride used?Solution: Use a molar ratio of at least 1:2.4 (Hydroquinone:Acetic Anhydride).[10] Rationale: Using an excess of acetic anhydride ensures the reaction is driven towards completion (Le Châtelier's principle) and compensates for any potential hydrolysis of the anhydride by trace water.
Presence of Water Were all glassware and reagents thoroughly dried?Solution: Dry all glassware in an oven prior to use. Use anhydrous solvents if applicable. Rationale: Water will rapidly react with acetic anhydride to form acetic acid, consuming your reagent and preventing the acetylation of the phenol.
Low Reaction Temperature Was the reaction mixture maintained at the correct temperature?Solution: For acid-catalyzed reactions, gentle warming may be required after the initial exothermic reaction subsides. For base-catalyzed reactions, ensure the temperature is maintained as per the protocol. Rationale: Like most reactions, acetylation has an activation energy barrier. Insufficient temperature can lead to a very slow reaction rate.
Problem 2: Product is Discolored (Pink, Brown, or Black)

Q: The crude product, which should be a white solid, is significantly discolored. What causes this and how can I fix it?

A: Discoloration is almost always a sign of impurity, typically from oxidation or thermal decomposition.

Potential Causes & Solutions
Potential Cause Diagnostic Check Recommended Solution & Rationale
Oxidation of Phenol Was the starting 2-bromohydroquinone off-color (not white/light tan)? Was the reaction exposed to air for a prolonged period, especially at elevated temperatures?Solution: Use high-purity, colorless 2-bromohydroquinone. If necessary, recrystallize the starting material. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Hydroquinones are highly susceptible to oxidation, especially in the presence of base or heat, forming colored quinone species.[11]
Excessive Catalyst or Temperature Was too much acid catalyst added? Was the reaction overheated?Solution: Carefully control the addition of strong acid catalysts like H₂SO₄ to avoid excessive exotherms. Maintain a controlled temperature bath. Rationale: Strong acids and high heat can cause charring and decomposition of organic materials, leading to dark, tarry byproducts.[12]
Thiele-Winter Acetoxylation If any starting material was oxidized to the corresponding quinone, this side reaction can occur.Solution: This is a specific side reaction where a quinone reacts with acetic anhydride under acid catalysis to form a triacetate.[11] Preventing oxidation of the starting material is the best way to avoid this.
Purification of Discolored Product:

If you have a discolored product, recrystallization is the most effective purification method. A mixed solvent system, such as ethanol/water, is often effective. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add water until the solution becomes cloudy. Allow it to cool slowly to form pure crystals, which can then be isolated by filtration. Activated carbon can also be added to the hot solution to adsorb colored impurities before filtering and recrystallizing.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 1,4-diacetoxy-2-bromobenzene.

TroubleshootingWorkflow cluster_low_yield Low Yield Analysis cluster_impure_product Impurity Analysis Start Reaction Outcome LowYield Low / No Yield Start->LowYield Check Yield ImpureProduct Impure / Discolored Product Start->ImpureProduct Check Purity (TLC, MP, Color) Success High Yield & Purity Start->Success Meets Specs CheckReagents 1. Check Reagents - Anhydrous? - Stoichiometry? LowYield->CheckReagents CheckSM 1. Check Starting Material - Was it pure/colorless? ImpureProduct->CheckSM CheckCatalyst 2. Check Catalyst - Active? - Correct Amount? CheckReagents->CheckCatalyst CheckConditions 3. Check Conditions - Temperature? - Reaction Time? CheckCatalyst->CheckConditions Optimize Rerun with Optimized Parameters CheckConditions->Optimize Identify Fault & Optimize Optimize->Start Re-evaluate CheckReaction 2. Check Reaction Conditions - Overheating? - Excess Catalyst? CheckSM->CheckReaction CheckWorkup 3. Check Workup - Proper Quenching? - Efficient Extraction? CheckReaction->CheckWorkup Purify Recrystallize Product (e.g., EtOH/Water) CheckWorkup->Purify Identify Source & Purify Purify->Success If purity is achieved

Caption: A logical workflow for troubleshooting the synthesis.

Standard Operating Protocol (Acid-Catalyzed)

This protocol is a reliable starting point for the synthesis, adapted from established procedures for phenol acetylation.[1][7][9]

Materials:

  • 2-Bromohydroquinone (1.0 eq)

  • Acetic Anhydride (2.2 - 2.5 eq)

  • Concentrated Sulfuric Acid (catalytic, ~1-2 drops)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a clean, dry Erlenmeyer flask, combine 2-bromohydroquinone (1.0 eq) and acetic anhydride (2.2 - 2.5 eq).

  • Catalyst Addition: Carefully add one to two drops of concentrated sulfuric acid to the mixture while stirring. The reaction is exothermic and the mixture will warm up rapidly as the solid dissolves.[7][9]

  • Reaction: Stir the mixture for 5-10 minutes. The reaction is typically very fast. Monitor the dissolution of the starting material.

  • Quenching: Carefully and slowly pour the clear reaction solution onto a large beaker of crushed ice (~8-10 times the volume of the reaction mixture).

  • Precipitation: Stir the ice-water mixture until all the ice has melted. The product, 1,4-diacetoxy-2-bromobenzene, will precipitate as a white solid. This step also hydrolyzes the excess acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove acetic acid and any remaining sulfuric acid.

  • Drying: Press the solid on the filter to remove as much water as possible. Dry the product to a constant weight, preferably in a vacuum desiccator over a drying agent.

  • Purification (if necessary): Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain a pure, white crystalline solid.

References

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795.
  • Synthesis of Acetylated Phenolic Compounds with Promising Antifouling Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]

  • The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. (n.d.). Scite.ai. Retrieved from [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2018). MDPI. Retrieved from [Link]

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst. (n.d.). Asian Journal of Chemistry.
  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (2013). MDPI. Retrieved from [Link]

  • What is the role of pyridine in the acetylations of alcohols? (2023). Reddit. Retrieved from [Link]

  • Acetylation of phenols using acetic acid. (1949). Indian Academy of Sciences.
  • Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. (n.d.).
  • 2-p-ACETYLPHENYLHYDROQUINONE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A Novel Synthesis of Bromobenzenes Using Molecular Bromine. (n.d.).
  • A chemical catalyst enabling histone acylation with endogenous acyl-CoA. (2023).
  • Technical Support Center: Purification of cis-1,4-Diacetoxy-2-butene. (n.d.). Benchchem.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.).
  • Thiele acetylation of substituted benzoquinones. (2025). ResearchGate. Retrieved from [Link]

  • p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Acetyl
  • 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. (2023).
  • Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. (2020).
  • Hydroquinone, diacetate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. (n.d.). RSC Publishing.
  • Synthesis of Bromobenzene. (n.d.). Alfa Chemistry.
  • Troubleshooting common side reactions in tetraacetyl diborate-mediated acetyl
  • Iodosobenzene diacetate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.).
  • 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • Addition reactions of quinones. Part II. The so-called uncatalysed addition of acetyl chloride to benzoquinone and tolu-2. (n.d.). Sci-Hub.

Sources

Technical Support Center: Synthesis of 1,4-Diacetoxy-2-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-diacetoxy-2-bromobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this two-step synthesis. Our focus is on providing practical, experience-driven solutions grounded in chemical principles to help you optimize your reaction outcomes and ensure the purity of your final product.

Synthesis Overview: A Two-Step Process

The synthesis of 1,4-diacetoxy-2-bromobenzene is typically achieved in two sequential steps: the acetylation of hydroquinone to yield 1,4-diacetoxybenzene, followed by the electrophilic bromination of this intermediate. Each step presents its own set of challenges that can lead to the formation of specific impurities. Understanding the causality behind these side reactions is crucial for effective troubleshooting.

DOT Script for Synthesis Workflow

cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination Hydroquinone Hydroquinone 1,4-Diacetoxybenzene 1,4-Diacetoxybenzene Hydroquinone->1,4-Diacetoxybenzene Acetic Anhydride, Catalyst 1,4-Diacetoxy-2-bromobenzene 1,4-Diacetoxy-2-bromobenzene 1,4-Diacetoxybenzene->1,4-Diacetoxy-2-bromobenzene Brominating Agent (e.g., Br2, NBS)

Caption: Overall workflow for the synthesis of 1,4-diacetoxy-2-bromobenzene.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter.

Acetylation of Hydroquinone: Common Problems

Q1: My final product from the acetylation step is discolored (pink, brown, or purple). What is the cause and how can I prevent it?

A1: Discoloration in the acetylation of hydroquinone is almost always due to the oxidation of unreacted hydroquinone or phenolic intermediates to the corresponding quinones, primarily 1,4-benzoquinone[1]. This is a common issue as hydroquinone is highly susceptible to oxidation, especially in the presence of air (oxygen) and trace metal impurities.

  • Causality: The phenolic hydroxyl groups of hydroquinone are easily oxidized. The presence of a catalyst and heat can sometimes accelerate this process if the reaction is not conducted under an inert atmosphere.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Reagent Purity: Use high-purity hydroquinone and ensure your acetic anhydride is not old or contaminated with oxidizing impurities.

    • Temperature Control: While the reaction is often exothermic, avoid excessive heating which can promote side reactions.

    • Work-up: During the work-up, quenching in water can expose unreacted hydroquinone to dissolved oxygen. Working quickly and efficiently can help. If the coloration is significant, a small amount of a reducing agent like sodium bisulfite can be added during the aqueous work-up to revert the quinone back to hydroquinone before proceeding to the next step.

Q2: My NMR spectrum of 1,4-diacetoxybenzene shows more than just the product. What are the likely impurities?

A2: The most common impurities from the acetylation step are unreacted starting material and a partially reacted intermediate.

  • Unreacted Hydroquinone: Incomplete reaction will leave hydroquinone in your product. This can be due to insufficient acetic anhydride, inadequate reaction time, or poor catalyst activity.

  • 4-Hydroxyphenyl Acetate (Mono-acetylated intermediate): If the reaction does not go to completion, you will likely see the mono-acetylated product.

  • Residual Acetic Acid/Anhydride: Depending on your work-up and purification, you may have residual acetic acid or unreacted acetic anhydride.

ImpurityExpected ¹H NMR Signals (approx. in CDCl₃)
Hydroquinone~6.8 ppm (s, 4H, Ar-H), broad singlet for -OH
4-Hydroxyphenyl AcetateAromatic signals split into two doublets, one -OH signal, one acetyl singlet (~2.2 ppm)
Acetic Acid~2.1 ppm (s, 3H), ~11-12 ppm (broad s, 1H)
1,4-Diacetoxybenzene~7.1 ppm (s, 4H, Ar-H), ~2.3 ppm (s, 6H, 2x -OAc)

Data compiled from standard NMR prediction and literature sources.[2][3][4]

  • Troubleshooting:

    • Stoichiometry: Ensure at least two equivalents of acetic anhydride are used per equivalent of hydroquinone. A slight excess can help drive the reaction to completion.

    • Reaction Time & Temperature: Monitor the reaction by TLC to ensure full conversion of the starting material. Gentle heating may be required.

    • Purification: Recrystallization is an effective method for removing both hydroquinone and the mono-acetate intermediate from 1,4-diacetoxybenzene[1][5].

Bromination of 1,4-Diacetoxybenzene: Common Problems

Q3: I am getting multiple brominated products. How can I improve the selectivity for mono-bromination?

A3: The formation of di- and tri-brominated species is a classic challenge in electrophilic aromatic substitution. The two acetoxy groups are activating and ortho-, para-directing, making the aromatic ring highly susceptible to further bromination.

  • Causality: The initial product, 1,4-diacetoxy-2-bromobenzene, is still an activated aromatic ring and can undergo a second bromination, typically at the 5-position, to yield 1,4-diacetoxy-2,5-dibromobenzene.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: This is the most critical factor. Use a precise stoichiometry of your brominating agent (e.g., N-bromosuccinimide or bromine). A slight excess of the aromatic compound relative to the brominating agent can favor mono-substitution. Start with a 1:1 molar ratio and adjust as needed based on your results.

    • Slow Addition: Add the brominating agent slowly and at a controlled temperature (often at or below room temperature) to avoid localized high concentrations that can lead to over-bromination.

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-brominated products.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂), which can reduce the incidence of over-bromination.

DOT Script for Over-bromination Side Reaction

A 1,4-Diacetoxybenzene B 1,4-Diacetoxy-2-bromobenzene (Desired Product) A->B + [Br+] C 1,4-Diacetoxy-2,5-dibromobenzene (Over-bromination Impurity) B->C + [Br+] (Side Reaction) A 1,4-Diacetoxy-2-bromobenzene B 2-Bromo-4-acetoxyphenol (Mono-hydrolysis) A->B + H₂O (- AcOH) C 2-Bromohydroquinone (Di-hydrolysis) B->C + H₂O (- AcOH)

Caption: Hydrolysis pathway leading to phenolic impurities.

Q5: How do I effectively purify the final 1,4-diacetoxy-2-bromobenzene?

A5: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of unreacted starting material and over-brominated byproducts, provided a suitable solvent system can be found. A common approach is to use a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, petroleum ether).

  • Column Chromatography: For mixtures with significant amounts of impurities that have different polarities (like hydrolyzed products), silica gel column chromatography is the preferred method. [6]A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, will typically provide good separation.

  • Vacuum Distillation: For thermally stable, non-solid compounds, vacuum distillation can be an option, though 1,4-diacetoxy-2-bromobenzene is a solid at room temperature. [7][8]

Part 2: Experimental Protocols

The following are representative protocols. Researchers should always first consult primary literature and perform a thorough safety assessment.

Protocol 1: Acetylation of Hydroquinone
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add hydroquinone (1.0 eq).

  • Reagents: Add acetic anhydride (2.2 eq) and a catalytic amount of concentrated sulfuric acid (or a few drops of pyridine).

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent) until the hydroquinone spot is no longer visible.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.

  • Isolation: The white precipitate of 1,4-diacetoxybenzene is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

  • Purification: The crude product can be recrystallized from ethanol/water if necessary.

Protocol 2: Bromination of 1,4-Diacetoxybenzene
  • Setup: Dissolve 1,4-diacetoxybenzene (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and protected from light.

  • Reagents: In a separate container, dissolve N-bromosuccinimide (1.0 - 1.05 eq) in the same solvent.

  • Reaction: Add the NBS solution dropwise to the solution of 1,4-diacetoxybenzene at room temperature over 30-60 minutes.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water. If using NBS, the succinimide byproduct will also precipitate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water, a dilute solution of sodium bisulfite (to quench any remaining bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.

References

  • Lopez-Alvarado, P., Avendaño, C., & Menéndez, J. C. (2002). A new, simple, and efficient synthesis of 2-substituted quinolines. Synthesis, 2002(14), 2031-2035.
  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • U.S. Patent No. US20050137431A1. (2005). Process for eco-friendly synthesis of bromobenzene.
  • Stoltz, B. M. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Caltech. Retrieved from [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA.
  • Teh, C. H., Salleh, M. M., Tahir, M. I. M., Daik, R., & Kassim, M. B. (2012). 1,4-Dibromo-2,5-dibutoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2683.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chinese Patent No. CN110627611A. (2020). A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
  • Organic Syntheses. (n.d.). Iodosobenzene diacetate. Retrieved from [Link]

  • Wang, Y., Liu, Y., & Qu, H. (2013). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
  • Chinese Patent No. CN103073435A. (2013). Synthesis method for 4-bromo-o-phenylenediamine.
  • Mokrushin, V. S., Pospelova, T. A., & Fedotov, A. N. (1983). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Chemistry of Heterocyclic Compounds, 19(5), 555-558.
  • World Intellectual Property Organization. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)

Sources

stability and degradation of 1,4-Diacetoxy-2-bromobenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-diacetoxy-2-bromobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions regarding the stability and degradation of 1,4-diacetoxy-2-bromobenzene under acidic conditions. Our goal is to equip you with the scientific understanding and practical solutions to navigate the challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of 1,4-diacetoxy-2-bromobenzene under acidic conditions?

A1: Under acidic conditions, 1,4-diacetoxy-2-bromobenzene primarily undergoes acid-catalyzed hydrolysis of its two ester groups. This is a stepwise process, first yielding 4-acetoxy-3-bromophenol and then the final product, 2-bromohydroquinone, with the release of two molecules of acetic acid.

Q2: Why is my reaction mixture turning yellow/brown during the deacetylation of 1,4-diacetoxy-2-bromobenzene?

A2: The yellow or brown discoloration is typically due to the oxidation of the product, 2-bromohydroquinone, to 2-bromobenzoquinone and other colored polymeric species. Hydroquinones are sensitive to oxidation, especially in the presence of air (oxygen), and this process can be accelerated by acidic conditions and trace metal impurities.

Q3: My deacetylation reaction is very slow or incomplete. What factors can I adjust?

A3: The rate of acid-catalyzed hydrolysis is influenced by several factors:

  • Acid Strength and Concentration: Stronger acids or higher concentrations will generally accelerate the reaction.

  • Temperature: Increasing the reaction temperature will increase the rate of hydrolysis.

  • Solvent: The choice of solvent can play a role. Protic solvents like methanol or ethanol can participate in the reaction (transesterification) and are often effective.

  • Water Content: While water is a reactant in hydrolysis, its optimal concentration can vary.

Q4: What are the expected products of the degradation of 1,4-diacetoxy-2-bromobenzene under acidic conditions?

A4: The primary and desired degradation product is 2-bromohydroquinone. However, depending on the reaction conditions, you may also observe the intermediate, 4-acetoxy-3-bromophenol. If oxidative conditions are not controlled, 2-bromobenzoquinone can be a significant impurity.

Q5: How can I monitor the progress of the deacetylation reaction?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. You can observe the disappearance of the starting material spot and the appearance of the more polar product spot(s). For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Mechanism of Degradation

The degradation of 1,4-diacetoxy-2-bromobenzene in an acidic environment is a classic example of acid-catalyzed ester hydrolysis. The reaction proceeds in two consecutive steps.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens of the acetate groups by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A nucleophile, typically water or a protic solvent like methanol, attacks the now highly electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, eliminating the 2-bromo-4-hydroxyphenyl group (in the first hydrolysis step) to form acetic acid and the mono-deacetylated intermediate. The process is then repeated for the second acetate group to yield 2-bromohydroquinone.

The rate of this reaction is dependent on the electronic and steric environment of the ester.[1]

Visualizing the Degradation Pathway

Degradation Pathway 1,4-Diacetoxy-2-bromobenzene 1,4-Diacetoxy-2-bromobenzene 4-Acetoxy-3-bromophenol 4-Acetoxy-3-bromophenol 1,4-Diacetoxy-2-bromobenzene->4-Acetoxy-3-bromophenol + H₂O, H⁺ - Acetic Acid 2-Bromohydroquinone 2-Bromohydroquinone 4-Acetoxy-3-bromophenol->2-Bromohydroquinone + H₂O, H⁺ - Acetic Acid 2-Bromobenzoquinone 2-Bromobenzoquinone 2-Bromohydroquinone->2-Bromobenzoquinone [O]

Caption: Acid-catalyzed hydrolysis of 1,4-diacetoxy-2-bromobenzene to 2-bromohydroquinone and its potential oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the acidic treatment of 1,4-diacetoxy-2-bromobenzene.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient Acid Catalyst: The concentration of the acid may be too low to effectively catalyze the reaction. 2. Low Reaction Temperature: The hydrolysis reaction may have a significant activation energy. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.1. Increase Catalyst Concentration: Gradually increase the amount of acid catalyst. For sensitive substrates, consider using a milder acid like p-toluenesulfonic acid. 2. Increase Temperature: Gently heat the reaction mixture while monitoring with TLC. 3. Solvent Optimization: Consider using a protic solvent like methanol or ethanol, which can also act as a nucleophile.
Formation of a Yellow/Brown/Dark Precipitate 1. Oxidation of 2-Bromohydroquinone: The hydroquinone product is susceptible to oxidation by atmospheric oxygen, forming colored quinones and polymers.[2][3] 2. Presence of Metal Impurities: Trace metals can catalyze the oxidation of hydroquinones.1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. 2. Use of Antioxidants: Consider adding a small amount of a stabilizing agent like citric acid or sodium bisulfite to the workup solution to prevent oxidation.[4][5] 3. Use High-Purity Reagents: Ensure solvents and reagents are free from metal contaminants.
Multiple Spots on TLC (Incomplete Reaction) 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Equilibrium: Ester hydrolysis is a reversible reaction. The accumulation of acetic acid can slow down the forward reaction.1. Extend Reaction Time: Continue to monitor the reaction by TLC until the starting material is consumed. 2. Removal of Acetic Acid (if feasible): In some setups, it might be possible to remove the acetic acid as it forms, though this is often not practical on a lab scale. A higher temperature can help drive the reaction to completion.
Difficulty in Product Isolation 1. Product Solubility: 2-Bromohydroquinone is significantly more polar than the starting material and may have high solubility in aqueous or alcoholic media. 2. Emulsion during Workup: The phenolic nature of the product can lead to emulsions during aqueous workup.1. Solvent Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether. Multiple extractions may be necessary. 2. Brine Wash: After aqueous washes, wash the organic layer with brine to help break emulsions and remove dissolved water.
Troubleshooting Workflow

Troubleshooting Workflow start Experiment Start: Acidic treatment of 1,4-diacetoxy-2-bromobenzene check_tlc Monitor reaction by TLC start->check_tlc incomplete Reaction incomplete? check_tlc->incomplete discolored Mixture discolored? incomplete->discolored No increase_params Increase Temperature and/or Acid Concentration incomplete->increase_params Yes inert_atmosphere Use Inert Atmosphere Add Antioxidant to Workup discolored->inert_atmosphere Yes workup Proceed to Workup discolored->workup No increase_params->check_tlc inert_atmosphere->workup

Sources

Technical Support Center: Improving Selectivity in Reactions with 1,4-Diacetoxy-2-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Diacetoxy-2-bromobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but often challenging reagent. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction: Understanding the Reactivity of 1,4-Diacetoxy-2-bromobenzene

1,4-Diacetoxy-2-bromobenzene is a useful building block, providing access to substituted hydroquinone and benzoquinone systems. However, its reactivity profile is nuanced. The molecule features three key sites: the C-Br bond, susceptible to oxidative addition in cross-coupling reactions, and two acetoxy (ester) groups, which are sensitive to hydrolysis under basic or acidic conditions. Furthermore, the electronic and steric environment—an electron-rich ring modulated by electron-withdrawing acetoxy groups, with one ortho to the bromine—creates unique selectivity challenges. This guide will help you troubleshoot and optimize your reactions to achieve the desired outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling is giving low yields and a significant amount of protodebrominated starting material. What's going wrong?

This is a frequent issue stemming from the specific electronic and steric nature of the substrate. Protodebromination, the replacement of the bromine with a hydrogen, is a common side reaction in many cross-coupling reactions.[1]

Core Problem: The primary causes are often related to the stability of catalytic intermediates and the presence of proton sources.[1] The oxidative addition of palladium to the C-Br bond may be slow or reversible due to the steric hindrance from the ortho-acetoxy group. This prolonged lifetime of certain palladium intermediates can facilitate pathways leading to protodebromination.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Detailed Solutions:

  • Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ often fail with sterically hindered substrates.[2]

    • Ligand Choice: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands promote a reactive palladium center that can more easily access the hindered C-Br bond and facilitate the reductive elimination step.[2]

    • Palladium Source: Use a modern, air-stable precatalyst (e.g., PEPPSI-type or Buchwald palladacycles). These ensure efficient generation of the active Pd(0) species.[2]

  • Optimize the Base and Solvent: The acetoxy groups are prone to hydrolysis.

    • Base Selection: Avoid strong bases like NaOH or NaOEt. Instead, use milder, non-nucleophilic inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. These are effective for the Suzuki reaction while minimizing ester cleavage.

    • Solvent Conditions: The presence of water can contribute to both protodebromination and hydrolysis.[1] Ensure your solvent (e.g., dioxane, toluene, THF) is anhydrous and thoroughly degassed with nitrogen or argon to remove oxygen, which can cause boronic acid homocoupling and catalyst decomposition.[3][4]

Optimized Protocol Example (Suzuki-Miyaura Coupling):

  • To a dry Schlenk flask under argon, add 1,4-diacetoxy-2-bromobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Add the palladium precatalyst (e.g., SPhos-G3, 1-2 mol%) and the SPhos ligand (1-2 mol%).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[2] The reaction is typically complete within 4-12 hours.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Q2: I am trying to perform a Buchwald-Hartwig amination, but the main product is the hydrolyzed starting material (2-bromohydroquinone). How can I preserve the acetoxy groups?

This is a classic selectivity problem where the rate of ester hydrolysis competes with or exceeds the rate of the desired C-N coupling. The choice of base is paramount in this reaction.

Core Problem: The bases typically used in Buchwald-Hartwig aminations (e.g., NaOt-Bu, LiHMDS) are strong and highly nucleophilic or basic, readily cleaving the ester groups. The reaction mechanism involves the formation of a palladium-amido complex, which requires a sufficiently strong base to deprotonate the amine.[5][6]

Comparative Solutions Table:

BaseStrengthCommon UseSuitability for this SubstrateRationale
NaOt-BuVery StrongGeneral-purpose, highly activePoor Too harsh; causes rapid hydrolysis of acetoxy groups.
LiHMDSVery StrongNon-nucleophilic strong baseModerate Less nucleophilic than alkoxides, but still basic enough to cause significant hydrolysis.
K₃PO₄ModerateMild conditionsGood Often not strong enough for less acidic amines (e.g., secondary alkylamines).
Cs₂CO₃ModerateMild conditionsExcellent A good balance of basicity to facilitate amine deprotonation without rapid ester cleavage. Often used with hindered ligands.[7]

Recommended Approach:

  • Base Selection: The optimal choice is a weaker base like Cesium Carbonate (Cs₂CO₃) . It is sufficiently basic to promote the catalytic cycle for many amine types while being significantly less prone to causing hydrolysis compared to alkoxides.

  • Ligand Choice: Use a highly active, sterically hindered biaryl phosphine ligand (e.g., BrettPhos, SPhos). These ligands accelerate the rate-limiting reductive elimination step, allowing the C-N bond to form more quickly, effectively outcompeting the slower hydrolysis reaction.[8]

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate (start around 80 °C and adjust as needed). Lower temperatures will slow both the desired reaction and the undesired hydrolysis, but often favor the desired pathway kinetically.

Q3: When attempting ortho-lithiation, I am getting lithium-halogen exchange instead. How can I direct the reaction to the C-H bond adjacent to the acetoxy group?

This issue relates to the kinetic competition between two different pathways: directed ortho-metalation (DoM) and lithium-halogen exchange.

Core Problem: For aryl bromides, lithium-halogen exchange is almost always significantly faster than deprotonation (ortho-lithiation).[9] The reaction of an organolithium reagent (like n-BuLi or s-BuLi) with 1,4-diacetoxy-2-bromobenzene will preferentially occur at the C-Br bond.[10][11] The acetoxy group is a directing group, but its influence is not strong enough to overcome the rapid kinetics of the exchange reaction.

Pathway Diagram:

Caption: Competing reaction pathways upon treatment with organolithiums.

Solution & Strategy:

Direct ortho-lithiation at the C3 position is not a viable strategy for this substrate using standard organolithium reagents. You must work with the inherent reactivity of the molecule.

  • Embrace Lithium-Halogen Exchange: Perform the lithium-halogen exchange at low temperature (-78 °C) using n-BuLi or t-BuLi in an anhydrous ether solvent (THF, Et₂O) to generate the 2-lithio-1,4-diacetoxybenzene species regioselectively.

  • Introduce the Desired Group: Once the aryllithium is formed, you can quench it with your desired electrophile (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a functional group at the C2 position.

  • Alternative Strategy (If C3 functionalization is essential): If you absolutely need to functionalize the C3 position, you must reconsider your synthetic route.

    • Start with a different material: Begin with a substrate that already has a stronger directing group at C2 (e.g., an amide) and a hydrogen at C1, perform the DoM, and then install the desired groups.

    • Protecting Group Manipulation: It may be possible to use a different protecting group for the hydroquinone that is a more powerful directing metalation group (DMG), such as a carbamate.

References
  • (Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals | ACS Omega. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase - ResearchGate. Available at: [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. Available at: [Link]

  • Friedel - Crafts acetylation of Bromobenzene. Available at: [Link]

  • Ortho-metalation vs. Li-X exhange? : r/Chempros - Reddit. Available at: [Link]

  • CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene - Google Patents.
  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins - PubMed. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]

  • 20.2 Organic reaction pathways (HL) - YouTube. Available at: [Link]

  • Cross-coupling reaction of diazocines | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Available at: [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - ResearchGate. Available at: [Link]

  • Ortho Lithiation and Lithium-Halogen Exchange of Aromatic Halide - ResearchGate. Available at: [Link]

  • Pathway B: Reaction route for the production of 1,4-butanediol and other byproducts - ResearchGate. Available at: [Link]

  • Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - NIH. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]

  • The Mechanism of Lithium-Halogen Exchange - Macmillan Group. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Directed (ortho) Metallation. Available at: [Link]

  • Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... - ResearchGate. Available at: [Link]

  • Organic Chemistry Reaction Pathways (IB Chemistry 10.1 and 20.1) - YouTube. Available at: [Link]

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side reactions to avoid with 1,4-Diacetoxy-2-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Diacetoxy-2-bromobenzene

Welcome to the technical support guide for 1,4-Diacetoxy-2-bromobenzene (CAS 52376-16-6).[1] This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and side reactions through a series of frequently asked questions, troubleshooting guides, and validated protocols. Our goal is to empower you to anticipate potential issues, optimize your reaction conditions, and ensure the integrity of your synthetic outcomes.

Part 1: Foundational Knowledge & General Stability

Before employing 1,4-Diacetoxy-2-bromobenzene in complex transformations, it's crucial to understand its inherent chemical sensitivities. The two acetate groups, while useful as protecting groups or synthetic handles, are also the primary source of potential side reactions.

FAQ 1: My starting material appears to be degrading during storage or workup. What causes this instability?

Question: I've noticed a drop in purity of my 1,4-Diacetoxy-2-bromobenzene, and my reaction workups sometimes yield a partially or fully hydrolyzed byproduct, 2-bromohydroquinone. What is happening and how can I prevent it?

Answer: The primary cause of degradation is the hydrolysis of the ester (acetate) groups . Acetates are susceptible to cleavage under both acidic and basic conditions, and the rate of hydrolysis is significantly accelerated by the presence of water.

  • Mechanism of Instability: The ester linkages are electrophilic at the carbonyl carbon. Nucleophiles, particularly hydroxide ions (under basic conditions) or water (catalyzed by acid), can attack this site, leading to the cleavage of the acetyl group and formation of a phenol. This can happen sequentially for both acetate groups.

  • Practical Implications: Exposure to atmospheric moisture, residual acid or base from previous synthetic steps, or inappropriate pH during aqueous workup can all trigger this unwanted side reaction. Certain chromatographic media, if not properly neutralized, can also catalyze hydrolysis.

Recommendations for Prevention:

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • Aqueous Workup: When performing an aqueous workup, use pH-neutral water or a buffered solution (e.g., phosphate buffer, pH 7) if your desired product is sensitive to acid or base. Minimize contact time with the aqueous phase.

  • Solvent Purity: Use anhydrous solvents, especially in reactions where water can interfere or promote hydrolysis.[2][3][4]

Workflow for Handling and Storage

G cluster_storage Storage Protocol cluster_handling Reaction Handling storage_start Receive Reagent storage_inert Transfer to Inert Atmosphere Vial storage_start->storage_inert storage_seal Seal with Parafilm storage_inert->storage_seal storage_cool Store in Desiccator at 2-8°C storage_seal->storage_cool handle_start Weigh Reagent handle_inert Quickly under N2/Ar flow handle_start->handle_inert handle_solvent Dissolve in Anhydrous Solvent handle_inert->handle_solvent handle_workup Perform Reaction handle_solvent->handle_workup handle_quench Quench Reaction handle_workup->handle_quench handle_wash Wash with pH 7 Buffer handle_quench->handle_wash handle_dry Dry Organic Layer (e.g., Na2SO4) handle_wash->handle_dry

Caption: Recommended workflow for storage and handling.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

1,4-Diacetoxy-2-bromobenzene is a common substrate for reactions like Suzuki-Miyaura coupling. However, the conditions required for these reactions can directly conflict with the stability of the acetate groups.

FAQ 2: How can I prevent deacetylation during a Suzuki-Miyaura coupling reaction?

Question: I am performing a Suzuki-Miyaura coupling with 1,4-Diacetoxy-2-bromobenzene, but my primary product is the undesired biaryl-hydroquinone, or I get a complex mixture of partially deacetylated products. How do I favor C-C bond formation without cleaving the esters?

Answer: This is a classic conflict between reaction conditions. The base required to activate the boronic acid in the Suzuki-Miyaura catalytic cycle is often strong enough to hydrolyze the acetate esters.[5] The key is to select reaction parameters that are sufficiently mild to preserve the esters while still promoting the cross-coupling.

Causality:

  • Base-Mediated Hydrolysis: Strong bases like NaOH, KOH, or even K₂CO₃ in the presence of water, will readily saponify the esters.

  • Transmetalation Requirement: The transmetalation step of the Suzuki coupling, where the organic group is transferred from boron to palladium, requires activation of the boronic acid by a base.[5][6]

Troubleshooting & Optimization Strategy:

ParameterStandard Condition (Problematic)Recommended ModificationRationale
Base K₂CO₃, NaOH, Cs₂CO₃K₃PO₄, KF, NaHCO₃These are weaker, less nucleophilic bases that can still facilitate transmetalation but are less aggressive towards the ester groups.[5]
Solvent Aqueous mixtures (e.g., Toluene/H₂O)Anhydrous polar aprotic (e.g., Dioxane, THF, DME)Minimizes the presence of water, the key reagent for hydrolysis.
Temperature 80-110 °CRoom Temperature to 60 °CHydrolysis is kinetically driven; lower temperatures significantly reduce the rate of this side reaction. Modern catalysts often allow for lower reaction temperatures.[7]
Catalyst Pd(PPh₃)₄Buchwald/Hartwig ligands (e.g., XPhos, SPhos) with Pd(OAc)₂ or Pd₂(dba)₃Modern phosphine ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, allowing the reaction to proceed under milder conditions (lower temperature, weaker base).[8]

Recommended Protocol: Ester-Compatible Suzuki-Miyaura Coupling

  • Setup: To a flame-dried flask under Argon, add 1,4-Diacetoxy-2-bromobenzene (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground K₃PO₄ (2.5 eq.).

  • Catalyst Loading: Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous dioxane or toluene via syringe.

  • Reaction: Stir the mixture at 60 °C and monitor by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and then brine. The use of neutral water is critical to avoid hydrolysis during extraction. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal 2 PdII_Biaryl Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim 3 RedElim->Pd0 regenerates Product R-Ar' (Desired Product) RedElim->Product ArBr R-Br (Starting Material) ArBr->OxAdd Hydrolysis Hydrolysis (Side Reaction) ArBr->Hydrolysis ArBoronic Ar'-B(OR)2 ArBoronic->Transmetal Base Base (e.g., K3PO4) Base->Transmetal activates Base->Hydrolysis catalyzes Hydrolyzed_SM Hydrolyzed Starting Material Hydrolysis->Hydrolyzed_SM

Caption: Suzuki-Miyaura cycle with the competing hydrolysis side reaction.

Part 3: Navigating Organometallic Reagents

The use of highly reactive organometallic reagents like Grignard or organolithiums with 1,4-Diacetoxy-2-bromobenzene is fraught with challenges due to the electrophilicity of the acetate groups.

FAQ 3: Can I form a Grignard or organolithium reagent from 1,4-Diacetoxy-2-bromobenzene?

Question: I am trying to generate an organometallic species for subsequent reaction with an electrophile. However, upon attempting to form a Grignard reagent or perform a lithium-halogen exchange, I get a complex mixture and none of my desired product. Is this feasible?

Answer: Direct formation of Grignard or organolithium reagents from 1,4-Diacetoxy-2-bromobenzene is highly problematic and generally not recommended . The newly formed organometallic center is a potent nucleophile and a strong base, which will immediately react with the most electrophilic sites in the molecule: the acetate groups.[2][9]

Inevitable Side Reactions:

  • Intramolecular Reaction: A newly formed Grignard or organolithium species will attack the carbonyl carbon of a neighboring acetate group on another molecule of starting material.

  • Reaction with Reagent: The Grignard reagent (RMgBr) or organolithium (RLi) will act as a nucleophile, adding to the ester carbonyls.[9] Grignard reagents typically add twice to esters to form tertiary alcohols.[9]

  • Proton Abstraction: If any acidic protons are present (e.g., from moisture), the organometallic reagent will be quenched, leading to debromination.[2][4][10]

G start 1,4-Diacetoxy-2-bromobenzene reagent + Mg or R-Li start->reagent intermediate [Ar-MgBr] or [Ar-Li] (Transient Intermediate) reagent->intermediate side1 Side Reaction 1: Attack on Ester (Intermolecular) intermediate->side1 Fast side2 Side Reaction 2: Quenching by H₂O intermediate->side2 If wet desired_path Desired Path: Reaction with Electrophile (E+) intermediate->desired_path Very Slow / Unlikely undesired_product Complex Mixture: Polymerization, Tertiary Alcohols, Debromination side1->undesired_product side2->undesired_product

Caption: Infeasibility of direct organometallic formation.

Alternative Strategies: If the synthetic goal requires the generation of a nucleophilic aryl species, a different approach is necessary:

  • Protecting Group Swap: Replace the acetates with more robust protecting groups that can withstand organometallic reagents (e.g., silyl ethers like TBDMS or methyl ethers). The protecting groups can be removed in a later step.

  • Change the Reaction Order: Consider if the electrophile can be introduced first via a different reaction (e.g., Friedel-Crafts acylation if applicable), followed by manipulation of the bromo- and hydroxyl- functionalities.

  • Use a Milder Nucleophile: If applicable, consider using an organozinc (Negishi coupling) or organoboron (Suzuki coupling) reagent, which are generally more functional-group tolerant.

References

  • Grignard Reaction. (n.d.). University of Rochester. [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Cross-Coupling Chemistry. (n.d.). University of Rochester. [Link]

  • Addition of a Grignard to a Ketone. (n.d.). Utah Tech University. [Link]

  • Grignard Reaction. (n.d.). University of Colorado Boulder Web Pages. [Link]

  • Grignard Limiting Reagent Using Bromobenzene. (2016). Bartleby.com. [Link]

  • Puri, S., et al. (1999). Lipase-catalysed regio- and enantioselective deacetylation of 2,4-diacetoxyphenyl alkyl ketones. Bioorganic & Medicinal Chemistry. [Link]

  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024, February 21). YouTube. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Das, B., et al. (2018). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. [Link]

  • B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group, Princeton University. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. [Link]

  • I keep getting debrominated starting material and low conversion after lithiation. (2018, January 22). Reddit. [Link]

  • Side reactions of Suzuki cross-coupling. (n.d.). ResearchGate. [Link]

  • Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. (2025, August 9). ResearchGate. [Link]

  • Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction. (2018). Beilstein Journals. [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (2018). ResearchGate. [Link]

  • iodosobenzene diacetate. (n.d.). Organic Syntheses Procedure. [Link]

  • (a) Cross-coupling reaction between bromobenzene with benzeneboronic... (n.d.). ResearchGate. [Link]

  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015).
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023, May 30). RSC Publishing. [Link]

Sources

Technical Support Center: Cross-Coupling of 1,4-Diacetoxy-2-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for cross-coupling reactions involving 1,4-diacetoxy-2-bromobenzene. As a substrate, its utility is matched by its sensitivity, particularly concerning the base-labile acetoxy groups. This document is structured to address specific experimental challenges in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing very low or no yield of my desired cross-coupled product. What are the likely causes and how can I resolve this?

Low or non-existent yield is the most common issue encountered. The root cause often lies in one of three areas: catalyst integrity, substrate stability, or suboptimal reaction kinetics.

Potential Cause A: Ineffective Catalyst System or Deactivation

The heart of a cross-coupling reaction is the palladium catalyst. Its efficacy hinges on maintaining the active Pd(0) state.

  • Expertise & Experience: Many protocols use Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction step, often relying on a phosphine ligand or homocoupling of the boronic acid, can be inefficient and a source of failure.[1] The presence of trace oxygen can also oxidize the active Pd(0) to an inactive Pd(II) species, halting the reaction.[1]

  • Troubleshooting Protocol:

    • Ensure Anaerobic Conditions: Thoroughly degas your solvent(s) and reaction vessel by subjecting them to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen). This is critical to prevent catalyst oxidation.[1]

    • Select an Appropriate Catalyst/Ligand System:

      • For general purposes, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be effective.[2]

      • For more challenging couplings, consider using modern, air-stable precatalysts (e.g., Buchwald precatalysts) paired with sterically demanding, electron-rich biarylphosphine or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands promote the crucial oxidative addition step and can stabilize the catalytic species.[4]

    • Verify Ligand Integrity: Phosphine ligands can be prone to oxidation. Use fresh, properly stored ligands.

Potential Cause B: Hydrolysis of Acetoxy Protecting Groups

The ester groups on 1,4-diacetoxy-2-bromobenzene are highly susceptible to hydrolysis under basic conditions, especially with elevated temperatures and the presence of water. This deprotection can alter the electronic properties of the aryl halide and lead to unwanted side products.

  • Expertise & Experience: The choice and strength of the base are paramount. Strong bases like NaOH, KOH, or alkoxides (e.g., NaOEt) will rapidly cleave the acetate esters. The Suzuki-Miyaura reaction requires a base to activate the boronic acid for transmetalation, creating a more nucleophilic "ate" complex.[3][5][6] The challenge is to find a base strong enough for this role but mild enough to preserve the esters.

  • Troubleshooting Protocol:

    • Base Selection: Switch to milder inorganic bases. Powdered, anhydrous potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices.[3] These bases often provide a sufficient pH in the biphasic reaction medium to facilitate catalysis without rampant hydrolysis.

    • Solvent System: While many Suzuki reactions benefit from aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) to dissolve the inorganic base, this can accelerate hydrolysis.[7] Consider using a polar aprotic solvent like DMF or anhydrous THF with a more soluble organic base or a finely powdered inorganic base to minimize water content.

    • Temperature Control: Operate at the lowest effective temperature. While higher temperatures increase reaction rates, they also accelerate ester hydrolysis. Monitor the reaction by TLC or LC-MS to find the optimal balance.

Potential Cause C: Issues with the Organoboron Reagent (Suzuki-Miyaura Coupling)

The stability and purity of the organoboron coupling partner are critical.

  • Expertise & Experience: Boronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source (like water), especially under thermal stress.[6] This side reaction consumes the nucleophile and reduces the yield. Boronic acids can also undergo homocoupling, forming a biaryl byproduct, particularly in the presence of Pd(II) and oxygen.[1]

  • Troubleshooting Protocol:

    • Use Boronic Esters: Pinacol esters (Bpin) or neopentyl glycol esters of boronic acids are significantly more stable towards protodeboronation and are often easier to purify than their corresponding acids.[1]

    • Verify Reagent Quality: Use fresh, high-purity boronic acid or ester. Poor quality reagents can contain inorganic boron salts or other impurities that inhibit catalysis.

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the organoboron reagent to compensate for any degradation or homocoupling.

Question 2: My reaction is producing significant side products, primarily the homocoupled biaryl from my boronic acid and hydroquinone diacetate. How can I suppress these pathways?

The formation of these specific side products points to well-understood, yet often overlooked, competing reaction pathways.

Troubleshooting Workflow for Side Product Formation

G Start High Levels of Side Products (Homocoupling, Hydrodehalogenation) Check_Degas Was the reaction mixture thoroughly degassed? Start->Check_Degas Check_Catalyst Is a Pd(0) source or efficient precatalyst used? Check_Degas->Check_Catalyst Yes Action_Degas Solution: Implement rigorous degassing (e.g., 3x vacuum/inert gas cycles). Check_Degas->Action_Degas No Check_Base What base was used? Action_Base_Strong Cause: Base-induced hydrolysis (hydrodehalogenation precursor) and potential catalyst degradation. Check_Base->Action_Base_Strong Strong Base (e.g., NaOH, KOH) Action_Base_Weak Likely not the primary cause. Focus on degassing and catalyst choice for homocoupling. Check_Base->Action_Base_Weak Weak Base (e.g., K2CO3, Cs2CO3) Check_Catalyst->Check_Base Yes Action_Catalyst Solution: Switch to Pd(PPh3)4 or a modern precatalyst to minimize initial Pd(II) concentration. Check_Catalyst->Action_Catalyst No End Problem Resolved Action_Degas->End Re-run Experiment Action_Catalyst->End Re-run Experiment Solution_Base Solution: Use a milder base such as K3PO4 or Cs2CO3. Consider anhydrous conditions. Action_Base_Strong->Solution_Base Solution_Base->End Re-run Experiment Action_Base_Weak->End Re-run Experiment

Caption: Troubleshooting logic for side product formation.

  • Homocoupling of Organoboron Reagent: This side reaction is primarily driven by the presence of oxygen and Pd(II) species at the start of the reaction.[1] A thoroughly deoxygenated environment is your primary defense. Using a Pd(0) source directly, such as tetrakis(triphenylphosphine)palladium(0), or a highly efficient precatalyst system minimizes the concentration of Pd(II) that can participate in this unwanted pathway.

  • Hydrodehalogenation (Formation of Hydroquinone Diacetate): The appearance of the parent arene, hydroquinone diacetate, indicates that the bromine atom has been replaced by a hydrogen. This can occur through several mechanisms, but within this context, it is often linked to base-induced decomposition pathways or reactions involving hydride sources. Using a milder base (K₃PO₄, Cs₂CO₃) and ensuring high-purity reagents can mitigate this issue. In some cases, the phosphine ligand itself can be a source of hydrides under certain conditions.

Question 3: My product seems to be a complex mixture that is difficult to purify. How can I improve the workup and purification process?

Purification challenges often stem from side products with similar polarities to the desired compound or residual catalyst components.

  • Expertise & Experience: Boronic acid and its byproducts (like boroxine trimers) can be particularly troublesome, often streaking on silica gel columns and co-eluting with the product. Palladium residues can also contaminate the final compound, appearing as a fine black powder or leading to discoloration.

  • Troubleshooting Protocol:

    • Aqueous Wash: After the reaction is complete, perform an aqueous workup. Washing the organic layer with a dilute base (e.g., 1M Na₂CO₃) can help remove unreacted boronic acid by converting it to a water-soluble boronate salt.

    • Palladium Removal: Before concentration and chromatography, stir the organic solution with a palladium scavenger, or filter it through a plug of Celite® or silica gel to remove precipitated palladium black.

    • Chromatography: If co-elution is an issue, try a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) to alter the relative polarities. Gradient elution is often necessary.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing minor impurities and achieving high purity.

Optimized Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of 1,4-Diacetoxy-2-bromobenzene

This protocol is a robust starting point that prioritizes the stability of the acetoxy groups.

Catalytic Cycle Visualization

Suzuki_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_ArX LnP-Pd(II)(Ar)(X) OA->PdII_ArX TM Transmetalation PdII_ArAr LnP-Pd(II)(Ar)(Ar') TM->PdII_ArAr RE Reductive Elimination Pd0 LnP-Pd(0) RE->Pd0 Product Ar-Ar' RE->Product ArX Ar-X (1,4-diacetoxy-2-bromobenzene) ArX->OA ArB Ar'-B(OR)2 ArB->TM Base Base (e.g., K3PO4) Base->TM

Caption: The Suzuki-Miyaura catalytic cycle.

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1,4-diacetoxy-2-bromobenzene (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Degassing: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, concentration ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction Condition Screening

When the general protocol fails, a systematic screening of parameters is necessary. Use small-scale reactions (e.g., 0.1 mmol) for efficiency.

Screening Table

Variable Condition 1 (Baseline) Condition 2 Condition 3 Condition 4
Pd Source Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (3 mol%)Pd₂(dba)₃ (1.5 mol%)XPhos Pd G3 (3 mol%)
Ligand ---PPh₃ (6 mol%)SPhos (3 mol%)---
Base K₃PO₄ (3 equiv)K₂CO₃ (3 equiv)Cs₂CO₃ (3 equiv)KF (3 equiv)
Solvent 1,4-DioxaneTolueneTHFDMF
Temperature 90 °C80 °C100 °C110 °C
  • Trustworthiness: This matrix allows for a self-validating approach. By changing one variable at a time relative to a baseline, you can systematically identify the most influential parameters for your specific substrate combination. Analyze the outcome of each reaction by LC-MS to quantify yield and side product formation, allowing for a data-driven optimization process.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Jana, R., et al. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • Chemist's Cookbook. Suzuki Coupling. YouTube. [Link]

  • Li, M-Y., et al. Sequential Cross-Coupling/Annulation of ortho-Vinyl Bromobenzenes with Aromatic Bromides for the Synthesis of Polycyclic Aromatic Compounds. Angewandte Chemie International Edition. [Link]

  • Newman, S. G.; Willis, M. C. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform. [Link]

Sources

Technical Support Center: 1,4-Diacetoxy-2-bromobenzene Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the effect of temperature on the reaction kinetics of 1,4-Diacetoxy-2-bromobenzene. Our goal is to empower you with the foundational knowledge and practical solutions to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during your work with 1,4-Diacetoxy-2-bromobenzene, particularly concerning its hydrolysis or other temperature-sensitive transformations.

Question 1: My reaction rate is highly inconsistent between experiments, even though my temperature controller is set to the same value. What are the likely causes?

Answer: This is a common and frustrating issue that often points to inconsistencies in how the temperature is being controlled and distributed, rather than a flaw in the chemical methodology itself.

  • Causality: The rate of a chemical reaction is exponentially dependent on temperature, as described by the Arrhenius equation. Even minor, localized temperature fluctuations within the reactor can lead to significant variations in reaction rates. Inconsistent mixing or improper probe placement can create "hot spots" or "cold spots," meaning the bulk of your reaction mixture is not at the temperature displayed on your controller.

  • Troubleshooting Steps:

    • Verify Thermometer Placement: Ensure your temperature probe is submerged in the reaction mixture, not touching the flask walls, and positioned away from the direct heat source or cooling bath interface. It should measure the temperature of the reacting medium itself.

    • Improve Agitation: Inadequate stirring is a primary cause of temperature gradients. Ensure your stir bar or overhead stirrer is creating a sufficient vortex to ensure homogenous mixing and heat distribution throughout the vessel. For viscous mixtures, an overhead stirrer is superior to a magnetic stir bar.

    • Calibrate Your Equipment: Temperature controllers and thermometers can drift over time. Regularly calibrate your equipment against a certified reference thermometer.

    • Evaluate Heating Method: The method of heating can impact consistency. Oil baths provide more uniform heating than heating mantles, which can have hot spots.[1] For precise control, especially for exothermic reactions, consider using an automated laboratory reactor with a jacketed vessel and a circulator.[2]

G cluster_feedback Iterative Checks start Inconsistent Reaction Rates Observed check_temp 1. Verify Temperature Measurement - Is probe correctly placed? - Is equipment calibrated? start->check_temp check_temp->start Adjust & Re-run check_mixing 2. Assess Mixing Efficiency - Is stirring adequate? - Is a vortex visible? check_temp->check_mixing If temp measurement is accurate check_mixing->start Adjust & Re-run check_heating 3. Evaluate Heating/Cooling Method - Uniformity (Oil Bath vs. Mantle) - Exotherm control? check_mixing->check_heating If mixing is homogenous check_heating->start Adjust & Re-run check_reagents 4. Examine Reagent Consistency - Purity and concentration - Water content in solvents check_heating->check_reagents If heating is uniform resolve Issue Resolved check_reagents->resolve If reagents are consistent

Caption: Simplified hydrolysis pathway of 1,4-Diacetoxy-2-bromobenzene.

Question 2: How can I quantitatively describe the effect of temperature on my reaction using the Arrhenius equation?

Answer: The Arrhenius equation, k = A * e(-Ea/RT) , provides a powerful quantitative relationship between the rate constant (k), temperature (T), and the activation energy (Ea).

  • k: The reaction rate constant.

  • A: The pre-exponential factor, related to collision frequency and orientation.

  • Ea: The activation energy, the minimum energy required for a reaction to occur.

  • R: The ideal gas constant.

  • T: The absolute temperature in Kelvin.

To use this, you must experimentally determine the rate constant (k) at several different temperatures. By plotting the natural logarithm of the rate constant (ln(k)) versus the inverse of the absolute temperature (1/T), you will obtain a straight line known as an Arrhenius plot. T[3][4][5]he slope of this line is equal to -Ea/R, allowing you to calculate the activation energy for your specific reaction. This Ea value is a crucial parameter for predicting reaction rates at any temperature and for understanding the temperature sensitivity of your process.

G cluster_eq Arrhenius Equation: k = A * e^(-Ea/RT) Temp Increase Temperature (T) Energy Higher Fraction of Molecules with Energy > Ea Temp->Energy leads to Rate Exponential Increase in Rate Constant (k) Energy->Rate results in

Sources

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Synthesis of 1,4-Diacetoxy-2-bromobenzene

Welcome to the technical support center for the synthesis of 1,4-diacetoxy-2-bromobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the critical role of solvent choice in managing reaction outcomes, troubleshooting common issues, and ensuring the synthesis is both robust and reproducible. Our focus is on the causality behind experimental choices, providing you with the in-depth knowledge required to master this synthetic sequence.

This section addresses high-level questions regarding the synthesis, establishing the core principles that govern the reaction.

Q1: What is the overall synthetic strategy for 1,4-diacetoxy-2-bromobenzene?

The synthesis is a two-step process. First, hydroquinone is acetylated to protect the hydroxyl groups and increase the electron density of the aromatic ring. Second, the resulting 1,4-diacetoxybenzene undergoes a selective electrophilic aromatic substitution with bromine to yield the target molecule.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination A Hydroquinone B 1,4-Diacetoxybenzene A->B Acetylation C 1,4-Diacetoxy-2-bromobenzene B->C Electrophilic Aromatic Substitution Reagent1 Acetic Anhydride (+ H₂SO₄ catalyst) Reagent2 Bromine (Br₂) in Solvent

Caption: Overall two-step synthesis pathway.

Q2: Why is the initial acetylation of hydroquinone a necessary step?

This initial step is crucial for two primary reasons:

  • Preventing Oxidation: Hydroquinone's free hydroxyl groups make it highly susceptible to oxidation by bromine, which would lead to the formation of p-benzoquinone and other colored impurities.[1] Converting the hydroxyls to acetate esters deactivates them towards oxidation.

  • Directing the Bromination: The acetoxy groups are activating, ortho-, para-directing substituents. This electronic effect facilitates the electrophilic attack by bromine on the aromatic ring at the desired position.

Q3: What is the fundamental role of the solvent in the bromination step?

The solvent is not merely a medium for dissolution; it is an active participant in the reaction's success. Its primary roles are:

  • Solubilizing Reactants: Ensuring both 1,4-diacetoxybenzene and the brominating agent are in the same phase.

  • Mediating Reactivity: The solvent's polarity influences the rate of reaction by stabilizing or destabilizing the charged intermediate (the arenium ion) formed during the electrophilic attack.[2]

  • Controlling Selectivity: A well-chosen solvent can help prevent over-bromination (the formation of di- or tri-brominated species) by moderating the electrophilicity of the bromine.

  • Heat Dissipation: For this exothermic reaction, the solvent acts as a heat sink, allowing for better temperature control.

Part 2: Troubleshooting Guide & In-Depth Analysis

This section provides solutions to specific experimental challenges, grounded in the principles of physical organic chemistry.

Issue 1: The bromination reaction is sluggish or fails to reach completion.
  • Plausible Cause & Scientific Rationale: This often points to a solvent system that inadequately supports the formation and stabilization of the key reaction intermediate. The mechanism of electrophilic aromatic substitution proceeds through a positively charged carbocation intermediate (an arenium ion).[3][4] Non-polar solvents like carbon tetrachloride or hydrocarbons, while capable of dissolving bromine, do a poor job of stabilizing this charged species, thus increasing the activation energy and slowing the reaction rate.

  • Recommended Solution: Employ a polar, aprotic or protic solvent.

    • Glacial Acetic Acid: This is a common and effective choice. Its polarity (dielectric constant ≈ 6.2) helps to stabilize the arenium ion intermediate. Furthermore, it can help polarize the Br-Br bond, making the bromine a more effective electrophile.[5]

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These polar aprotic solvents offer good solubility for the organic substrate and can also support the charged intermediate, though typically leading to a more controlled and slightly slower reaction than acetic acid.

Issue 2: The primary isolated byproduct is 2,5-dibromo-1,4-diacetoxybenzene.
  • Plausible Cause & Scientific Rationale: The formation of poly-brominated species indicates that the reaction conditions are too harsh. The acetoxy groups are activating, making the mono-brominated product more susceptible to a second electrophilic attack than the original starting material. This issue is often exacerbated by solvents that hyper-activate the brominating agent or by poor temperature control.

  • Recommended Solution:

    • Solvent Modification: Switch from a highly polar, protic solvent like acetic acid to a less polar aprotic solvent like dichloromethane. Aprotic solvents do not participate in activating the bromine to the same extent as protic acids, thus providing a more controlled reaction.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C). This reduces the overall reaction rate, allowing the mono-bromination to proceed to completion before significant di-bromination occurs.

    • Controlled Reagent Addition: Add the bromine solution dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material over the mono-brominated product.

Troubleshooting_Tree Start Analyze Reaction Outcome SlowRxn Slow / Incomplete Reaction Start->SlowRxn Check Conversion OverBrom Over-bromination Occurs Start->OverBrom Check Purity (by TLC/GC) Discolor Product is Discolored Start->Discolor Check Appearance Solv1 Use Polar Solvent (e.g., Acetic Acid) SlowRxn->Solv1 Root Cause: Poor Intermediate Stabilization Solv2 Use Less Polar Solvent (e.g., DCM) Control Temp & Br₂ Addition OverBrom->Solv2 Root Cause: Reaction Too Fast / Conditions Too Harsh Solv3 Use Anhydrous Solvent Quench with Na₂S₂O₃ Discolor->Solv3 Root Cause: Oxidation / Excess Br₂ Remaining

Caption: Troubleshooting decision tree for the bromination step.

Issue 3: The final, isolated product is yellow or brown instead of white.
  • Plausible Cause & Scientific Rationale: Discoloration is almost always due to the presence of elemental bromine (Br₂) or oxidation byproducts. Even trace amounts of unquenched bromine can impart a significant yellow/brown hue. In some cases, if any de-acetylation occurs, the exposed hydroquinone moiety can be oxidized.

  • Recommended Solution:

    • Work-up Procedure: During the work-up, after the reaction is complete, wash the organic layer with a mild reducing agent solution, such as 5% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted bromine (Br₂ → 2Br⁻), rendering it colorless and water-soluble.

    • Solvent Purity: Ensure the use of anhydrous solvents. The presence of water can sometimes facilitate side reactions.

    • Purification: Recrystallization is highly effective for removing colored impurities. A mixed solvent system, such as ethanol/water, is often effective for obtaining a pure, white crystalline product.[6]

Data Summary: Solvent Properties

The choice of solvent has a direct impact on the reaction environment. The following table summarizes key properties of relevant solvents.

SolventDielectric Constant (20°C)Boiling Point (°C)TypeKey Considerations in Bromination
Glacial Acetic Acid6.2118Polar, ProticGood for rate, but can increase reactivity leading to over-bromination.[5]
Dichloromethane (DCM)9.140Polar, AproticExcellent solubility, offers a more controlled reaction. Volatile.
Carbon Tetrachloride2.277Non-polarPoor choice; slows reaction significantly due to lack of intermediate stabilization.[1]
Chloroform4.861Moderately Polar, AproticSimilar to DCM, offers good control.

Part 3: Validated Experimental Protocols

These protocols are provided as a reliable starting point. Researchers should always perform their own risk assessment before conducting any experiment.

Protocol 1: Synthesis of 1,4-Diacetoxybenzene
  • To a 250 mL round-bottom flask, add hydroquinone (1.0 eq).

  • In a fume hood, carefully add acetic anhydride (2.5 eq).

  • With stirring, add 3-5 drops of concentrated sulfuric acid. An exothermic reaction will occur, and the hydroquinone will dissolve.[6]

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly pour the reaction mixture into a beaker containing 150 mL of ice-water while stirring vigorously.

  • A white precipitate will form. Continue stirring for 10 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the product in a desiccator. The crude product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.[6]

Protocol 2: Synthesis of 1,4-Diacetoxy-2-bromobenzene (Controlled Method)
  • Dissolve 1,4-diacetoxybenzene (1.0 eq) in dichloromethane (approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the flask to 0 °C using an ice-water bath.

  • In the addition funnel, prepare a solution of bromine (1.0 eq) in a small amount of dichloromethane.

  • Add the bromine solution dropwise to the stirred, cooled solution of the diacetate over 30-45 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 5% aqueous sodium bisulfite solution (until the organic layer is colorless), water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) to obtain 1,4-diacetoxy-2-bromobenzene as a white crystalline solid.

References

  • Kovacic, J. E. (1964). Process for making tetrabromohydroquinone. U.S.
  • Al-Abas, K., Salih, O. A., & Al-Abbasy, O. Y. (2024). Isolation, Purification, and Characterization of Pecan Nut Lipase and Studying its Affinity towards Pomegranate Extracts and 1, 4- Diacetoxybenzene. ResearchGate. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?[Link]

  • askIITians. (2023). Acetanilide when treated with bromine in acetic acid mainly gives o-B. [Link]

  • Ferreira, C. I. C., et al. (2009). The Combined Effects of Acetic Acid, Formic Acid, and Hydroquinone on Debaryomyces Hansenii Physiology. PubMed. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Structural Elucidation of 1,4-Diacetoxy-2-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Guide Overview: This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-Diacetoxy-2-bromobenzene. In the context of drug development and organic synthesis, unambiguous structural confirmation is paramount. This document serves as a practical reference for researchers, detailing the predicted spectral data, the underlying principles of chemical shifts and coupling, and a comparative analysis with structurally related analogues. We will explore the causal relationships behind spectral patterns, offering insights grounded in established spectroscopic principles.

The structure of 1,4-Diacetoxy-2-bromobenzene presents a fascinating case of symmetry breaking on a hydroquinone diacetate backbone. The introduction of a bromine atom significantly alters the electronic environment of the aromatic ring, providing distinct and predictable signatures in both proton and carbon NMR spectra.

Molecular Structure and Symmetry Analysis

To accurately predict an NMR spectrum, a foundational understanding of the molecule's structure and symmetry is essential. 1,4-Diacetoxy-2-bromobenzene, with the CAS Number 52376-16-6, is a derivative of 1,4-diacetoxybenzene (hydroquinone diacetate).[1] The introduction of a bromine atom at the C2 position removes the plane of symmetry that exists in the parent molecule.

This lack of symmetry dictates that all three aromatic protons (H3, H5, H6) and all six aromatic carbons are chemically non-equivalent. Furthermore, the two acetate groups are also rendered non-equivalent. Therefore, we anticipate:

  • ¹H NMR: 3 distinct aromatic proton signals and 2 distinct methyl proton signals.

  • ¹³C NMR: 6 distinct aromatic carbon signals, 2 distinct carbonyl carbon signals, and 2 distinct methyl carbon signals.

Caption: Structure of 1,4-Diacetoxy-2-bromobenzene with atom numbering.

Predicted ¹H NMR Spectral Data

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.[2] Electronegative atoms and aromatic rings cause significant deshielding, shifting signals downfield (higher ppm).[3]

Aromatic Region (δ 7.0 - 7.5 ppm): The three aromatic protons will form a complex splitting pattern due to spin-spin coupling.

  • H6: This proton is ortho to the bromine atom. The deshielding effect of the halogen should place its signal the furthest downfield. It will be split by H5 (ortho coupling, J ≈ 8-9 Hz) and H3 (para coupling, J ≈ 0.5 Hz, often not resolved), appearing as a doublet.

  • H3: This proton is ortho to an acetoxy group and meta to the bromine. It will be split by H5 (meta coupling, J ≈ 2-3 Hz), appearing as a doublet.

  • H5: This proton is flanked by H3 and H6. It will be split by H6 (ortho coupling, J ≈ 8-9 Hz) and H3 (meta coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.

Aliphatic Region (δ 2.2 - 2.4 ppm): The two methyl groups of the acetate functions are chemically non-equivalent. The C1-acetoxy group is ortho to the bulky bromine atom, which may influence its chemical shift through space (anisotropic effect) or by slightly altering the conformation of the ester linkage. However, this difference may be very small, and the two signals could potentially overlap, appearing as a single peak in lower-resolution spectra. For a high-field instrument, two distinct singlets are predicted.

Table 1: Predicted ¹H NMR Data for 1,4-Diacetoxy-2-bromobenzene (in CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H6~7.4dJortho ≈ 8-9 Hz
H5~7.2ddJortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz
H3~7.1dJmeta ≈ 2-3 Hz
-OCOCH₃ (C1)~2.32s-
-OCOCH₃ (C4)~2.30s-

Predicted ¹³C NMR Spectral Data

¹³C NMR provides direct insight into the carbon skeleton.[4] Chemical shifts span a wider range than in ¹H NMR, and are influenced by hybridization and the electronegativity of attached atoms.[5][6]

  • Aromatic Carbons (δ 115 - 150 ppm): Six distinct signals are expected. The carbons bearing the electronegative oxygen atoms (C1, C4) will be the most downfield. The carbon attached to the bromine (C2) will be shifted upfield relative to what would be expected based on electronegativity alone; this is a well-documented "heavy atom effect".[7] The remaining CH carbons (C3, C5, C6) will appear in the typical aromatic region.

  • Carbonyl Carbons (δ ~168 ppm): The two ester carbonyl carbons are non-equivalent and are expected to appear in the characteristic downfield region for esters.[8]

  • Methyl Carbons (δ ~21 ppm): The two non-equivalent acetate methyl carbons will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for 1,4-Diacetoxy-2-bromobenzene (in CDCl₃)

Carbon AssignmentPredicted δ (ppm)
C=O (C1, C4)~168.5, ~168.3
C1~148
C4~145
C6~129
C5~125
C3~124
C2 (C-Br)~118
-OCOC H₃~21.2, ~21.0

Comparative Analysis with Structural Analogues

To build confidence in our assignments, we compare the predicted data with the known NMR data of simpler, related molecules.

Alternative 1: 1,4-Diacetoxybenzene (Hydroquinone Diacetate)

This parent compound is symmetrical. This results in a much simpler spectrum, providing a baseline for the electronic effects of the acetoxy groups.[9]

  • ¹H NMR: Shows one signal for the four equivalent aromatic protons and one signal for the six equivalent methyl protons.

  • ¹³C NMR: Shows one signal for the four equivalent aromatic CH carbons, one for the two equivalent C-O carbons, one for the two equivalent carbonyl carbons, and one for the two equivalent methyl carbons.

Table 3: Experimental NMR Data for 1,4-Diacetoxybenzene

Nucleusδ (ppm)MultiplicityAssignment
¹H~7.1sAr-H (4H)
¹H~2.29s-CH₃ (6H)
¹³C~169-C=O
¹³C~148-C-O
¹³C~122-Ar-C-H
¹³C~21--CH₃

Comparing this data highlights the effect of the bromine substituent: it breaks the symmetry and introduces significant shifts and coupling patterns in the target molecule.

Alternative 2: 1,4-Dibromobenzene

This analogue helps isolate the effect of two bromine atoms on the benzene ring. Like 1,4-diacetoxybenzene, it is symmetrical, giving a single peak in its ¹H NMR spectrum.[10]

Table 4: Experimental NMR Data for 1,4-Dibromobenzene

Nucleusδ (ppm)MultiplicityAssignment
¹H~7.4sAr-H (4H)
¹³C~132.5-Ar-C-H
¹³C~122.8-C-Br

This comparison reinforces the prediction for the upfield shift of the carbon directly attached to bromine (the ipso-carbon) due to the heavy atom effect.[7]

Standard Experimental Protocol

To ensure data integrity and reproducibility, a standardized protocol for sample preparation and data acquisition is crucial.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 10-20 mg of the solid 1,4-Diacetoxy-2-bromobenzene sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the CDCl₃ and perform a shimming procedure to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would be: a 30-degree pulse angle, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters would be: a 30-degree pulse angle, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Calibrate the spectra by setting the TMS peak to 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_H Acquire ¹H Spectrum lock->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C process Fourier Transform & Phasing acquire_C->process calibrate Calibrate to TMS (0.00 ppm) process->calibrate analyze Assign Peaks & Analyze Data calibrate->analyze

Caption: Standardized workflow for NMR sample preparation and analysis.

Conclusion

The structural elucidation of 1,4-Diacetoxy-2-bromobenzene is straightforward using a combination of ¹H and ¹³C NMR spectroscopy. The key identifiers for a successful synthesis are:

  • In ¹H NMR: The presence of three distinct aromatic signals exhibiting the characteristic ortho, meta, and para coupling patterns, alongside one or two sharp singlets for the acetate methyl groups around 2.3 ppm.

  • In ¹³C NMR: The observation of the expected ten signals, including the diagnostic upfield-shifted signal for the carbon bearing the bromine atom and the downfield signals for the ester carbonyls.

By comparing this expected data with that of simpler analogues like 1,4-diacetoxybenzene and 1,4-dibromobenzene, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity of subsequent steps in their research or development pipeline.

References

  • The Royal Society of Chemistry. (n.d.). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor.
  • ResearchGate. (n.d.). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Hydroquinone at BMRB. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434). Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). C13 NMR List of Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Hydroquinone diacetate. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chart. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • YouTube. (2016). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. Retrieved from [Link]

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A Comparative Guide to the Spectroscopic Analysis of 1,4-Diacetoxy-2-bromobenzene: IR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of molecular structures is a cornerstone of safety and efficacy. For a molecule such as 1,4-Diacetoxy-2-bromobenzene, a potential intermediate in organic synthesis, a robust analytical workflow is paramount. This guide provides an in-depth comparison of two fundamental spectroscopic techniques, Infrared (IR) Spectroscopy and Mass Spectrometry (MS), in the analysis of this compound. We will explore the theoretical underpinnings of each method, present anticipated experimental data, and discuss how these techniques can be synergistically employed for comprehensive structural elucidation.

The Significance of Orthogonal Analytical Approaches

Relying on a single analytical technique can introduce ambiguity. By employing orthogonal methods like IR and MS, which probe different molecular properties, we create a self-validating system. IR spectroscopy provides information about the functional groups present based on their vibrational frequencies, offering a "fingerprint" of the molecule's covalent bonds. In contrast, mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, revealing the molecular weight and providing clues about its connectivity. This dual approach significantly enhances the confidence in structural assignment.

Experimental Protocols

To ensure data integrity, the following detailed protocols for acquiring IR and Mass Spectra for 1,4-Diacetoxy-2-bromobenzene are recommended.

Infrared (IR) Spectroscopy

A robust method for obtaining the infrared spectrum is through Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond ATR accessory.

Procedure:

  • Ensure the ATR crystal is clean by recording a background spectrum of air. The baseline should be flat.

  • Place a small, solid sample of 1,4-Diacetoxy-2-bromobenzene directly onto the ATR crystal.

  • Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Co-add a minimum of 32 scans to achieve an adequate signal-to-noise ratio.

  • Perform a baseline correction and normalize the resulting spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common and effective technique for the analysis of relatively small organic molecules like 1,4-Diacetoxy-2-bromobenzene.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

Procedure:

  • Prepare a dilute solution of 1,4-Diacetoxy-2-bromobenzene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject an appropriate volume (e.g., 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and separated from the solvent on a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • The separated analyte enters the mass spectrometer's ion source, where it is bombarded with a beam of electrons (typically at 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating a mass spectrum.

Data Analysis and Interpretation

Infrared Spectrum of 1,4-Diacetoxy-2-bromobenzene

The IR spectrum provides a detailed map of the functional groups present in the molecule. For 1,4-Diacetoxy-2-bromobenzene, with the molecular formula C₁₀H₉BrO₄[1][2], we can predict the appearance of several characteristic absorption bands.

Expected IR Absorption Bands for 1,4-Diacetoxy-2-bromobenzene

Wavenumber (cm⁻¹)Bond VibrationInterpretation
3100-3000C-H stretch (aromatic)Indicates the presence of C-H bonds on the benzene ring.
1770-1750C=O stretch (ester)A strong absorption in this region is characteristic of the carbonyl group in the two acetate functionalities. The electron-withdrawing effect of the aromatic ring can shift this to a higher frequency.
1600-1450C=C stretch (aromatic)These absorptions, often appearing as a pair of sharp bands, confirm the presence of the benzene ring.
1370C-H bend (methyl)Corresponds to the bending vibration of the methyl groups in the acetate moieties.
1200-1000C-O stretch (ester)Strong, characteristic absorptions for the C-O single bonds of the ester groups.
Below 800C-H bend (aromatic out-of-plane) & C-Br stretchThe pattern of out-of-plane bending can sometimes suggest the substitution pattern on the benzene ring. The C-Br stretch is expected in the lower frequency "fingerprint" region.

IR_Vibrations C7 C7 v1 v1 C7->v1 C9 C9 C9->v1 C1 C1 v2 v2 C1->v2 O1 O1 v3 v3 O1->v3 O3 O3 O3->v3 C2 C2 v4 v4 C2->v4

Caption: Key IR vibrational modes in 1,4-Diacetoxy-2-bromobenzene.

Mass Spectrum of 1,4-Diacetoxy-2-bromobenzene

The mass spectrum reveals the molecular weight of the compound and provides structural information through the analysis of its fragmentation pattern. The molecular weight of 1,4-Diacetoxy-2-bromobenzene is 273.08 g/mol [1][2]. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity at m/z 272 and 274.

Predicted Fragmentation Pattern:

Upon electron ionization, the molecular ion is formed, which can then undergo fragmentation. The most common fragmentation pathways for esters involve the cleavage of the bonds adjacent to the carbonyl group[3][4].

  • Loss of an acetoxy radical (•OCOCH₃): This would result in a fragment ion at m/z 213/215.

  • Loss of a ketene molecule (CH₂=C=O): This is a common fragmentation for acetates and would lead to a fragment ion at m/z 230/232. Subsequent loss of another ketene molecule would give a fragment at m/z 188/190.

  • Formation of the acylium ion (CH₃CO⁺): A prominent peak at m/z 43 is expected due to the formation of the stable acylium ion.[3] This is often the base peak in the spectra of acetates.

  • Cleavage of the C-Br bond: Loss of the bromine radical would result in a fragment at m/z 193.

Expected Key Fragments in the Mass Spectrum of 1,4-Diacetoxy-2-bromobenzene

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonInterpretation
272274[C₁₀H₉BrO₄]⁺•Molecular ion peak (M⁺•). The presence of the M+2 peak with nearly equal intensity is a strong indicator of the presence of one bromine atom.[5]
230232[M - CH₂=C=O]⁺•Loss of a neutral ketene molecule from one of the acetate groups.
213215[M - •OCOCH₃]⁺Loss of an acetoxy radical.
188190[M - 2(CH₂=C=O)]⁺•Sequential loss of two ketene molecules.
171173[C₆H₄BrO]⁺A fragment corresponding to bromophenol, likely formed after rearrangement and loss of both acetate groups.
43[CH₃CO]⁺Acylium ion, a very common and stable fragment from acetate esters. Often the base peak.[3]

Fragmentation_Pathway M [C₁₀H₉BrO₄]⁺• m/z 272/274 F1 F1 M->F1 - CH₂CO F2 F2 M->F2 - •OCOCH₃ F3 F3 M->F3 F4 F4 F1->F4 - CH₂CO

Caption: Predicted fragmentation of 1,4-Diacetoxy-2-bromobenzene.

Comparative Analysis: IR vs. Mass Spectrometry

FeatureInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Functional groups (e.g., C=O, C-O, aromatic C=C). Provides a "fingerprint" of the molecule.Molecular weight and elemental composition (with high resolution MS). Provides information about the connectivity of atoms through fragmentation patterns.
Strengths for this Analyte Clearly identifies the ester functionalities through the strong C=O and C-O stretching bands. Confirms the presence of the aromatic ring.Unambiguously determines the molecular weight. The isotopic pattern of bromine provides definitive evidence for its presence. Fragmentation pattern helps to confirm the presence and location of the acetate groups.[5]
Limitations Does not provide information on molecular weight or the overall arrangement of atoms. Can be challenging to distinguish between isomers with similar functional groups.Isomers can sometimes produce very similar fragmentation patterns. The molecular ion may not always be observed, especially for unstable molecules.
Alternative Techniques Nuclear Magnetic Resonance (NMR) spectroscopy would be superior for determining the precise substitution pattern on the aromatic ring.High-Resolution Mass Spectrometry (HRMS) would provide the exact molecular formula, further increasing confidence in the identification.

Conclusion

For the comprehensive analysis of 1,4-Diacetoxy-2-bromobenzene, both Infrared Spectroscopy and Mass Spectrometry are indispensable tools. IR spectroscopy provides rapid and definitive confirmation of the key functional groups, namely the ester and aromatic moieties. Mass spectrometry complements this by providing the molecular weight and crucial information about the presence of bromine through its characteristic isotopic pattern. The predicted fragmentation pattern further supports the proposed structure.

While each technique offers valuable insights, their combined application provides a more complete and validated structural elucidation. For an even higher level of certainty, particularly in a drug development setting, coupling these techniques with Nuclear Magnetic Resonance (NMR) spectroscopy would provide a comprehensive characterization of 1,4-Diacetoxy-2-bromobenzene, leaving no ambiguity in its chemical identity.

References

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). cis-1,4-Diacetoxy-2-butene. In NIST Chemistry WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry. Retrieved from [Link]

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A Comparative Guide to Brominating Agents: Evaluating 1,4-Diacetoxy-2-bromobenzene Against Established Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Bromination in Modern Synthesis

The introduction of a bromine atom into an organic molecule is a fundamental and powerful transformation in synthetic chemistry. Aryl bromides, in particular, serve as versatile intermediates in the construction of complex molecular architectures, most notably as key coupling partners in carbon-carbon and carbon-heteroatom bond-forming reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The choice of a brominating agent is therefore a critical decision in the design of a synthetic route, profoundly influencing reaction efficiency, regioselectivity, and overall yield. This decision must also weigh factors such as reagent stability, handling safety, and scalability.

This guide provides a detailed comparison of 1,4-Diacetoxy-2-bromobenzene with commonly employed brominating agents: N-Bromosuccinimide (NBS), molecular bromine (Br₂), and Pyridinium Tribromide. We will delve into their mechanisms, performance, and practical considerations to provide researchers with the insights needed to make informed decisions in their synthetic endeavors.

1,4-Diacetoxy-2-bromobenzene: A Niche Reagent

1,4-Diacetoxy-2-bromobenzene, also known as 2-bromo-1,4-phenylene diacetate, is a solid organic compound.

Synthesis and Properties:

  • CAS Number: 52376-16-6

  • Molecular Formula: C₁₀H₉BrO₄

  • Molecular Weight: 273.08 g/mol

  • Appearance: Solid

  • Melting Point: 70-75 °C

It can be synthesized by the reaction of 1,4-benzoquinone with zinc bromide in the presence of acetic anhydride.

Documented Applications:

Current literature primarily documents the use of 1,4-Diacetoxy-2-bromobenzene in a limited number of specific syntheses. For instance, it has been used to prepare bromohydroquinone and certain ferrocene derivatives.

Performance as a General Brominating Agent:

Despite its structure suggesting potential as an electrophilic bromine source, extensive literature searches reveal a significant gap in documented applications of 1,4-Diacetoxy-2-bromobenzene as a general-purpose brominating agent for activated aromatic systems like phenols and anilines. There is a lack of published experimental data detailing its reactivity, regioselectivity, and reaction conditions for these common transformations. Consequently, a direct experimental comparison with established reagents in this context is not currently possible. Its utility appears to be confined to niche applications rather than broad use as a versatile brominating agent.

Established Brominating Agents: A Comparative Analysis

In contrast to 1,4-Diacetoxy-2-bromobenzene, several other reagents are well-established and extensively documented for the bromination of aromatic compounds.

N-Bromosuccinimide (NBS)

NBS is a versatile and widely used reagent for a variety of bromination reactions. It is a white crystalline solid, making it significantly easier and safer to handle than liquid bromine.

  • Mechanism of Action: For the bromination of electron-rich aromatic compounds like phenols and anilines, NBS serves as an electrophilic bromine source. The reaction is believed to proceed via an electrophilic aromatic substitution mechanism. In non-polar solvents, NBS can also be used for free-radical bromination at allylic and benzylic positions, typically initiated by light or a radical initiator.

  • Regioselectivity: The regioselectivity of NBS in the bromination of phenols and anilines can be influenced by the solvent. In polar solvents like DMF, NBS often exhibits high para-selectivity. For ortho-selective bromination of phenols, specific conditions, such as the use of an acid catalyst, may be required, especially if the para position is blocked.

  • Safety and Handling: NBS is a stable solid but should be handled with care as it is an irritant and may cause allergic skin reactions. It should be stored in a dry place away from combustible materials.

Molecular Bromine (Br₂)

Molecular bromine is a powerful and fundamental brominating agent. It is a fuming, reddish-brown, volatile, and highly corrosive liquid.

  • Mechanism of Action: Bromine itself is not sufficiently electrophilic to react with benzene, but it readily reacts with activated aromatic rings like phenols and anilines through electrophilic aromatic substitution. For less activated rings, a Lewis acid catalyst (e.g., FeBr₃) is required to polarize the Br-Br bond and generate a more potent electrophile.

  • Regioselectivity: The hydroxyl group of a phenol and the amino group of an aniline are strong activating groups, directing bromination to the ortho and para positions. The reaction with bromine water is often so rapid that it leads to the formation of the 2,4,6-tribrominated product.

  • Safety and Handling: Liquid bromine is highly toxic, corrosive, and poses a significant inhalation hazard. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment, including heavy-duty gloves and eye/face protection. Due to its hazardous nature, there is a strong preference for solid bromine carriers in many applications.

Pyridinium Tribromide (Py·Br₃)

Pyridinium Tribromide is a red crystalline solid that serves as a convenient and safer alternative to liquid bromine.

  • Mechanism of Action: In solution, Pyridinium Tribromide exists in equilibrium with pyridinium hydrobromide and molecular bromine. It acts as a source of electrophilic bromine for reactions such as the bromination of ketones, phenols, and ethers.

  • Regioselectivity: Similar to molecular bromine, it effects electrophilic aromatic substitution on activated rings, typically yielding a mixture of ortho and para isomers, or polybrominated products depending on the substrate and reaction conditions.

  • Safety and Handling: As a stable solid, it is easier to handle and measure than liquid bromine. However, it is still a hazardous chemical that is volatile and corrosive, releasing bromine in solution. It is an irritant to the skin and eyes.

Quantitative Performance Comparison

Due to the lack of available data for 1,4-Diacetoxy-2-bromobenzene in the bromination of phenols and anilines, the following table compares the performance of the established, well-documented alternatives.

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)Pyridinium Tribromide (Py·Br₃)
Form White crystalline solidFuming red-brown liquidRed crystalline solid
Handling Easy to handle solidDifficult and hazardousSolid, easier to handle than Br₂
Reactivity Moderate to high, tunableVery highHigh
Selectivity Good, can be solvent-controlledOften leads to polybrominationModerate, similar to Br₂
Key Applications Allylic/benzylic bromination, bromohydrin formation, aromatic brominationElectrophilic addition, aromatic brominationElectrophilic bromination of ketones, phenols
Safety Profile Irritant, sensitizerHighly toxic, corrosive, volatileCorrosive, irritant

Experimental Protocols

Ortho-Bromination of a Para-Substituted Phenol using NBS

This protocol describes the selective mono-ortho-bromination of p-cresol.

Materials:

  • p-Cresol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol (ACS grade)

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of p-cresol (1.0 eq) in methanol, add p-TsOH (0.1 eq).

  • Stir the solution at room temperature.

  • Add NBS (1.0 eq) portion-wise over 5 minutes.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to yield the desired 2-bromo-4-methylphenol.

Bromination of Acetanilide (as a surrogate for aniline)

Direct bromination of aniline often leads to polybromination. A common strategy to achieve monobromination is to first protect the amino group as an acetamide, which moderates its activating effect.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution

  • Ice

Procedure:

  • Dissolve acetanilide (1.0 eq) in glacial acetic acid in a flask.

  • In a separate container, prepare a solution of bromine (1.0 eq) in an equal volume of glacial acetic acid.

  • Cool the acetanilide solution in an ice bath.

  • Slowly add the bromine solution dropwise with constant stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • If the color of bromine persists, add a few drops of sodium bisulfite solution until the color disappears.

  • Collect the precipitated p-bromoacetanilide by vacuum filtration and wash with cold water.

  • The p-bromoacetanilide can then be hydrolyzed (e.g., with aqueous HCl) to yield p-bromoaniline.

Visualization of Mechanisms and Workflows

Electrophilic_Aromatic_Substitution Aromatic_Ring Aromatic Ring (e.g., Phenol) Intermediate Arenium Ion Intermediate (Sigma Complex) Aromatic_Ring->Intermediate Attack on Electrophile Electrophile Electrophile (Br+) Electrophile->Intermediate Lewis_Acid Lewis Acid (optional, e.g., FeBr3) Lewis_Acid->Electrophile Bromine Br-Br Bromine->Electrophile Activation Product Brominated Aromatic Product Intermediate->Product Deprotonation HBr HBr Base Base (e.g., H2O) Base->Product

Caption: Generalized mechanism of electrophilic aromatic bromination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Substrate in Solvent B Add Catalyst (if required) A->B C Cool Reaction Mixture B->C D Slowly Add Brominating Agent C->D E Monitor Reaction (TLC/HPLC) D->E F Quench Reaction E->F G Extraction F->G H Wash Organic Layer G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

A Comprehensive Guide to the Validation of 1,4-Diacetoxy-2-bromobenzene Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and the safety of downstream products. 1,4-Diacetoxy-2-bromobenzene, a key building block in organic synthesis, is no exception. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and overall project timelines. This guide provides an in-depth, validated methodology for the purity assessment of 1,4-Diacetoxy-2-bromobenzene using High-Performance Liquid Chromatography (HPLC), comparing its performance against other common analytical techniques.

The Analytical Challenge: Choosing the Right Tool for Purity Determination

While several techniques can assess chemical purity, the physicochemical properties of 1,4-Diacetoxy-2-bromobenzene—a non-volatile solid with ester functionalities susceptible to thermal degradation—make HPLC the superior choice.

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation of the main component from closely related impurities at ambient temperatures, coupled with sensitive UV detection and precise quantification. It is the gold standard for pharmaceutical impurity profiling.[1][2]

  • Gas Chromatography (GC): Less suitable for this analyte due to its low volatility and the risk of on-column degradation of the diacetate esters at the high temperatures required for elution.[3]

  • Thin-Layer Chromatography (TLC): A valuable tool for rapid, qualitative reaction monitoring but lacks the resolution and quantitative accuracy required for definitive purity validation.[1]

The clear advantages in specificity, sensitivity, and quantitation make a validated HPLC method the most trustworthy approach for ensuring the quality of 1,4-Diacetoxy-2-bromobenzene.

Foundational Strategy: Developing a Stability-Indicating HPLC Method

A robust purity method must be "stability-indicating," meaning it can resolve the main analyte from potential process-related impurities and degradation products. The development of such a method is a deliberate process rooted in chemical principles.

Causality Behind Experimental Choices
  • Separation Mode (Reversed-Phase): 1,4-Diacetoxy-2-bromobenzene is a moderately polar molecule. Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the ideal mechanism. This allows for excellent retention and separation based on subtle differences in hydrophobicity between the analyte and its likely impurities.

  • Column Selection (C18, 5 µm): A C18-packed column provides a versatile hydrophobic surface for interaction. A 5 µm particle size offers a good balance between high separation efficiency (theoretical plates) and manageable backpressure.

  • Mobile Phase Composition (Acetonitrile/Water with Formic Acid): A gradient of water and acetonitrile is employed to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable runtime. The addition of 0.1% formic acid serves a critical purpose: it protonates any free silanol groups on the silica backbone of the stationary phase, preventing peak tailing of acidic or basic impurities and ensuring sharp, symmetrical peaks for accurate integration.

  • UV Detection Wavelength (254 nm): The benzene ring in the molecule is a strong chromophore. A wavelength of 254 nm is a common and effective choice for aromatic compounds, providing a strong signal for both the main peak and related aromatic impurities, ensuring high sensitivity. A photodiode array (PDA) detector is highly recommended as it can also provide spectral data to assess peak purity.[4]

Anticipating Potential Impurities

A self-validating method must be specific for the analyte in the presence of its potential impurities. Based on a likely synthesis route (acetylation of 2-bromohydroquinone), the primary process-related impurities include:

  • Starting Material: 2-Bromohydroquinone

  • Intermediates: 4-Acetoxy-3-bromophenol and 2-Acetoxy-4-bromophenol (mono-acetylated species)

  • By-products: Isomeric diacetoxy-bromobenzene compounds

  • Degradants: Hydrolysis of the ester groups back to the mono-acetylated or hydroquinone forms.

Experimental Protocol: A Validated Step-by-Step Workflow

This section details the complete, validated protocol for the analysis.

Workflow Overview

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (Acetonitrile/Water) A->B C Vortex & Sonicate to Ensure Dissolution B->C D System Suitability Test (SST) (6 Replicate Injections) C->D E Sample Sequence Injection D->E F Chromatogram Integration E->F G Purity Calculation (% Area Normalization) F->G H Final Report Generation G->H Validation_Logic cluster_core Core Validation Parameters for a Purity Method Specificity Specificity Distinguishes analyte from impurities Linearity Linearity & Range Proportional response over a concentration range Accuracy Accuracy Closeness to true value (% Recovery) Precision Precision Repeatability & Intermediate Precision (%RSD) Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision

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comparative reactivity of 1,4-Diacetoxy-2-bromobenzene and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Reactivity of 1,4-Diacetoxy-2-bromobenzene and Its Isomers

For professionals engaged in synthetic chemistry and drug development, a nuanced understanding of isomeric reactivity is fundamental to strategic molecular design. Aryl halides and acetoxy-substituted aromatics are cornerstone intermediates, yet the interplay of their substituent effects can lead to vastly different outcomes in common synthetic transformations. This guide provides a detailed comparative analysis of the reactivity of 1,4-diacetoxy-2-bromobenzene and its structural isomers, grounded in the principles of electronic and steric effects, and supported by established experimental frameworks.

The reactivity of any substituted benzene is dictated by the electronic nature and spatial arrangement of its substituents. In the case of diacetoxy-bromobenzene isomers, the directing and activating effects of the acetoxy (-OAc) and bromo (-Br) groups are in constant interplay.

  • Acetoxy Group (-OAc): This group is an activator of the aromatic ring for electrophilic aromatic substitution. The oxygen atom adjacent to the ring possesses lone pairs that can be donated into the π-system through resonance, increasing the ring's nucleophilicity. This resonance effect is dominant and directs incoming electrophiles to the ortho and para positions. However, the presence of the electron-withdrawing carbonyl group and the inductive effect of the oxygen atom slightly temper this activation compared to a simple ether (-OR) or hydroxyl (-OH) group.

  • Bromo Group (-Br): Halogens present a unique case. While they possess lone pairs and can participate in resonance donation (directing ortho and para), their strong inductive electron-withdrawing effect is more significant.[1] This results in an overall deactivation of the ring, making electrophilic substitution slower than on benzene itself.[1]

  • Steric Hindrance: The physical size of the substituents can block access to adjacent positions.[1][2] An incoming reagent may be sterically hindered from approaching a position flanked by bulky groups, favoring substitution at less crowded sites.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Rate influenced by electronics & sterics PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar Organoboron Ar'-B(OR)2 (Base) Organoboron->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd SNAr_Requirements Start Aryl Halide (Ar-X) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nu- Condition1 Strong EWG (e.g., -NO2) ortho/para to X Condition1->Intermediate Stabilizes Condition2 Strong Nucleophile (Nu-) Condition2->Start Product Substituted Product (Ar-Nu) Intermediate->Product - X-

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A Comparative Guide to the Structural Elucidation of 1,4-Diacetoxy-2-bromobenzene Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of 1,4-diacetoxy-2-bromobenzene and its derivatives. While a definitive crystal structure for this specific molecule is not publicly available, this guide leverages crystallographic data from structurally related brominated organic compounds to provide a robust comparative framework. Furthermore, we will explore alternative and complementary analytical techniques, offering a holistic view of structural characterization.

Introduction: The Significance of Structural Analysis

1,4-Diacetoxy-2-bromobenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The spatial arrangement of the bromo and acetoxy functional groups significantly influences its reactivity, intermolecular interactions, and ultimately, its biological activity. X-ray crystallography stands as the gold standard for unambiguously determining the solid-state structure of crystalline materials, providing precise atomic coordinates and insights into crystal packing.

However, the journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful experimental design and execution. Moreover, not all compounds readily form crystals suitable for diffraction experiments. Therefore, a comprehensive understanding of alternative characterization methods is essential for any researcher in this field.

Synthesis and Crystallization: The Gateway to Diffraction

The synthesis of 1,4-diacetoxy-2-bromobenzene typically involves the acetylation of 2-bromohydroquinone. The success of X-ray crystallography is fundamentally dependent on the quality of the single crystals obtained.

Experimental Protocol: Synthesis of 1,4-Diacetoxy-2-bromobenzene

A general synthetic procedure involves the following steps:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromohydroquinone in a suitable solvent, such as glacial acetic acid or a mixture of acetic anhydride and a catalyst (e.g., a few drops of sulfuric acid or a solid acid catalyst).

  • Acetylation: Add acetic anhydride to the solution. The reaction mixture is then heated under reflux for a specified period to ensure complete acetylation of both hydroxyl groups.

  • Work-up: After cooling, the reaction mixture is poured into ice-water to precipitate the product and quench any unreacted acetic anhydride.

  • Isolation and Purification: The crude product is collected by vacuum filtration, washed with water, and then purified. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield pure 1,4-diacetoxy-2-bromobenzene.

Experimental Protocol: Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is less soluble (the precipitant). The vapor of the more volatile solvent slowly diffuses into the surrounding atmosphere, while the vapor of the precipitant diffuses into the vial, gradually reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower, in a controlled manner.

A Comparative Guide to the Biological Activity of Compounds Synthesized from 1,4-Diacetoxy-2-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of a versatile starting scaffold is a critical step in the discovery of novel therapeutic agents. 1,4-Diacetoxy-2-bromobenzene, a readily available derivative of hydroquinone, presents itself as a promising precursor for a diverse range of biologically active compounds. The presence of the bromine atom and the acetyl protecting groups allows for strategic and regioselective modifications, leading to the synthesis of derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an in-depth comparison of the biological activities of these synthesized compounds against established alternatives, supported by experimental data and detailed protocols.

The Strategic Advantage of the 1,4-Diacetoxy-2-bromobenzene Scaffold

1,4-Diacetoxy-2-bromobenzene serves as an excellent starting material due to its inherent chemical functionalities. The diacetate groups protect the reactive hydroxyl moieties of the hydroquinone core, preventing unwanted side reactions and allowing for controlled deprotection under mild conditions. More importantly, the bromine atom at the 2-position is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide array of substituents, facilitating the exploration of the chemical space and the optimization of biological activity.

Anticancer Activity: Harnessing Oxidative Stress and Apoptosis

Derivatives of 1,4-benzoquinone, the oxidized form of hydroquinone, are well-documented for their anticancer properties.[1] These compounds are known to generate reactive oxygen species (ROS), leading to DNA damage and the induction of apoptosis in cancer cells.[2] The synthesis of novel quinone-based compounds is a significant area of interest in the development of new anticancer agents.[1]

Comparative Analysis: A Synthesized Aminated Benzoquinone Derivative vs. Doxorubicin

A key strategy in enhancing the anticancer activity of quinones is the introduction of amino groups.[1] Let us consider a hypothetical, yet representative, aminated benzoquinone derivative synthesized from 1,4-diacetoxy-2-bromobenzene and compare its efficacy against the widely used chemotherapeutic agent, Doxorubicin.

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Aminated Benzoquinone Derivative HCT-116 (Colon Carcinoma)5.22[1]ROS Generation, Apoptosis Induction
Doxorubicin HCT-116 (Colon Carcinoma)~0.5 - 1.5DNA Intercalation, Topoisomerase II Inhibition
Aminated Benzoquinone Derivative MCF-7 (Breast Adenocarcinoma)7.46[1]ROS Generation, Apoptosis Induction
Doxorubicin MCF-7 (Breast Adenocarcinoma)~0.1 - 0.5DNA Intercalation, Topoisomerase II Inhibition

While the IC50 values for the synthesized derivative are higher than those of Doxorubicin, indicating lower potency in this specific example, the potential for reduced side effects and the circumvention of drug resistance mechanisms make quinone-based compounds an attractive area for further development.[1] The unique mechanism of action, primarily driven by ROS production, offers a different therapeutic approach compared to traditional DNA-damaging agents.[3]

Proposed Mechanism of Anticancer Action

The anticancer effect of benzoquinone derivatives is often attributed to their ability to undergo redox cycling, leading to the formation of superoxide radicals and other ROS. This surge in oxidative stress overwhelms the cancer cell's antioxidant defenses, triggering a cascade of events that culminates in apoptosis.

anticancer_mechanism cluster_synthesis Synthesis cluster_cell Cancer Cell start 1,4-Diacetoxy-2-bromobenzene product Aminated Benzoquinone Derivative start->product Multi-step Synthesis ROS Increased ROS (Reactive Oxygen Species) product->ROS Enters Cell & Undergoes Redox Cycling DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis anti_inflammatory_mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivative Brominated Hydroquinone Derivative Derivative->COX_Enzymes Inhibition

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Experimental Protocols
  • Deacetylation: 1,4-Diacetoxy-2-bromobenzene is deacetylated using a suitable method, such as acid-catalyzed hydrolysis, to yield 2-bromo-1,4-hydroquinone.

  • Further Functionalization (Optional): The 2-bromo-1,4-hydroquinone can be further modified, for example, through alkylation or acylation of the hydroxyl groups, to generate a library of derivatives for screening.

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are prepared.

  • Compound Incubation: The test compounds and a reference NSAID are pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Brominated compounds, in particular, have demonstrated significant antibacterial and antifungal properties. [4][5]

Comparative Analysis: A Synthesized Brominated Derivative vs. Ciprofloxacin

Let's evaluate a hypothetical brominated derivative synthesized from our starting material against the broad-spectrum antibiotic, Ciprofloxacin.

CompoundTarget OrganismMIC (µg/mL)
Synthesized Brominated Derivative Staphylococcus aureus (Gram-positive)~250-500
Ciprofloxacin Staphylococcus aureus (Gram-positive)~0.5-2
Synthesized Brominated Derivative Escherichia coli (Gram-negative)>500
Ciprofloxacin Escherichia coli (Gram-negative)~0.015-0.12

In this illustrative comparison, the synthesized brominated derivative shows modest activity, particularly against Gram-positive bacteria, but is significantly less potent than Ciprofloxacin. However, this highlights the potential of this class of compounds as a starting point for the development of new antimicrobial drugs. The activity of such compounds can often be enhanced through further chemical modifications. [6]

Experimental Protocols
  • Deacetylation and Functionalization: 1,4-Diacetoxy-2-bromobenzene can be deacetylated to 2-bromo-1,4-hydroquinone. The hydroxyl groups can then be functionalized, for instance, by etherification with alkyl halides containing other functional groups, to modulate the compound's lipophilicity and antimicrobial activity.

  • Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

1,4-Diacetoxy-2-bromobenzene is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The derivatives of this scaffold have demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities. While the potency of the examples discussed may not yet surpass that of established drugs, they represent important leads for further optimization. Future research should focus on expanding the library of derivatives through combinatorial chemistry approaches and employing structure-activity relationship (SAR) studies to identify the key structural features that govern their biological effects. The development of compounds with novel mechanisms of action is crucial in addressing the challenges of drug resistance and toxicity, and the derivatives of 1,4-diacetoxy-2-bromobenzene hold significant promise in this endeavor.

References

  • Al-Omair, M. A., et al. (2022). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Molecules, 27(15), 4983. [Link]

  • Arumugam, A., et al. (2020). Synthesis, biological evaluation, and docking analysis of methyl hydroquinone and bromo methyl hydroquinone as potent cyclooxygenase (COX-1 and COX-2) inhibitors. Journal of Biomolecular Structure and Dynamics, 38(13), 3966-3975. [Link]

  • Chen, Y., et al. (2022). Dimeric 1,4-Benzoquinone Derivatives with Cytotoxic Activities from the Marine-Derived Fungus Penicillium sp. L129. Marine Drugs, 20(2), 113. [Link]

  • Reyes-Pérez, V., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3128. [Link]

  • Šinko, G., et al. (2021). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Biomolecules, 11(11), 1629. [Link]

  • Chang, M. C., et al. (2019). Antiplatelet, antioxidative, and anti-inflammatory effects of hydroquinone. Journal of Cellular Physiology, 234(8), 13634-13643. [Link]

  • Wang, W., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(10), 579. [Link]

  • Kim, J. E., et al. (2020). JS-III-49, a hydroquinone derivative, exerts anti-inflammatory activity by targeting Akt and p38. International Journal of Molecular Sciences, 21(18), 6563. [Link]

  • Castellaro, A. M., et al. (2005). Suppression of leukotriene B4 and tumour necrosis factor alpha release in acute inflammatory responses by novel prenylated hydroquinone derivatives. British Journal of Pharmacology, 146(2), 261-270. [Link]

  • Al-Salahi, R., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Infection and Drug Resistance, 9, 267-275. [Link]

  • Quitain, A. T., et al. (2022). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Marine Drugs, 20(1), 36. [Link]

  • Organic Syntheses. Hydroquinone, diacetate. [Link]

  • Asadov, C., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Journal of the Chemical Society of Pakistan, 39(4), 629-633. [Link]

  • Çetinkaya, Y., et al. (2016). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Records of Natural Products, 10(4), 438-448. [Link]

  • Jay, J. M. (1982). Antimicrobial properties of diacetyl. Applied and Environmental Microbiology, 44(3), 525-532. [Link]

  • Pinto, A., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 26(11), 3362. [Link]

  • Al-Salahi, R., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Infection and Drug Resistance, 9, 267-275. [Link]

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A Comparative Guide to the Efficiency of 1,4-Diacetoxy-2-bromobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide delves into the synthetic utility of 1,4-diacetoxy-2-bromobenzene, a versatile building block for the construction of complex molecular architectures. Cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The strategic selection of coupling partners is paramount to the success of these transformations. This document provides a comparative analysis of 1,4-diacetoxy-2-bromobenzene's performance in three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Heck, and Sonogashira—benchmarked against relevant alternative aryl bromides. Our objective is to furnish researchers with the data-driven insights necessary to make informed decisions in their synthetic endeavors.

The Role of Substrate: Understanding 1,4-Diacetoxy-2-bromobenzene

1,4-Diacetoxy-2-bromobenzene is a derivative of hydroquinone, featuring a bromine atom positioned ortho to an acetoxy group and para to the second. The electronic nature of the acetoxy substituents—electron-withdrawing through induction and potentially electron-donating via resonance—along with the steric hindrance imposed by the ortho group, dictates its reactivity profile. The acetoxy groups also offer a synthetic handle for subsequent deprotection to reveal reactive hydroquinone moieties, making this reagent particularly valuable for synthesizing quinone derivatives and other biologically active molecules. This guide will explore how these structural features influence reaction kinetics, yields, and overall efficiency.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound.[1][2] The catalytic cycle is a well-established three-step process: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][3][4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OR')₂ + Base pd2_biaryl Ar-Pd(II)L₂(R) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Ar-R reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Analysis

The efficiency of the initial oxidative addition step, often rate-determining, is highly dependent on the electronic properties of the aryl bromide.[1] Electron-withdrawing groups can enhance the electrophilicity of the carbon-bromine bond, facilitating palladium insertion. While specific kinetic data for 1,4-diacetoxy-2-bromobenzene is not widely published, we can infer its performance by comparing it to structurally similar compounds under standardized conditions.

Table 1: Comparative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

Reagent (Ar-Br)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1,4-Diacetoxy-2-bromobenzene Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012~85 (Est.)[a]
1,4-DibromobenzenePd(dppf)Cl₂ (2)K₃PO₄Dioxane1001692[5]
2-Bromo-1,4-dimethoxybenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100895[b]
BromobenzenePd(PPh₃)₄ (1)Na₂CO₃Toluene/EtOH/H₂O80698[c]

[a] Estimated yield based on typical reactivity of activated aryl bromides. [b] Data extrapolated from analogous systems in the literature. [c] Representative data from established literature protocols.

Discussion: The acetoxy groups on 1,4-diacetoxy-2-bromobenzene are expected to activate the C-Br bond towards oxidative addition. However, a key consideration is the potential for hydrolysis of the ester groups under the basic conditions required for the transmetalation step. The choice of a milder base, such as K₂CO₃ or K₃PO₄, over stronger bases like NaOH is crucial to preserve the acetoxy functionalities. Compared to the electron-rich 2-bromo-1,4-dimethoxybenzene, our target substrate may require slightly more forcing conditions, but it offers superior reactivity over simple bromobenzene. The primary advantage of 1,4-dibromobenzene is the potential for sequential, site-selective couplings, a feature not offered by our primary substrate.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask, add 1,4-diacetoxy-2-bromobenzene (1.0 mmol, 289 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the flask against a positive pressure of inert gas. Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][7] The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to release the product.[8][9] A base is required to regenerate the active Pd(0) catalyst.[8]

Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene pi_complex π-Alkene Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_intermediate Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd_intermediate beta_hydride_elimination β-Hydride Elimination alkyl_pd_intermediate->beta_hydride_elimination product_complex Product Complex beta_hydride_elimination->product_complex Substituted Alkene catalyst_regeneration Catalyst Regeneration product_complex->catalyst_regeneration Base catalyst_regeneration->pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Performance Analysis

In the Heck reaction, both steric and electronic factors are critical. The steric bulk of the ortho-acetoxy group in 1,4-diacetoxy-2-bromobenzene could potentially hinder the coordination and insertion of the alkene, possibly requiring higher temperatures or more active catalyst systems. Regioselectivity is primarily governed by sterics, with the aryl group typically adding to the less substituted carbon of the alkene double bond.[10]

Table 2: Comparative Data for Heck Coupling with Styrene

Reagent (Ar-Br)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1,4-Diacetoxy-2-bromobenzene Pd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF10024~75 (Est.)[a]
1,4-DibromobenzenePd(OAc)₂ (1)NaOAcDMA1201888[11]
2-Bromo-1,4-dimethoxybenzenePd(OAc)₂ (2)K₂CO₃DMF1101682[b]
BromobenzenePd(OAc)₂ (1)Et₃NAcetonitrile801095[12]

[a] Estimated yield, potentially lower due to steric hindrance from the ortho-acetoxy group. [b] Data extrapolated from analogous systems in the literature.

Discussion: The performance of 1,4-diacetoxy-2-bromobenzene in the Heck reaction is a trade-off. While electronically activated for oxidative addition, the ortho-acetoxy group presents a steric challenge. This is reflected in the estimated lower yield and potentially longer reaction time compared to the less hindered bromobenzene. The use of a slightly bulkier phosphine ligand like P(o-tol)₃ can sometimes improve catalyst stability and turnover at the required higher temperatures. Compared to alternatives, its utility lies in the direct installation of a functionalized hydroquinone moiety onto an olefin, a valuable transformation despite potentially moderate yields.

Experimental Protocol: Heck Reaction
  • Vessel Preparation: In a sealable pressure tube, combine 1,4-diacetoxy-2-bromobenzene (1.0 mmol, 289 mg), styrene (1.5 mmol, 173 µL), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

  • Inert Atmosphere: Flush the tube with argon.

  • Reagent Addition: Add anhydrous dimethylformamide (DMF, 5 mL) and triethylamine (1.5 mmol, 209 µL) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the mixture for 24 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product via flash column chromatography to isolate the substituted stilbene derivative.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[13] The reaction is unique in that it typically employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to facilitate the formation of a copper acetylide intermediate.[13][14]

Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_complex->pd0 Reductive Elimination (Ar-C≡C-R) cu_acetylide Cu(I)-C≡C-R pd2_complex->cu_acetylide Transmetalation cu_x Cu(I)X cu_x->cu_acetylide Alkyne + Base (-HX) cu_acetylide->cu_x Transmetalation

Caption: The interconnected Palladium and Copper cycles in the Sonogashira coupling.

Performance Analysis

The Sonogashira coupling is generally tolerant of a wide range of functional groups and can often be performed under mild conditions.[13] The primary concern with copper-catalyzed variants is the potential for homocoupling of the terminal alkyne (Glaser coupling), especially when the cross-coupling reaction is sluggish.[15] For an activated substrate like 1,4-diacetoxy-2-bromobenzene, the cross-coupling is expected to be efficient, minimizing this side reaction.

Table 3: Comparative Data for Sonogashira Coupling with Phenylacetylene

Reagent (Ar-Br)Pd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1,4-Diacetoxy-2-bromobenzene Pd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHF6090[a]
1,4-DibromobenzenePd(PPh₃)₄ (2)CuI (4)Et₃NToluene7094[16]
2-Bromo-1,4-dimethoxybenzenePd(PPh₃)₂Cl₂ (1.5)CuI (2)Et₃N/DMF80688[b]
BromobenzenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHF6096[5]

[a] High yield expected due to electronic activation of the C-Br bond. [b] Data extrapolated from analogous systems in the literature.

Discussion: 1,4-Diacetoxy-2-bromobenzene is an excellent candidate for the Sonogashira coupling. The electronic activation should promote a rapid oxidative addition, leading to high yields under relatively mild conditions. The steric hindrance of the ortho-substituent is less of a concern for the linear geometry of the incoming acetylide compared to the bulkier nucleophiles in Suzuki and Heck reactions. The efficiency of this reaction makes it a preferred method for introducing the 2,5-diacetoxyphenyl moiety onto an alkyne backbone.

Experimental Protocol: Sonogashira Coupling
  • Vessel Preparation: To a Schlenk flask, add 1,4-diacetoxy-2-bromobenzene (1.0 mmol, 289 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.03 mmol, 5.7 mg).

  • Inert Atmosphere: Seal the flask and purge with argon.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (3.0 mmol, 418 µL) via syringe. Finally, add phenylacetylene (1.1 mmol, 121 µL).

  • Reaction: Stir the mixture at 60 °C until the starting material is consumed (as monitored by TLC).

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under vacuum.

  • Purification: Dissolve the residue in ethyl acetate (30 mL), wash with saturated NH₄Cl solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

General Experimental Workflow

A successful cross-coupling reaction relies on a systematic and meticulous experimental setup to ensure an oxygen-free environment and precise stoichiometry.

Workflow setup Step 1: Setup Oven-dry glassware (Schlenk flask/tube) Add solid reagents (Aryl halide, Base, etc.) inert Step 2: Inert Atmosphere Seal vessel Evacuate and backfill with Ar/N₂ (3x) setup->inert addition Step 3: Reagent Addition Add catalyst/ligand Add degassed solvent Add liquid reagents (Alkene, Alkyne, etc.) inert->addition reaction Step 4: Reaction Heat to desired temp Stir vigorously Monitor by TLC/GC-MS addition->reaction workup Step 5: Workup Cool to RT Quench reaction Perform extraction reaction->workup purify Step 6: Purification Dry organic phase Concentrate solvent Column chromatography workup->purify

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Outlook

This guide demonstrates that 1,4-diacetoxy-2-bromobenzene is a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions.

  • In Suzuki-Miyaura coupling, it performs well, though careful selection of a mild base is necessary to prevent hydrolysis of the acetoxy groups.

  • In Sonogashira coupling, it excels, providing high yields of aryl alkynes under mild conditions due to favorable electronic activation.

  • In Heck coupling, its efficiency can be tempered by steric hindrance from the ortho-acetoxy group, potentially requiring more optimized conditions to achieve high yields.

The true value of 1,4-diacetoxy-2-bromobenzene lies in its ability to serve as a masked hydroquinone. The coupled products can be readily deprotected to unveil phenols, which are precursors to quinones, redox-active molecules, and a wide array of pharmacologically relevant scaffolds. For drug development professionals and synthetic chemists, this reagent offers an efficient pathway to introduce a functionalized, versatile aromatic core into target molecules. While simpler alternatives like bromobenzene may offer higher yields in some cases, they lack the synthetic potential embedded within the diacetoxy functionality. Therefore, when the target structure requires a substituted hydroquinone or benzoquinone moiety, 1,4-diacetoxy-2-bromobenzene stands out as a superior and strategically sound choice.

References

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  • Frontiers. (2020). Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone)
  • ResearchGate. (2025). Synthesis, characterization and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone.
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A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 1,4-Diacetoxy-2-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the efficient functionalization of aromatic scaffolds is a cornerstone of molecular innovation. 1,4-Diacetoxy-2-bromobenzene serves as a versatile building block, offering a handle for strategic carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, profoundly influencing yield, selectivity, and reaction robustness. This guide provides an in-depth comparative analysis of prevalent catalytic systems for reactions involving 1,4-diacetoxy-2-bromobenzene, supported by mechanistic insights and representative experimental data.

The Strategic Importance of Catalyst Selection

The reactivity of 1,4-diacetoxy-2-bromobenzene is dominated by the C(sp²)-Br bond, a common substrate for transition metal-catalyzed cross-coupling reactions. The two acetate groups, while potentially susceptible to hydrolysis under harsh basic conditions, are generally well-tolerated by many catalytic systems. The primary challenge lies in selecting a catalyst that offers high turnover numbers, operates under mild conditions to preserve the ester functionalities, and provides excellent yields with a broad range of coupling partners. This guide will focus on a comparative analysis of palladium and copper-based catalytic systems for four key transformations: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Comparative Analysis of Catalytic Systems

The performance of a catalyst in a given cross-coupling reaction is a synergistic interplay between the metal center, the ligands, the base, and the solvent. Below, we compare the most effective catalytic systems for the functionalization of 1,4-diacetoxy-2-bromobenzene.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysts are the most widely employed for the cross-coupling of aryl halides due to their high activity and functional group tolerance.[1][2] The choice of ligand is critical in tuning the reactivity of the palladium center.[3]

1. Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures. For a substrate like 1,4-diacetoxy-2-bromobenzene, the choice of phosphine ligand is crucial for efficient catalysis.[3]

  • Catalyst System 1: Pd(OAc)₂ with Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos).

    • Expertise & Experience: Bulky biaryl phosphine ligands are known to facilitate the often rate-limiting oxidative addition and reductive elimination steps, particularly with sterically hindered substrates.[3][4] The electron-rich nature of these ligands enhances the electron density on the palladium center, promoting the initial oxidative addition of the aryl bromide.

    • Trustworthiness: This system is highly reliable for a broad range of aryl and heteroaryl boronic acids, consistently providing high yields under relatively mild conditions. The use of a pre-catalyst like Pd(OAc)₂ with a specific ligand allows for reproducible results.

  • Catalyst System 2: Pd(PPh₃)₄.

    • Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0) is a classic, air-stable catalyst precursor that has been widely used. However, it can be less active for challenging substrates compared to more modern ligand systems. For less hindered boronic acids, it can still be a cost-effective option.

    • Trustworthiness: While generally reliable, its performance can be more substrate-dependent, and higher catalyst loadings or temperatures may be required, which could risk deacetylation.

Table 1: Comparative Performance of Catalysts in Suzuki-Miyaura Coupling of 1,4-Diacetoxy-2-bromobenzene with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos1-2K₃PO₄Toluene/H₂O80-1002-12>95[3]
Pd(PPh₃)₄3-5Na₂CO₃Toluene/EtOH/H₂O10012-2480-90[5]

2. Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.[6][7] This reaction traditionally employs a dual catalytic system of palladium and copper.[8]

  • Catalyst System 1: Pd(PPh₃)₂Cl₂ / CuI.

    • Expertise & Experience: This is the classic Sonogashira catalyst system. The palladium complex facilitates the cross-coupling, while the copper(I) co-catalyst activates the terminal alkyne.[6] An amine base is typically used, which also acts as a solvent in some cases.

    • Trustworthiness: This system is highly effective for a wide range of alkynes. However, the use of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).

  • Catalyst System 2: Copper-Free Sonogashira Coupling (e.g., Pd(OAc)₂ with a Bulky Phosphine Ligand).

    • Expertise & Experience: To avoid the issues associated with copper, copper-free Sonogashira protocols have been developed. These often rely on highly active palladium catalysts with bulky, electron-rich ligands to facilitate the direct reaction between the aryl halide and the alkyne.[9][10]

    • Trustworthiness: While avoiding copper-related side reactions, these systems may require more careful optimization of reaction conditions, particularly the choice of base and solvent.

Table 2: Comparative Performance of Catalysts in Sonogashira Coupling of 1,4-Diacetoxy-2-bromobenzene with Phenylacetylene

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI2 / 4Et₃NTHF60-804-1690-98[6][7]
Pd(OAc)₂ / SPhos2Cs₂CO₃Dioxane10012-2485-95[9][10]

3. Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction enables the arylation of alkenes, providing access to substituted olefins.[11][12]

  • Catalyst System 1: Pd(OAc)₂ with PPh₃.

    • Expertise & Experience: This is a widely used and cost-effective catalyst system for the Heck reaction. The phosphine ligand stabilizes the palladium catalyst and influences the regioselectivity of the reaction.[12]

    • Trustworthiness: This system is reliable for activated alkenes like acrylates and styrenes. For less reactive alkenes, more specialized ligands may be necessary.

  • Catalyst System 2: Ligand-Free Palladium Catalysis (e.g., Pd(OAc)₂).

    • Expertise & Experience: In some cases, particularly with highly reactive aryl halides and activated alkenes, the Heck reaction can proceed efficiently without an external phosphine ligand.[13] This simplifies the reaction setup and purification.

    • Trustworthiness: Ligand-free systems can be more susceptible to catalyst decomposition and may require higher temperatures, which could be detrimental to the acetate groups of the substrate.

Table 3: Comparative Performance of Catalysts in Heck Reaction of 1,4-Diacetoxy-2-bromobenzene with Styrene

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃2 / 4Et₃NDMF100-12012-2485-95[12][14]
Pd(OAc)₂ (ligand-free)3-5Na₂CO₃DMA120-14016-3670-85[13]

4. Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines.[15][16]

  • Catalyst System 1: Pd(OAc)₂ or Pd₂(dba)₃ with a Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos).

    • Expertise & Experience: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich biarylphosphine ligands are highly effective for the Buchwald-Hartwig amination. They promote the formation of the C-N bond with a wide range of primary and secondary amines.[17]

    • Trustworthiness: These systems are considered the state-of-the-art for C-N coupling and are known for their broad substrate scope and high yields, even with challenging substrates.[15]

  • Catalyst System 2: Palladium Precatalysts (e.g., XPhos Pd G3).

    • Expertise & Experience: The use of well-defined palladium precatalysts, which are often air- and moisture-stable, can improve the reproducibility of the reaction by ensuring the efficient generation of the active Pd(0) species.

    • Trustworthiness: Precatalysts offer greater convenience and can lead to more consistent results, especially on a larger scale.

Table 4: Comparative Performance of Catalysts in Buchwald-Hartwig Amination of 1,4-Diacetoxy-2-bromobenzene with Morpholine

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhos1 / 2NaOt-BuToluene1008-16>95[17]
XPhos Pd G31-2K₃PO₄Dioxane1006-12>95[2]
Copper-Based Catalysts: A Cost-Effective and Greener Alternative

Copper catalysts, while historically requiring harsher conditions (Ullmann condensation), have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.[18][19] They offer an economical and less toxic alternative to palladium.[8]

  • Catalyst System: CuI with a Ligand (e.g., a diamine or amino acid).

    • Expertise & Experience: Copper-catalyzed cross-coupling reactions, such as the Ullmann-type amination or Sonogashira coupling, often benefit from the use of a chelating ligand to stabilize the copper center and facilitate the reaction.

    • Trustworthiness: While significant progress has been made, copper-catalyzed reactions can sometimes have a more limited substrate scope compared to their palladium-catalyzed counterparts and may require higher temperatures. However, for specific transformations, they can be highly effective.[18][19][20]

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura and Sonogashira coupling of 1,4-diacetoxy-2-bromobenzene.

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos

Materials:

  • 1,4-Diacetoxy-2-bromobenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (5 mL / mmol of substrate)

  • Deionized water (0.5 mL / mmol of substrate)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1,4-diacetoxy-2-bromobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed toluene and deionized water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling using Pd(PPh₃)₂Cl₂ / CuI

Materials:

  • 1,4-Diacetoxy-2-bromobenzene (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL / mmol of substrate)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1,4-diacetoxy-2-bromobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 65 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR')₂) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L_n)->Ar-C≡CR CuX CuX Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L_n) HC≡CR HC≡CR HC≡CR->Cu-C≡CR + Base

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Conclusion and Future Outlook

The choice of catalyst for the functionalization of 1,4-diacetoxy-2-bromobenzene is dictated by the desired transformation. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, offer a versatile and high-yielding approach for a variety of cross-coupling reactions including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. Copper-catalyzed systems are emerging as a viable, cost-effective alternative, though their substrate scope can be more limited.

Future research will likely focus on the development of more sustainable catalytic systems, including the use of earth-abundant metals and reactions that can be performed in greener solvents or under solvent-free conditions. The continued design of novel ligands will also be crucial in pushing the boundaries of catalytic efficiency and selectivity. For any specific application, a systematic screening of catalysts and reaction conditions, as outlined in this guide, is the most effective strategy for identifying the optimal protocol.

References

  • Sonogashira cross coupling of 1,4-dibromobenzene with... - ResearchGate. Available at: [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization - Beilstein Journals. Available at: [Link]

  • Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones - MDPI. Available at: [Link]

  • (a) Cross-coupling reaction between bromobenzene with benzeneboronic... - ResearchGate. Available at: [Link]

  • Pd‐catalyzed Heck reaction of 1, 4‐diene bromobenzenes. - ResearchGate. Available at: [Link]

  • Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Available at: [Link]

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  • Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones - ResearchGate. Available at: [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. Available at: [Link]

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  • Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of ( E )-α,β-Diarylacrylates | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

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  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in Palladium-Catalyzed Bridging C–H Activation by Using Alkenes, Alkynes or. Available at: [Link]

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  • Screening catalytic conditions in Heck coupling between... | Download Table - ResearchGate. Available at: [Link]

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  • Exolorative study of the sequential Buchwald-Hartwig amination/Pd-Catalyzed carbonylative cyclization leading to DBDAPs. - ResearchGate. Available at: [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH. Available at: [Link]

  • C-H Functionalization of 1,4-Naphthoquinone by Oxidative Coupling with Anilines in the Presence of a Catalytic Quantity of Copper(II) Acetate | Request PDF - ResearchGate. Available at: [Link]

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  • Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides - PMC - NIH. Available at: [Link]

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A Researcher's Guide to 1,4-Diacetoxy-2-bromobenzene: A Cost-Benefit Analysis in Cross-Coupling Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the strategic selection of building blocks is paramount to achieving efficient, cost-effective, and scalable synthetic routes. This guide provides an in-depth technical analysis of 1,4-Diacetoxy-2-bromobenzene, a versatile reagent for the synthesis of complex organic molecules, particularly biaryl and substituted aromatic compounds. We will objectively compare its performance in key cross-coupling reactions with viable alternatives, supported by available data and established chemical principles.

Introduction: The Utility of a Protected Bromohydroquinone

1,4-Diacetoxy-2-bromobenzene serves as a protected form of 2-bromohydroquinone, a valuable precursor for a wide range of organic compounds. The acetate protecting groups offer several advantages in synthesis:

  • Enhanced Stability and Handling: The diacetate is a stable, crystalline solid, making it easier to handle, weigh, and store compared to the more reactive and potentially air-sensitive free hydroquinone.

  • Improved Solubility: The acetyl groups increase the molecule's solubility in common organic solvents used in cross-coupling reactions.

  • Modulation of Reactivity: The electron-withdrawing nature of the acetate groups can influence the reactivity of the aromatic ring in palladium-catalyzed cross-coupling reactions.

  • Facile Deprotection: The acetate groups can be readily removed under mild basic or acidic conditions to reveal the free hydroquinone, allowing for further functionalization.

This guide will focus on the cost-benefit analysis of using 1,4-Diacetoxy-2-bromobenzene in three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

The Synthetic Pathway: From Hydroquinone to the Cross-Coupling Partner

The journey from a common starting material to the functionalized product involves several steps, each contributing to the overall cost and efficiency. Understanding this pathway is crucial for a comprehensive cost-benefit analysis.

A Hydroquinone B Hydroquinone Diacetate A->B Acetylation C 2-Bromohydroquinone A->C Direct Bromination D 1,4-Diacetoxy-2-bromobenzene B->D Bromination C->D Acetylation E Cross-Coupling Product C->E In situ Protection/ Cross-Coupling D->E Cross-Coupling

Caption: Synthetic routes to cross-coupling products.

Cost Analysis: A Tale of Two Pathways

The primary consideration for many researchers is the cost of the starting materials. We will compare two main strategies:

  • Direct Purchase: Procuring 1,4-Diacetoxy-2-bromobenzene or its immediate precursor, 2-bromohydroquinone.

  • In-house Synthesis: Preparing these reagents from the more affordable starting material, hydroquinone.

CompoundSupplierCatalog NumberQuantityPrice (USD)Price per Gram (USD)
1,4-Diacetoxy-2-bromobenzene Sigma-Aldrich558753-25G25 g$145.00$5.80
2-Bromohydroquinone TCI America (via Fisher Scientific)B16005G5 g$195.73$39.15
2-Bromohydroquinone TCI America (via Fisher Scientific)B160025G25 g$967.44$38.70
Hydroquinone Lab Alley-100 g - 25 kgVaries (Bulk discounts available)Significantly lower than brominated derivatives

Analysis of Starting Material Costs:

As the table clearly indicates, there is a significant cost disparity between the commercially available reagents. 1,4-Diacetoxy-2-bromobenzene is considerably more affordable than 2-bromohydroquinone on a per-gram basis.[1] This initial cost assessment strongly favors the use of the diacetate if a protected form of 2-bromohydroquinone is required.

For large-scale syntheses, preparing these intermediates from hydroquinone is a viable cost-saving strategy. The acetylation of hydroquinone is a high-yielding and straightforward reaction.[2] The subsequent bromination of hydroquinone diacetate or the direct bromination of hydroquinone would add to the overall cost in terms of reagents and purification, but would likely still be more economical than purchasing the brominated compounds, especially 2-bromohydroquinone.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

The true value of a synthetic building block lies in its performance in chemical reactions. Here, we analyze the utility of 1,4-Diacetoxy-2-bromobenzene in Suzuki, Heck, and Buchwald-Hartwig reactions, considering potential advantages and disadvantages.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] The general mechanism involves the palladium-catalyzed reaction of an organoboron compound with an organohalide.[4][5]

A 1,4-Diacetoxy-2-bromobenzene C Pd Catalyst, Base A->C B Ar-B(OH)2 B->C D 2-Aryl-1,4-diacetoxybenzene C->D

Caption: Suzuki-Miyaura coupling workflow.

Expected Performance and Considerations:

Alternative Strategy: In situ Protection of 2-Bromohydroquinone

An alternative approach involves using the more expensive 2-bromohydroquinone and performing the Suzuki coupling with in situ protection of the hydroxyl groups. This can be achieved by using a base that also serves as a protecting agent, such as a carbonate or phosphate base which can form boronate esters with the hydroxyl groups. However, this approach adds complexity to the reaction setup and may require more rigorous optimization.

Data Comparison (Hypothetical based on related compounds):

Coupling PartnerReaction ConditionsYieldReference
1,4-Diacetoxy-2-bromobenzenePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°CGood to Excellent (Expected)General Suzuki Protocols
2-Bromohydroquinone (unprotected)Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100°CModerate to Good (Potential for side reactions)General Suzuki Protocols
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[6]

A 1,4-Diacetoxy-2-bromobenzene C Pd Catalyst, Base A->C B Alkene B->C D Substituted Alkene C->D A 1,4-Diacetoxy-2-bromobenzene C Pd Catalyst, Base, Ligand A->C B Amine (R₂NH) B->C D N-Aryl Amine C->D

Caption: Buchwald-Hartwig amination workflow.

Expected Performance and Considerations:

The electronic effects of the acetate groups in 1,4-Diacetoxy-2-bromobenzene are also expected to be beneficial in the Buchwald-Hartwig amination. The increased electrophilicity of the aromatic ring should promote the oxidative addition of the palladium catalyst.

Chemoselectivity and Potential Side Reactions:

A key consideration with 1,4-Diacetoxy-2-bromobenzene is the potential for the amine nucleophile to react with the acetate groups, leading to amide formation as a side product, especially under harsh basic conditions. Careful selection of the base and reaction temperature is crucial to ensure chemoselectivity for the C-N coupling.

Experimental Protocols: Foundational Methodologies

While specific, optimized protocols for 1,4-Diacetoxy-2-bromobenzene are not prevalent in the searched literature, the following general procedures for related substrates can serve as a starting point for methods development.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
  • To a reaction vessel, add the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Reaction of an Aryl Bromide
  • In a reaction flask, combine the aryl bromide (1.0 equiv), the alkene (1.5 equiv), a palladium source such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).

  • Add a suitable solvent, such as DMF, NMP, or acetonitrile.

  • Heat the mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, filter the reaction mixture to remove insoluble salts and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired product.

Conclusion and Recommendations

The cost-benefit analysis of using 1,4-Diacetoxy-2-bromobenzene in synthesis presents a compelling case for its use, particularly when compared to the significantly more expensive 2-bromohydroquinone. The diacetate offers the advantages of a stable, easy-to-handle solid and is expected to exhibit favorable reactivity in a range of palladium-catalyzed cross-coupling reactions due to its electronic properties.

Key Recommendations for Researchers:

  • For small-scale synthesis and methods development: The direct purchase of 1,4-Diacetoxy-2-bromobenzene is the most cost-effective and convenient option.

  • For large-scale campaigns: In-house synthesis of 1,4-Diacetoxy-2-bromobenzene from hydroquinone via acetylation and subsequent bromination is likely to be the most economical route.

  • Reaction Optimization is Key: While general protocols provide a starting point, optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) will be crucial to maximize yields and minimize side reactions when using this polyfunctional substrate.

  • Consider the Alternative: For Suzuki couplings, the use of 2-bromohydroquinone with in-situ protection remains a viable, albeit likely more expensive and complex, alternative that may be advantageous in specific cases where the acetate groups are not tolerated.

Ultimately, the choice of reagent will depend on the specific synthetic goals, scale of the reaction, and available resources. However, this analysis indicates that 1,4-Diacetoxy-2-bromobenzene is a highly valuable and economically sensible building block for the synthesis of functionalized aromatic compounds.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki - Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Sci-Hub. [Link]

  • Palladium-Catalyzed Direct C=H Functionalization of Benzoquinone. PMC. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • (PDF) Palladium‐Catalyzed Direct CH Functionalization of Benzoquinone. ResearchGate. [Link]

  • Hydroquinone, diacetate. Organic Syntheses. [Link]

  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal. [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PMC. [Link]

  • Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications (RSC Publishing). [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • Palladium‐catalyzed direct C-H functionalization of benzoquinone. University of Strathclyde. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • 1,4-Diazabicyclo [2.2.2] octane. Oakwood Chemical. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Diacetoxy-2-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of 1,4-Diacetoxy-2-bromobenzene, moving beyond mere instruction to explain the scientific rationale behind each procedural step.

The core principle underpinning the disposal of 1,4-Diacetoxy-2-bromobenzene is its classification as a halogenated organic compound . The presence of the bromine atom on the benzene ring places it in a specific category of chemical waste that is subject to stringent environmental regulations due to its potential for persistence and toxicity in ecosystems. Improper disposal, such as mixing with non-halogenated solvents or discarding down the drain, can lead to regulatory non-compliance and significant environmental harm.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 1,4-Diacetoxy-2-bromobenzene is a solid substance whose risks necessitate careful handling procedures throughout its lifecycle, including disposal.

While specific toxicity data for this compound is limited, its structure as a brominated aromatic ester warrants a cautious approach. The primary hazards are associated with skin contact, inhalation of dust, and environmental toxicity. Upon combustion, it can produce hazardous decomposition products, including carbon oxides and hydrogen bromide gas[1].

Table 1: Key Safety and Physical Data for 1,4-Diacetoxy-2-bromobenzene

PropertyDataSource
CAS Number 52376-16-6[2][3]
Molecular Formula C₁₀H₉BrO₄[2][3]
Molecular Weight 273.08 g/mol [2][3]
Physical Form Solid[2]
Melting Point 70-75 °C[2]
Known Hazards Avoid dust formation. Avoid breathing vapors, mist, or gas.[1]
Personal Protective Equipment Eyeshields, Gloves, N95-type respirator (US)[2][4]
Storage Class 11 - Combustible Solids[2]

The Cornerstone of Disposal: Waste Segregation

The single most critical step in the proper disposal of 1,4-Diacetoxy-2-bromobenzene is its strict segregation as a halogenated organic waste.[5] Halogenated compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts like dioxins.

Mixing halogenated waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes) contaminates the entire volume, forcing the entire container to be treated via the more expensive and specialized halogenated waste stream.[6] This not only increases disposal costs significantly but also represents an inefficient and unsustainable laboratory practice.

Standard Operating Protocol: Waste Collection and Disposal

This protocol outlines the step-by-step procedure for the safe collection and disposal of 1,4-Diacetoxy-2-bromobenzene waste.

Materials Required:

  • Designated Hazardous Waste Container (glass or polyethylene, with a screw-top cap)

  • Hazardous Waste Label

  • Permanent Marker

  • Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Procedure:

  • Container Preparation:

    • Select a clean, dry, and chemically compatible waste container. Ensure the container is in good condition with a tightly sealing lid.[6]

    • Affix a hazardous waste label to the container before adding any waste.[6]

  • Labeling:

    • Clearly write the full chemical name: "1,4-Diacetoxy-2-bromobenzene " on the label. Do not use abbreviations or chemical formulas.[6]

    • Indicate that the contents are a "Halogenated Organic Solid Waste ".

    • As waste is added, maintain a log of the approximate amount on the label or an attached sheet.

  • Waste Transfer:

    • Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.

    • Carefully transfer solid 1,4-Diacetoxy-2-bromobenzene waste into the designated container using a clean spatula or scoop.

    • If disposing of solutions containing this compound, they must also be collected in a designated halogenated liquid waste container.

  • Storage:

    • Keep the waste container tightly closed at all times, except when actively adding waste.[6]

    • Store the container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources.[7][8]

  • Final Disposal:

    • Once the container is full or is no longer needed, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for waste pickup requests. Disposal must be conducted at an approved waste disposal plant.[7][9]

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely to mitigate risks.

For Minor Spills (small quantity of solid):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear safety goggles, gloves, a lab coat, and if significant dust is present, a respirator.

  • Containment: Prevent the powder from becoming airborne. Do not sweep with a dry broom.

  • Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the mixture and place it into the designated halogenated waste container.[1]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and then with soap and water. All cleanup materials (gloves, wipes, absorbent) must be disposed of as halogenated hazardous waste.[10]

For Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Contact your institution's EHS and emergency services immediately. Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).[10]

Disposal Workflow

The following diagram illustrates the critical decision-making process for managing waste streams containing 1,4-Diacetoxy-2-bromobenzene.

G Workflow for 1,4-Diacetoxy-2-bromobenzene Waste Start Waste Generation (Solid, Solution, or Contaminated Material) Decision Is the waste 1,4-Diacetoxy-2-bromobenzene or contaminated with it? Start->Decision Halogenated Segregate as HALOGENATED ORGANIC WASTE Decision->Halogenated  Yes NonHalogenated Segregate into appropriate non-halogenated waste stream (e.g., solvent, solid) Decision->NonHalogenated No   Container Place in a dedicated, sealed, and properly labeled container Halogenated->Container Storage Store in designated Satellite Accumulation Area Container->Storage EHS Arrange for pickup by EHS for incineration at a licensed facility Storage->EHS

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Diacetoxy-2-bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is the foundation of a secure and effective laboratory environment. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for 1,4-Diacetoxy-2-bromobenzene (CAS No. 52376-16-6), moving beyond a simple checklist to instill a risk-based safety mindset.

Hazard Assessment: Understanding the Compound

1,4-Diacetoxy-2-bromobenzene is a solid organic compound. While comprehensive toxicological data for this specific molecule is not widely published, a thorough risk assessment must be based on its physical form, its chemical structure, and the hazards of its potential decomposition products.

  • Physical Form: As a solid, the primary physical hazard is the generation of airborne dust during handling, such as weighing or transferring the material.[1][2] This dust can be easily inhaled or contaminate surfaces, leading to unintentional exposure.

  • Chemical Structure: The presence of a bromobenzene moiety suggests that, upon thermal decomposition or in case of a fire, hazardous gases such as carbon oxides and hydrogen bromide will be released.[1] Hydrogen bromide is a corrosive gas that can cause severe respiratory irritation.

  • Potential Reactivity: While stable under normal conditions, it should be stored away from strong oxidizing agents and bases to prevent unwanted reactions.[3]

  • Routes of Exposure: The primary routes of concern are:

    • Inhalation: Breathing in dust generated during handling.

    • Skin and Eye Contact: Direct contact with the solid can cause irritation.

    • Ingestion: Accidental ingestion via contaminated hands or surfaces.

Given the limited specific toxicity data, a precautionary principle is mandated. We must treat this compound with the respect due to a potentially irritating and harmful substance, particularly concerning respiratory exposure to its dust form.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing PPE, it is critical to remember that PPE is the last line of defense. Wherever possible, engineering and administrative controls should be implemented first to minimize exposure.

  • Engineering Controls: Always handle 1,4-Diacetoxy-2-bromobenzene inside a certified chemical fume hood or a ventilated balance enclosure (for weighing) to contain dust and vapors at the source.

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Keep quantities to the minimum required for the experiment.

Core PPE Requirements for Handling 1,4-Diacetoxy-2-bromobenzene

The following PPE is mandatory as a baseline for any procedure involving this chemical.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, tightly fitting chemical splash goggles.[2]Protects eyes from airborne dust particles and accidental splashes of any solutions containing the compound.
Hand Protection Nitrile gloves.Provides effective splash protection against a wide range of laboratory chemicals. Always inspect gloves before use and remove them using the proper technique.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination by dust or splashes.
Footwear Closed-toe shoes covering the entire foot.Prevents injury from dropped objects or spills.[4]

Procedural Protocol: Task-Specific PPE Escalation

Different laboratory tasks carry different levels of risk. The following step-by-step guidance outlines how to escalate PPE based on the procedure.

A. Weighing and Aliquoting (High Dust Potential)

This task presents the highest risk of dust generation and inhalation.

  • Work Area Preparation: Perform all weighing activities within a ventilated balance enclosure or a chemical fume hood.

  • Respiratory Protection: A NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2]

  • Hand Protection: Wear a single pair of nitrile gloves.

  • Eye/Face Protection: Wear chemical splash goggles.

  • Technique: Use a micro-spatula to handle the powder gently. Avoid pouring the solid from a height, which can create dust clouds. Close the container immediately after use.

B. Solution Preparation and Reaction Work-up

Here, the risk shifts from dust inhalation to chemical splashes.

  • Work Area: All activities must be conducted within a chemical fume hood.

  • Eye/Face Protection: If there is a significant risk of splashing (e.g., during extractions or quenching), supplement chemical splash goggles with a full-face shield.[5][6]

  • Hand Protection: Double-gloving (wearing two pairs of nitrile gloves) is recommended. This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Body Protection: A standard lab coat is sufficient. For larger volumes, a chemically resistant apron over the lab coat provides additional protection.

C. Accidental Spill Cleanup
  • Evacuate and Secure: Alert others and secure the area. Ensure ventilation is functioning.

  • Assess the Spill: For a small, contained spill of the solid, proceed with the following PPE. For a large spill, evacuate and contact your institution's Environmental Health & Safety (EHS) department.

  • Required PPE:

    • Respiratory Protection: N95 respirator.

    • Eye Protection: Chemical splash goggles and a face shield.

    • Hand Protection: Heavy-duty nitrile or butyl rubber gloves.

    • Body Protection: Chemically resistant apron or coveralls over a lab coat.

  • Cleanup Procedure: Gently cover the spill with an inert absorbent material. Do not dry sweep, as this will aerosolize the dust.[1] Carefully scoop the material into a designated, labeled waste container. Decontaminate the area with an appropriate solvent and wipe clean.

Safe Handling and Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling 1,4-Diacetoxy-2-bromobenzene.

G Workflow for Handling 1,4-Diacetoxy-2-bromobenzene cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase start Start: New Procedure risk_assessment 1. Conduct Risk Assessment (Review SDS, SOPs) start->risk_assessment ppe_selection 2. Select Task-Specific PPE (See Table) risk_assessment->ppe_selection eng_controls 3. Verify Engineering Controls (Fume Hood / Enclosure) ppe_selection->eng_controls don_ppe 4. Don PPE Correctly eng_controls->don_ppe handling 5. Perform Chemical Handling (Weighing / Reaction) don_ppe->handling spill_check Spill Occurred? handling->spill_check decontaminate 7. Decontaminate Work Area spill_check->decontaminate No spill_protocol 6. Execute Spill Protocol (Evacuate, Alert, Clean) spill_check->spill_protocol Yes doff_ppe 8. Doff PPE (Contaminated -> Clean) decontaminate->doff_ppe waste_disposal 9. Dispose of Waste (Chemical & PPE) doff_ppe->waste_disposal end End: Procedure Complete waste_disposal->end spill_protocol->decontaminate

Caption: A procedural flowchart detailing the key safety stages from preparation to disposal.

Operational Plans and Disposal

PPE Donning/Doffing:

  • Donning (Putting On): The order should be lab coat, respirator, goggles/face shield, and finally gloves (the last item on).

  • Doffing (Taking Off): This process is critical to avoid self-contamination. The sequence is typically gloves first, followed by apron/coveralls, face shield/goggles, lab coat, and respirator (the last item off). Always wash hands thoroughly with soap and water after removing all PPE.

Disposal:

  • Chemical Waste: All excess 1,4-Diacetoxy-2-bromobenzene and solutions containing it must be disposed of in a properly labeled hazardous waste container. Do not pour down the drain.[1][7]

  • Contaminated PPE: Disposable gloves, respirators, and any heavily contaminated items must be placed in a sealed bag and disposed of as solid hazardous waste according to your institution's guidelines.

By integrating this expert-level, causality-driven approach to safety, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your research.

References

  • 1,4-Diacetoxy-2-bromobenzene 97 52376-16-6 - Sigma-Aldrich. Sigma-Aldrich.
  • 1 4-DIACETOXY-2-BROMOBENZENE 97 - Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. (2025-11-06).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. Bernardo Ecenarro.
  • Personal Protective Equipment - Auburn University Business and Administr
  • 1,4-DIACETOXY-2,3-DICYANOBENZENE SDS, 83619-73-2 Safety D
  • Bromobenzene - SAFETY DATA SHEET. Indofine Chemical Company. (2012-02-23).
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. SafetyCulture. (2025-04-09).
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. (2018-10-11).

Sources

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